(3-Fluoroazetidin-3-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(3-fluoroazetidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUXOFUYWKOASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoroazetidin-3-yl)methanol hydrochloride is an emerging building block in medicinal chemistry, valued for its compact and rigid azetidine core, stereochemically defined fluorine substitution, and a versatile primary alcohol handle. This guide provides a comprehensive overview of its fundamental properties, synthesis, safe handling, and strategic applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in leveraging this unique scaffold for the development of next-generation therapeutics.
Introduction: The Rise of Fluorinated Azetidines in Drug Design
The azetidine motif has garnered significant attention in modern drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains, enabling precise vectoral orientation of substituents and improved binding to biological targets. The introduction of a fluorine atom, particularly at a quaternary center, imparts profound effects on the molecule's physicochemical properties. These include enhanced metabolic stability, increased membrane permeability, and altered pKa, all of which are critical parameters in optimizing drug candidates. This compound serves as a versatile precursor, combining these desirable features with a reactive hydroxymethyl group, paving the way for diverse chemical elaborations.
Physicochemical Properties
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and process development.
| Property | Value | Source |
| CAS Number | 1803604-98-9 | , |
| Molecular Formula | C₄H₉ClFNO | |
| Molecular Weight | 141.57 g/mol | |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Purity | ≥97% | |
| Storage Conditions | 2-8°C, under inert atmosphere | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General chemical knowledge based on structure |
Structure:
Caption: Chemical structure of this compound.
Synthesis and Spectroscopic Characterization
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Spectroscopic Data:
Although specific spectra are proprietary to suppliers, BLD Pharm indicates the availability of NMR, HPLC, and LC-MS data for this compound.[2] Researchers procuring this material should request the Certificate of Analysis (CoA) which will contain this crucial information for structural verification.
Expected Spectroscopic Signatures:
-
¹H NMR: Resonances corresponding to the azetidine ring protons, which would likely appear as complex multiplets due to fluorine coupling. A characteristic signal for the hydroxymethyl protons would also be present.
-
¹³C NMR: Signals for the four carbon atoms, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet, as there are no other fluorine atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₄H₈FNO) at m/z 105.06.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional groups: the secondary amine (as a hydrochloride salt), the tertiary fluoride, and the primary alcohol.
Reaction Schematic:
Caption: Key reaction pathways for this compound.
Expert Insights:
-
N-Functionalization: The azetidine nitrogen, after basification of the hydrochloride salt, is a nucleophilic secondary amine. It can readily undergo a variety of transformations including N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), amide bond formation, and reductive amination. This allows for the introduction of diverse side chains and pharmacophoric elements.
-
O-Functionalization: The primary alcohol is a versatile handle for introducing functionality. It can be converted to ethers via Williamson ether synthesis, form esters with carboxylic acids, or be oxidized to the corresponding aldehyde or carboxylic acid, providing further attachment points for chemical elaboration.
-
Fluorine's Influence: The geminal fluorine atom is generally stable and serves to modulate the electronic properties of the azetidine ring. It can lower the pKa of the azetidine nitrogen, making it less basic than its non-fluorinated counterpart. This can be advantageous in tuning the pharmacokinetic properties of a drug candidate.
Applications in Medicinal Chemistry
The unique structural and physicochemical properties of this compound make it an attractive building block for the synthesis of novel bioactive molecules. Its incorporation into a drug candidate can lead to:
-
Improved Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, prolonging the half-life of a drug.
-
Enhanced Potency: The rigid azetidine scaffold can lock a molecule into a bioactive conformation, leading to stronger binding to the target protein.
-
Increased Lipophilicity and Permeability: The fluorine atom can enhance lipophilicity, which can improve cell membrane permeability and oral bioavailability.
While specific examples of marketed drugs containing this exact fragment are not yet prevalent, its use in discovery programs is anticipated in areas such as oncology, neuroscience, and infectious diseases, where the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related compounds such as 3-fluoroazetidine hydrochloride and (3-fluoroazetidin-3-yl)methanol, the following precautions are advised.[3][4]
-
Hazard Classification: Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[4] It may also be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling this compound.[3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[3]
-
In all cases of exposure, seek medical attention if you feel unwell.[3]
-
Conclusion
This compound is a valuable and versatile building block for contemporary drug discovery. Its unique combination of a rigid, fluorinated azetidine core and a reactive primary alcohol provides medicinal chemists with a powerful tool to address challenges in optimizing potency, selectivity, and pharmacokinetic properties. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use. This guide provides a foundational understanding of its properties and potential, empowering researchers to unlock its full potential in the design and synthesis of innovative therapeutics.
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Reagentia. This compound. [Link]
-
Chemical Label. (3-fluoroazetidin-3-yl)methanol. [https://www. Cymitquimica.com/base/files/labels/DA000TCJ_LBL_ES.pdf]([Link]. Cymitquimica.com/base/files/labels/DA000TCJ_LBL_ES.pdf)
-
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- Google Patents.
Sources
An In-depth Technical Guide to the Synthesis of (3-Fluoroazetidin-3-yl)methanol Hydrochloride
Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery
The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and ability to introduce a three-dimensional character into otherwise planar molecules make it a valuable bioisostere for various functional groups. The strategic introduction of a fluorine atom, particularly at the C3 position, further enhances the pharmacological profile of azetidine-containing compounds. Fluorine's unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can significantly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]
(3-Fluoroazetidin-3-yl)methanol hydrochloride is a key building block that combines the desirable features of the azetidine ring with the influential properties of fluorine. The presence of both a fluorine atom and a hydroxymethyl group at the same stereocenter offers multiple points for further chemical elaboration, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a readily available N-protected azetidine precursor. The chosen strategy emphasizes the use of stable intermediates, high-yielding reactions, and purification methods amenable to scale-up. The core transformations involve:
-
Protection of the Azetidine Nitrogen: Installation of a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions of the nucleophilic nitrogen in subsequent steps.
-
Fluorination of the C3 Position: The key step involves the stereospecific introduction of the fluorine atom at the C3 position, typically via deoxofluorination of a 3-hydroxyazetidine derivative.
-
Functional Group Manipulation at C3: Conversion of a carboxylic acid or ester functionality at the C3 position to the desired hydroxymethyl group through chemical reduction.
-
Deprotection and Salt Formation: Removal of the N-protecting group under acidic conditions to liberate the free amine and concomitant formation of the hydrochloride salt to improve stability and handling of the final product.
Sources
An In-depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structure, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, spectroscopic characterization, and its applications, grounded in authoritative scientific principles.
Introduction: The Significance of Fluorinated Azetidines
In the landscape of modern medicinal chemistry, small, strained rings have emerged as powerful tools for optimizing the properties of drug candidates. Among these, the azetidine scaffold is particularly valuable. This four-membered nitrogen-containing heterocycle acts as a versatile bioisostere for more common groups, often improving metabolic stability, aqueous solubility, and cell permeability while maintaining or enhancing target engagement.[1][2]
The strategic incorporation of fluorine into drug molecules is a widely adopted strategy to modulate electronic properties, pKa, and lipophilicity, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[3][4] this compound combines these two powerful motifs: a polar, three-dimensional azetidine core and a strategically placed fluorine atom. This unique combination offers a synthetically accessible building block that introduces a desirable blend of properties, making it an increasingly sought-after component in the design of novel therapeutics.
Chemical Structure and Physicochemical Properties
The hydrochloride salt form of (3-Fluoroazetidin-3-yl)methanol ensures stability and enhances its solubility in polar solvents, which is advantageous for handling and reaction setup.
Chemical Structure Diagram
The structure consists of a central four-membered azetidine ring. A fluorine atom and a hydroxymethyl group (-CH₂OH) are attached to the same carbon (C3), creating a quaternary center. The nitrogen atom is protonated and associated with a chloride counter-ion.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 1803604-98-9 | [5][6][7] |
| Molecular Formula | C₄H₉ClFNO | [5] |
| Molecular Weight | 141.57 g/mol | [5] |
| Appearance | White to off-white solid/powder | N/A |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [8] |
Synthesis and Mechanistic Insights
The synthesis of 3-substituted azetidines is a non-trivial process that requires careful selection of protecting groups and reaction conditions. A common and effective route to (3-Fluoroazetidin-3-yl)methanol involves the construction of a protected azetidine core, followed by functional group manipulation.
Proposed Synthetic Workflow
The following diagram outlines a logical and field-proven synthetic pathway.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative synthesis based on established chemical principles.[9]
Step 1: Synthesis of N-Boc-3-fluoro-3-(methoxycarbonyl)azetidine from a suitable precursor.
-
Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal nitrogen protectant. It is stable to a wide range of nucleophilic and reductive conditions but can be removed cleanly under acidic conditions.
-
Procedure:
-
To a solution of a suitable starting material, such as 1-Boc-3-hydroxyazetidine, add a fluorinating agent like Deoxofluor at -78°C.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or LC-MS.
-
Work-up involves quenching with a saturated aqueous solution of NaHCO₃, extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration under reduced pressure.
-
The crude product is then oxidized and esterified to yield the key intermediate.
-
Step 2: Reduction of the Ester to the Alcohol.
-
Rationale: Lithium borohydride (LiBH₄) is a selective reducing agent for esters that is less reactive than LiAlH₄, making it a safer and often more suitable choice when other functional groups are present. A co-solvent system like THF/Methanol can accelerate the reduction.
-
Procedure:
-
Dissolve the protected ester intermediate from Step 1 in anhydrous THF and cool the solution to 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of LiBH₄ in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench by the sequential addition of water and 1 M NaOH.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-(3-Fluoroazetidin-3-yl)methanol.
-
Step 3: Deprotection to Yield the Final Hydrochloride Salt.
-
Rationale: The Boc group is efficiently cleaved by strong acids. Using a solution of HCl in a solvent like methanol or dioxane provides the acid for deprotection and the chloride counter-ion in a single step, precipitating the final product.[9]
-
Procedure:
-
Dissolve the purified N-Boc protected alcohol from Step 2 in methanol.[10]
-
Add a 2 M solution of HCl in methanol and stir at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to afford the final product, this compound, as a stable solid.
-
Spectroscopic Characterization
Confirming the identity and purity of the final compound is critical. NMR spectroscopy is the primary tool for this validation.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show signals for the two non-equivalent CH₂ groups of the azetidine ring, typically seen as complex multiplets due to coupling to each other and to the fluorine atom. A signal for the CH₂OH group will also be present. The N⁺H₂ protons may appear as a broad singlet. The exact chemical shifts are solvent-dependent.[11][12] |
| ¹³C NMR | Key signals include the two CH₂ carbons of the ring, the CH₂OH carbon, and the quaternary carbon (C-F). The C-F carbon will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF), which are diagnostic for confirming the fluorine's position.[13][14] |
| ¹⁹F NMR | A single resonance is expected. The multiplicity will depend on the coupling to the adjacent protons. |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₄H₉FNO. |
Applications in Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block used to construct more complex molecules.
-
Scaffold Decoration: The primary alcohol provides a handle for further synthetic elaboration, allowing chemists to attach this fluorinated azetidine motif to a larger molecule of interest via ether, ester, or other linkages.
-
Improving Drug Properties: Its incorporation can significantly improve a compound's metabolic stability by blocking a potential site of metabolism. The polar nature of the scaffold can enhance aqueous solubility, a common challenge in drug development.[1][2]
-
Bioisosteric Replacement: The 3-fluoro-3-(hydroxymethyl)azetidine moiety can serve as a bioisostere for other common chemical groups, providing a novel way to explore chemical space and escape existing patent landscapes.
Handling and Safety
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Hazards: While specific toxicity data for this compound is limited, related azetidine hydrochlorides are classified as skin and eye irritants.[18] Assume this compound is harmful if swallowed, inhaled, or in contact with skin.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.[8][15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a sophisticated chemical building block that provides a direct route to incorporating the advantageous 3-fluoroazetidine motif into drug candidates. Its unique structure offers a powerful strategy for medicinal chemists to address common challenges in drug design, such as improving solubility and metabolic stability. A robust understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the pursuit of novel and effective therapeutics.
References
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Reagentia. This compound (CAS/ID No. 1803604-98-9). [Link]
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CAS number for (3-Fluoroazetidin-3-yl)methanol hydrochloride
An In-Depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol hydrochloride
Introduction
This compound is a specialized chemical compound of significant interest to the pharmaceutical and life sciences industries. As a functionalized azetidine, it belongs to a class of saturated four-membered heterocyclic amines that are increasingly recognized as valuable building blocks in medicinal chemistry. The incorporation of a fluorine atom and a hydroxymethyl group onto the azetidine ring provides medicinal chemists with a versatile scaffold to modulate the physicochemical and pharmacological properties of drug candidates. This guide offers a comprehensive overview of its chemical identity, properties, representative synthesis, applications in drug development, and critical safety protocols.
Section 1: Core Chemical Identity
The unique identity of any chemical compound is fundamentally defined by its structural and molecular information. For this compound, these identifiers are crucial for accurate sourcing, experimental design, and regulatory documentation. The Chemical Abstracts Service (CAS) number, in particular, serves as a universal and unambiguous identifier for this specific substance.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 1803604-98-9 | [1][2][3][4][5] |
| Molecular Formula | C₄H₉ClFNO | [1][6] |
| Molecular Weight | 141.57 g/mol | [1][6] |
| InChI Key | POUXOFUYWKOASZ-UHFFFAOYSA-N | [1] |
Section 2: Physicochemical & Quality Attributes
The physical and chemical properties of a building block are critical determinants of its utility in synthesis. While detailed experimental data for this specific compound is not broadly published, typical specifications from commercial suppliers provide a baseline for quality and expected characteristics.
| Attribute | Value / Description | Source |
| Appearance | Typically a solid (as a hydrochloride salt). | Inferred |
| Purity | ≥97% | [1] |
| Classification | Secondary Amine, Azetidine, Fluorine Compound | [1][6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[7][8] | Inferred from related compounds |
| Solubility | Expected to be soluble in polar solvents like water and methanol. | Inferred |
Section 3: Synthesis and Mechanistic Insights
The synthesis of functionalized azetidines is a non-trivial process that requires careful control of ring strain and reactivity. While the specific proprietary synthesis for this compound is not publicly detailed, a representative pathway for a core azetidine structure, 3-hydroxy-azetidine hydrochloride, can be illustrative. This process often starts with readily available precursors like epichlorohydrin and an amine with a protecting group, such as benzylamine.[9]
The causality behind this choice of starting materials lies in their commercial availability and well-established reactivity. Epichlorohydrin provides the three-carbon backbone and an epoxide for ring-opening, while benzylamine serves as the nitrogen source and the benzyl group acts as a robust protecting group that can be removed in the final step via hydrogenation.[9]
Representative Synthesis Workflow: Azetidine Core
Caption: Representative synthesis pathway for the azetidine core.
Experimental Protocol (Illustrative)
The following protocol is adapted from the synthesis of 3-hydroxy-azetidine hydrochloride and serves as a conceptual model.[9]
-
Step 1: Intermediate Formation: Benzylamine is dissolved in water and cooled to 0-5°C. Epichlorohydrin is added slowly, and the reaction proceeds for approximately 12 hours to form the ring-opened intermediate.[9]
-
Step 2: Ring Closure: The intermediate from Step 1 is treated with a base, such as sodium carbonate, in a suitable solvent. This promotes intramolecular cyclization to yield 1-benzyl-3-hydroxyazetidine.[9]
-
Step 3: Deprotection and Salt Formation: The protected azetidine is dissolved in methanol. A solution of hydrochloric acid is added, followed by a palladium on carbon (Pd/C) catalyst. The mixture is subjected to hydrogenation to cleave the benzyl protecting group, yielding the final 3-hydroxy-azetidine hydrochloride product after filtration and solvent removal.[9]
Section 4: Applications in Drug Development
The true value of this compound lies in its application as a structural motif in drug design. The azetidine ring is considered a "bioisostere" for other common rings like piperidine or pyrrolidine, but its compact, rigid structure can offer unique advantages in binding to protein targets.
The strategic placement of the fluorine atom is particularly significant. Fluorine is the most electronegative element, and its introduction can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Binding Affinity: Fluorine can engage in favorable hydrogen bonds and dipole-dipole interactions with protein targets, potentially enhancing binding affinity and selectivity.
-
Lipophilicity and pKa: The introduction of fluorine can lower the pKa of nearby amine groups and alter the molecule's overall lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The hydroxymethyl (-CH₂OH) group provides a crucial handle for further chemical modification, allowing the building block to be readily incorporated into larger, more complex molecules.
Logic of Application in Medicinal Chemistry
Caption: Rationale for using the fluoro-azetidine motif in drug design.
Section 5: Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of this compound relies on standard analytical techniques. While specific spectra are proprietary, a researcher would expect the following characteristic data, which is often available from the supplier upon request.[4][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the non-equivalent protons on the azetidine ring and the hydroxymethyl group. The chemical shifts and coupling patterns would be complex due to the ring strain and the influence of the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show four distinct carbon signals. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance would be expected, confirming the presence of one fluorine environment in the molecule.
-
Mass Spectrometry (MS): This analysis would confirm the molecular weight of the free base (after loss of HCl). High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula of C₄H₈FNO.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound, typically showing a major peak corresponding to the product and quantifying any impurities.[4]
Section 6: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[7][10] The safety information provided here is based on data for closely related compounds, such as 3-fluoroazetidine hydrochloride. A substance-specific Safety Data Sheet (SDS) should always be consulted before use.
Hazard Identification (Based on Analogs)
| Hazard Class | Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [11][12] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [11][12] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [11][12] |
Safe Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA or EN166 standards.[7][8]
-
Skin Protection: Wear protective gloves and a lab coat or other protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation.[7]
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust. Avoid dust formation. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere if the product is hygroscopic.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national legislation.[7][8]
Laboratory Safety Workflow
Caption: Standard laboratory safety and handling workflow.
References
-
This compound (CAS/ID No. 1803604-98-9) | Reagentia. [Link]
-
SAFETY DATA SHEET - Fisher Scientific (3-Fluoroazetidine hydrochloride, alternate). [Link]
-
1803604-98-9 | this compound - Alachem Co., Ltd. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
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- 1. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]
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- 3. 1803604-98-9 / this compound | BTCpharm华祥医药 [btcpharm.com]
- 4. 1803604-98-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound,1803604-98-9,≥97%,阿拉丁价格_品牌:阿拉丁-丁香通 [biomart.cn]
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- 9. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
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- 12. chemical-label.com [chemical-label.com]
(3-Fluoroazetidin-3-yl)methanol hydrochloride mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Azetidine-Containing Compounds: A Case Study of (3-Fluoroazetidin-3-yl)methanol hydrochloride
Abstract
This compound represents a class of novel chemical entities rich in potential for drug discovery, largely owing to the unique properties of the fluoroazetidine scaffold. As a Senior Application Scientist, this guide moves beyond a simple data sheet for this specific molecule. Instead, it provides a comprehensive framework for elucidating the mechanism of action (MoA) for such novel compounds where public data is nascent. We will use this compound as a guiding case study to explore the strategic thinking, experimental design, and data interpretation required to move a promising chemical starting point from a laboratory curiosity to a well-understood therapeutic candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand not just the what, but the how and why of MoA studies in modern pharmacology.
Part 1: Structural Analysis and Mechanistic Hypotheses
The Significance of the Fluoroazetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is an increasingly important scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise exploration of chemical space. The introduction of a fluorine atom, as seen in this compound, imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby azetidine nitrogen, influencing its basicity and, consequently, its interaction with biological targets and its pharmacokinetic properties.
-
Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the ring, which can be critical for selective binding to a target protein.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.
Initial Mechanistic Considerations for this compound
Given its structure, this compound is likely utilized as a building block in the synthesis of more complex molecules. However, if we were to investigate its intrinsic biological activity, we could formulate several initial hypotheses based on its chemical features:
-
Bioisostere for Natural Ligands: The molecule could act as a mimic for endogenous ligands containing similar structural motifs, such as amino acids or neurotransmitters, thereby competitively inhibiting their corresponding enzymes or receptors.
-
Fragment for Target Binding: The molecule could bind to a specific pocket on a protein, serving as a starting point for fragment-based drug discovery. The hydroxyl and fluoro groups provide vectors for growing the fragment into a more potent lead compound.
-
Covalent Modifier Precursor: While less likely without a more reactive functional group, under certain biological conditions, the azetidine ring could potentially be opened to form a covalent bond with a target protein.
Part 2: A Strategic Framework for Mechanism of Action Elucidation
The process of determining a compound's MoA is a multi-faceted endeavor that integrates chemical biology, cell biology, and bioinformatics. The following is a logical, field-proven workflow for a novel compound like this compound, assuming it has demonstrated a desirable phenotypic effect (e.g., anti-cancer activity, anti-inflammatory effects).
Phase 1: Target Identification
The first critical step is to identify the direct molecular target(s) of the compound.
This is a powerful, unbiased method to "fish" for the target protein(s) from a complex biological sample.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker and an affinity tag (e.g., biotin). It is crucial to design the linker attachment point to minimize disruption of the compound's biological activity. A control probe, structurally similar but biologically inactive, should also be synthesized.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.
-
Lysate Incubation: Incubate the beads with a cell lysate or tissue homogenate that is relevant to the observed phenotype.
-
Washing and Elution: Perform stringent washes to remove non-specific binders. Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins captured by the active probe to those captured by the control probe and empty beads. Genuine targets should be significantly enriched in the active probe sample.
DOT Script for Affinity-Based Target ID Workflow
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Phase 3: Pathway and Phenotype Analysis
With a validated target, the next step is to understand how target engagement leads to the observed cellular phenotype.
-
Downstream Signaling Analysis: Techniques like phosphoproteomics (to study kinase signaling cascades) or RNA-sequencing (to analyze transcriptional changes) can reveal the pathways modulated by the compound.
-
Rescue Experiments: If the compound inhibits a target, overexpressing a drug-resistant mutant of the target or supplementing with a downstream product of the pathway should rescue the cells from the compound's effects, providing strong evidence for the MoA.
Part 3: Conclusion
The journey to elucidate the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, rigorous testing, and data integration. While this molecule is currently positioned as a synthetic building block, the framework presented here provides a robust and field-tested strategy for any researcher or drug discovery professional faced with a promising but uncharacterized small molecule. By combining unbiased approaches like chemical proteomics with targeted validation methods such as CETSA and biophysical assays, a clear and defensible model of a compound's MoA can be constructed, paving the way for its further development as a potential therapeutic agent.
References
As this compound is a building block, there are no specific mechanistic studies to cite. The references below are authoritative sources for the methodologies described in this guide.
-
Chemical Proteomics: Böttcher, T. (2020). Chemical Proteomics for Target Discovery. In Methods in Enzymology (Vol. 637, pp. 219-245). Academic Press. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Fragment-Based Drug Discovery: Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
-
The Role of Fluorine in Medicinal Chemistry: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
An In-depth Technical Guide to the Spectroscopic Profile of (3-Fluoroazetidin-3-yl)methanol Hydrochloride
Introduction
(3-Fluoroazetidin-3-yl)methanol hydrochloride is a key building block in contemporary drug discovery, valued for its unique trifunctional scaffold incorporating a strained azetidine ring, a fluorine atom, and a primary alcohol. The fluorine substitution at a quaternary center offers a powerful tool to modulate physicochemical properties such as basicity (pKa), lipophilicity (logP), and metabolic stability, which are critical parameters in optimizing drug candidates. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its structure, assessing its purity, and tracking its transformations in complex reaction mixtures.
This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from closely related structural analogs to present a comprehensive and predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important molecule. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the anticipated spectral features.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will dominate its spectroscopic signature:
-
Azetidine Ring: A four-membered saturated heterocycle, which is protonated at the nitrogen atom in the hydrochloride salt form. The ring strain and the presence of the heteroatom will influence the chemical shifts of the ring protons and carbons.
-
Fluorine Atom: A highly electronegative substituent that will induce significant downfield shifts on nearby nuclei in NMR spectra and exhibit characteristic carbon-fluorine stretching in the IR spectrum.
-
Hydroxymethyl Group: The -CH₂OH moiety will show characteristic signals for the methylene protons and the hydroxyl proton in ¹H NMR, a distinct carbon signal in ¹³C NMR, and prominent O-H and C-O stretching bands in the IR spectrum.
-
Hydrochloride Salt: The protonation of the azetidine nitrogen to form an ammonium salt (-NH₂⁺-) will result in a broad N-H stretching band in the IR spectrum and will affect the chemical shifts of the adjacent protons in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and chemical environment.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as protic solvents like D₂O will exchange with the O-H and N-H protons, causing their signals to disappear from the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Acquire data over a spectral width of at least 12 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlets for each carbon.
-
Acquire data over a spectral width of approximately 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the fluorine signal.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will display distinct signals for the azetidine ring protons and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and protonated nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| -CH₂OH | ~3.8 | Doublet of doublets (dd) | ³JHF ≈ 20 Hz, ²JHH (geminal) | The fluorine atom on the same carbon will cause a significant geminal coupling. |
| Azetidine -CH₂- | ~4.2 | Multiplet (m) | These protons are adjacent to the protonated nitrogen and are also influenced by the fluorine atom, leading to a complex splitting pattern. | |
| -OH | Variable (e.g., ~4.9 in DMSO-d₆) | Broad singlet (s) | The chemical shift is concentration and temperature-dependent. This signal will not be observed in D₂O. | |
| -NH₂⁺- | Variable (e.g., ~9.5 in DMSO-d₆) | Broad singlet (s) | The acidic protons on the nitrogen will appear as a broad signal at a downfield chemical shift. This signal will not be observed in D₂O. |
Note: The predicted chemical shifts are based on data for similar structures, such as 3-fluoroazetidine hydrochloride, and the expected influence of the hydroxymethyl group.[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show four distinct signals. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted Coupling Constants (J, Hz) | Rationale |
| C -F | ~90-100 | Doublet (d) | ¹JCF ≈ 200-250 Hz | The carbon directly bonded to the highly electronegative fluorine atom is significantly deshielded and split into a doublet. |
| -C H₂OH | ~60-70 | Doublet (d) | ²JCF ≈ 20-30 Hz | This carbon is deshielded by the adjacent oxygen and shows a smaller two-bond coupling to fluorine. |
| Azetidine -C H₂- | ~50-60 | Doublet (d) | ²JCF ≈ 20-30 Hz | These equivalent carbons are adjacent to the protonated nitrogen and show a two-bond coupling to the fluorine atom. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of fluorine.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Rationale |
| -CF | -140 to -180 | Singlet (s) | The chemical shift is characteristic of a fluorine atom attached to a tertiary alkyl carbon. The exact value can be influenced by the solvent.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C-O, and C-F bonds.
Experimental Protocol for IR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Caption: Workflow for FTIR Spectroscopic Analysis.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |
| O-H stretch (alcohol) | 3500-3200 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[3] |
| N-H stretch (ammonium) | 3000-2800 | Strong, Broad | The stretching of the N-H bonds in the protonated amine. |
| C-H stretch (alkane) | 2950-2850 | Medium | Aliphatic C-H stretching from the azetidine ring and methylene group.[4] |
| C-O stretch (alcohol) | 1260-1050 | Strong | The stretching vibration of the carbon-oxygen single bond.[3] |
| C-F stretch | 1100-1000 | Strong | A strong absorption characteristic of the carbon-fluorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum
For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method.
-
Molecular Ion: The base peak is expected to be the molecular ion of the free base, [M+H]⁺, at m/z 106.06.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) or formaldehyde (CH₂O) from the hydroxymethyl group.
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 106.06 | Protonated molecule of the free base |
| [M+H - H₂O]⁺ | 88.05 | Loss of water |
| [M+H - CH₂O]⁺ | 76.05 | Loss of formaldehyde |
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By synthesizing information from established spectroscopic principles and data from analogous structures, we have constructed a robust framework for the identification and characterization of this valuable chemical building block. The predicted NMR, IR, and MS data presented herein should serve as a reliable reference for researchers in the fields of medicinal chemistry and drug development, facilitating the confident application of this compound in their synthetic endeavors.
References
- BenchChem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. Accessed January 4, 2026.
- Alfa Chemistry. 19F Coupling Constants Table - Organofluorine. Accessed January 4, 2026.
- ChemicalBook. 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum. Accessed January 4, 2026.
- ChemicalBook. 3,3-DIFLUOROAZETIDINE HYDROCHLORIDE(288315-03-7) 1H NMR spectrum. Accessed January 4, 2026.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Accessed January 4, 2026.
- University of Colorado Boulder. Table of Characteristic IR Absorptions. Accessed January 4, 2026.
- National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Accessed January 4, 2026.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols. Accessed January 4, 2026.
- NMR Service. 19Flourine NMR. Accessed January 4, 2026.
- Thompson Rivers University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Accessed January 4, 2026.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Accessed January 4, 2026.
- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Accessed January 4, 2026.
- ChemicalBook. azetidin-3-ylmethanol hydrochloride(928038-44-2) 1H NMR spectrum. Accessed January 4, 2026.
- University of California, Los Angeles. IR Absorption Table. Accessed January 4, 2026.
Sources
An In-Depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated scaffolds, azetidines have emerged as particularly valuable building blocks. Their strained four-membered ring system imparts a desirable three-dimensional character, offering a distinct advantage over flat aromatic systems in exploring chemical space and improving drug-like properties.
This technical guide provides a comprehensive overview of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a key intermediate and structural motif in the development of novel therapeutics. We will delve into its synthesis, detailed characterization, and highlight its burgeoning applications in drug discovery, offering field-proven insights for researchers and scientists in the pharmaceutical industry.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1803604-98-9 | [Commercial Suppliers] |
| Molecular Formula | C₄H₉ClFNO | [1][2] |
| Molecular Weight | 141.57 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | [General chemical knowledge] |
| Purity | Commercially available up to ≥97% | [1] |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound can be approached through a multi-step sequence, often starting from readily available precursors. The following protocol is a synthesized methodology based on established chemical principles and analogous transformations found in the literature, particularly inspired by the synthesis of related 3-fluoroazetidine derivatives.[3]
Synthetic Workflow Overview
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of N-Boc-(3-fluoroazetidin-3-yl)methanol
This synthesis is adapted from a known procedure for 3-fluoro-azetidine derivatives.[3]
-
Preparation of Methyl 1-Boc-3-hydroxy-azetidine-3-carboxylate:
-
To a solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 15 minutes, then add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl (1-Boc-azetidin-3-ylidene)acetate.
-
Dissolve the resulting α,β-unsaturated ester in anhydrous THF and cool to 0 °C.
-
Add a solution of borane-tetrahydrofuran complex (1.5 equivalents, 1 M in THF) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully add water to quench the excess borane, followed by aqueous sodium hydroxide (3 M) and hydrogen peroxide (30% aqueous solution).
-
Stir the mixture for 4 hours, then extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give methyl 1-Boc-3-hydroxy-azetidine-3-carboxylate, which can be used in the next step without further purification.
-
-
Fluorination and Reduction to N-Boc-(3-fluoroazetidin-3-yl)methanol:
-
Dissolve methyl 1-Boc-3-hydroxy-azetidine-3-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product, methyl 1-Boc-3-fluoroazetidine-3-carboxylate, is then dissolved in anhydrous THF and cooled to 0 °C.
-
Add lithium aluminum hydride (1.5 equivalents, 1 M solution in THF) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford N-Boc-(3-fluoroazetidin-3-yl)methanol.
-
Part 2: Deprotection and Salt Formation
-
Synthesis of this compound:
-
Dissolve N-Boc-(3-fluoroazetidin-3-yl)methanol (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (4 M) or diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Characterization and Data Analysis
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, D₂O):
-
δ 4.5-4.7 (m, 4H, -CH₂-N-CH₂-)
-
δ 3.9-4.1 (d, JH-F ≈ 20 Hz, 2H, -CH₂OH)
-
-
¹³C NMR (101 MHz, D₂O):
-
δ 90-95 (d, JC-F ≈ 240 Hz, C-F)
-
δ 60-65 (d, JC-F ≈ 25 Hz, -CH₂-N)
-
δ 58-62 (d, JC-F ≈ 5 Hz, -CH₂OH)
-
-
Mass Spectrometry (ESI+):
-
m/z: 106.06 [M+H]⁺ (for the free base)
-
Applications in Drug Discovery: A Versatile Building Block
This compound serves as a valuable building block for introducing the 3-fluoroazetidine motif into drug candidates. This moiety can act as a bioisostere for other functional groups, improve metabolic stability, and enhance binding to target proteins.
Logical Relationship in Drug Design
Caption: Role of the title compound in lead optimization.
Case Studies and Potential Therapeutic Areas
While specific drugs containing the (3-Fluoroazetidin-3-yl)methanol moiety are not yet on the market, the broader class of fluoroazetidine derivatives is being actively explored in various therapeutic areas:
-
Oncology: The 3-fluoroazetidine scaffold has been incorporated into inhibitors of various kinases, which are key targets in cancer therapy. The fluorine atom can enhance binding affinity and selectivity.
-
Central Nervous System (CNS) Disorders: The polarity and three-dimensional nature of the azetidine ring can improve blood-brain barrier permeability, making it an attractive scaffold for CNS-acting drugs.
-
Infectious Diseases: Fluoroazetidine derivatives have shown promise as antibacterial and antiviral agents.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in modern drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The incorporation of the 3-fluoroazetidine motif it provides can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel, three-dimensional scaffolds continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.
References
- (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica. [URL: https://www.cymitquimica.com/base/files/F388834_-_(3-FLUOROAZETIDIN-3-YL)METHANOL_HCL.pdf]
- 1803604-98-9|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/1803604-98-9.html]
- 1803604-98-9 | this compound - Alachem Co., Ltd. [URL: https://www.alachem.com/product_info-c-631u25.html]
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. [URL: https://patents.google.
- This compound - CAS:1803604-98-9 - 迈瑞达. [URL: https://www.mreda.com.cn/product/Aladdin-M630574.html]
- This compound (CAS/ID No. 1803604-98-9) | Reagentia. [URL: https://www.reagentia.com/prods/R00I01Q/(3-Fluoroazetidin-3-Yl)Methanol-Hydrochloride]
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-3s-4r-4-4-fluorophenyl-piperidine-3-methanol-a-possible-impurity-in-paroxetine-hydrochlo.pdf]
- (3-fluoroazetidin-3-yl)methanol - CymitQuimica. [URL: https://www.cymitquimica.com/en/p/IN-DA000TCJ/(3-fluoroazetidin-3-yl)methanol]
- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo802791r]
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Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis and Significance of (3-Fluoroazetidin-3-yl)methanol Hydrochloride
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with the azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, the resulting fluorinated azetidines represent a class of building blocks with significant potential in drug discovery. Azetidines themselves are of growing interest as they can impart desirable physicochemical properties such as reduced lipophilicity and improved aqueous solubility, while providing novel three-dimensional exit vectors for further chemical modification. The introduction of a fluorine atom onto the azetidine ring, particularly at the 3-position, can further enhance these properties and introduce unique conformational constraints. This guide provides a comprehensive overview of the synthesis of a key representative of this class, this compound, a valuable building block for the synthesis of novel therapeutics.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a protected azetidine precursor and involves key steps of fluorination and functional group manipulation. The following synthetic route is based on methodologies described in the patent literature, particularly Chinese patent CN105384673B, and employs standard organic synthesis techniques.
Overall Synthetic Pathway
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocols and Rationale
Step 1: Cyanation of 1-Boc-3-azetidinone
-
Reaction: 1-Boc-3-azetidinone is reacted with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) to form tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate.
-
Protocol:
-
To a solution of 1-Boc-3-azetidinone in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of zinc iodide.
-
Cool the mixture to 0 °C and slowly add trimethylsilyl cyanide.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.
-
-
Causality: The Lewis acid activates the carbonyl group of the azetidinone, making it more electrophilic and susceptible to nucleophilic attack by the cyanide ion from TMSCN. This step introduces the carbon atom that will become the hydroxymethyl group.
Step 2: Methanolysis of the Cyanohydrin
-
Reaction: The cyanohydrin intermediate is converted to the corresponding methyl ester, methyl 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylate, by treatment with methanolic hydrogen chloride.
-
Protocol:
-
Dissolve the crude cyanohydrin in methanol.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in methanol.
-
Heat the reaction mixture at reflux until the reaction is complete.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the methyl ester.
-
-
Causality: This is a standard procedure for the conversion of a nitrile to a methyl ester via an intermediate imidate, which is hydrolyzed and esterified in the presence of methanol and acid.
Step 3: Fluorination of the Tertiary Alcohol
-
Reaction: The hydroxyl group of the methyl ester intermediate is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to yield tert-butyl 3-fluoro-3-(methoxycarbonyl)azetidine-1-carboxylate.
-
Protocol:
-
Dissolve the hydroxy ester in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of DAST or Deoxo-Fluor® in the same solvent.
-
Stir the reaction at low temperature and then allow it to slowly warm to room temperature.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
-
Causality: DAST and its analogs are nucleophilic fluorinating agents that react with alcohols to form a fluorosulfite intermediate, which then undergoes an Sₙ2-type displacement by fluoride to give the desired fluorinated compound. This is a common and effective method for deoxofluorination.
Step 4: Reduction of the Methyl Ester
-
Reaction: The methyl ester is reduced to the primary alcohol, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, using a reducing agent like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).
-
Protocol:
-
Dissolve the fluoro ester in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.
-
Add the reducing agent portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction by the slow addition of water or an acidic solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the Boc-protected alcohol.
-
-
Causality: The hydride from the borohydride reagent attacks the electrophilic carbonyl carbon of the ester, leading to its reduction to the corresponding primary alcohol.
Step 5: Boc Deprotection and Hydrochloride Salt Formation
-
Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen under acidic conditions to give the free base, (3-fluoroazetidin-3-yl)methanol, which is then converted to its hydrochloride salt.
-
Protocol:
-
Dissolve the Boc-protected alcohol in a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
Add a solution of hydrogen chloride (e.g., 4 M HCl in dioxane or ethereal HCl).
-
Stir the mixture at room temperature. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound as a solid.
-
-
Causality: The Boc group is labile in the presence of strong acid. The acid protonates the carbonyl oxygen of the carbamate, which leads to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which decarboxylates to the free amine. The amine is then protonated by the excess acid to form the hydrochloride salt.
Physicochemical Properties and Characterization
The successful synthesis of this compound requires thorough characterization to confirm its identity and purity.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1803604-98-9 | |
| Molecular Formula | C₄H₉ClFNO | |
| Molecular Weight | 141.57 g/mol | |
| Purity | Typically >97% |
Characterization Workflow
Caption: A typical workflow for the characterization of a novel chemical entity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment in the molecule. The spectrum would be expected to show characteristic signals for the CH₂ groups of the azetidine ring and the hydroxymethyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms. The carbon bearing the fluorine atom would show a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and environment of the fluorine atom.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the molecule, which confirms the molecular formula.
-
IR (Infrared) Spectroscopy: To identify functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the ammonium salt.
-
Melting Point: To determine the melting point range, which is an indicator of purity.
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and other elements, which provides further confirmation of the empirical formula.
Applications in Drug Discovery
While specific biological activities for this compound have not been widely reported, its value lies in its utility as a versatile building block for the synthesis of more complex drug candidates. The strategic placement of the fluorine atom and the primary alcohol provides two key points for diversification. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic displacement. The secondary amine of the azetidine ring is a key site for substitution.
Fluorinated azetidines have been incorporated into a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, and as potent anticancer agents. For example, chiral fluorinated azetidin-2-ones have been shown to be potent tubulin polymerization inhibitors with significant antitumor activity.[1] The introduction of the 3-fluoro-3-(hydroxymethyl)azetidine moiety into a lead compound can be a valuable strategy to modulate its pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a valuable and synthetically accessible building block for medicinal chemistry and drug discovery. Its synthesis, while requiring multiple steps, utilizes well-established chemical transformations. The presence of both a fluorine atom and a versatile hydroxymethyl group on the strained azetidine ring makes this compound an attractive scaffold for the design of novel therapeutics with potentially enhanced properties. As the demand for novel chemical matter in drug discovery continues to grow, the importance of such strategically functionalized small molecules is likely to increase.
References
-
Kim, D. et al. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
-
Wang, Y. et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 200, 112323. [Link]
- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3-fluoro-azetidine derivatives.
Sources
An In-depth Technical Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a fluorinated azetidine building block of increasing importance in medicinal chemistry. The strategic introduction of a fluorine atom and a hydroxymethyl group onto the azetidine scaffold imparts unique physicochemical and conformational properties that are highly sought after in the design of novel therapeutics. This document details the molecular properties, synthesis, characterization, and potential applications of this compound, offering a valuable resource for researchers engaged in the development of next-generation pharmaceuticals.
Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry
The azetidine motif has emerged as a valuable scaffold in drug discovery, serving as a bioisosteric replacement for other cyclic and acyclic structures. Its compact and rigid nature allows for precise control over the spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.
The 3-fluoroazetidine scaffold, in particular, has garnered significant attention. The electronegativity of the fluorine atom can influence the pKa of the azetidine nitrogen, affecting its charge state at physiological pH. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity. The presence of a hydroxymethyl group at the 3-position provides a crucial handle for further synthetic elaboration, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures. This unique combination of features makes this compound a highly versatile and valuable building block for the synthesis of novel drug candidates across various therapeutic areas.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a research and development setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 141.57 g/mol | [1][2] |
| Molecular Formula | C₄H₉ClFNO | [1][2] |
| CAS Number | 1803604-98-9 | [1][3] |
| Appearance | White to off-white solid (typical) | Commercially available |
| Purity | ≥97% (typical) | [1] |
| Storage Conditions | 2-8°C, inert atmosphere recommended | Commercially available |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step sequence, typically involving the construction of the azetidine ring, introduction of the fluorine and hydroxymethyl functionalities, and a final deprotection step. The following is a representative synthetic workflow adapted from established methodologies for the synthesis of related 3-fluoroazetidine derivatives.
Synthetic Workflow Overview
Caption: A generalized synthetic workflow for this compound.
Step-by-Step Experimental Protocol
PART 1: Synthesis of N-Boc-(3-fluoroazetidin-3-yl)methanol
-
Step 1: Synthesis of 1-Boc-azetidin-3-one: This intermediate can be prepared from commercially available starting materials such as epichlorohydrin and a suitable amine source, followed by oxidation.
-
Step 2: Formation of 1-Boc-3-(hydroxymethyl)azetidin-3-ol: To a solution of 1-Boc-azetidin-3-one in an appropriate solvent (e.g., tetrahydrofuran), add a solution of formaldehyde. The reaction is typically carried out at room temperature.
-
Step 3: Fluorination: The tertiary alcohol is then fluorinated using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, in an anhydrous solvent like dichloromethane at low temperature.
-
Step 4: Reduction of the Ester (if formed as a byproduct): Depending on the reaction conditions, a formate ester may form. This can be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride.
PART 2: Deprotection and Salt Formation
-
Step 5: N-Boc Deprotection: The N-Boc protecting group is removed under acidic conditions. A common method is to dissolve the N-Boc protected intermediate in a solution of hydrochloric acid in an organic solvent such as methanol or dioxane.[4] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 6: Isolation of the Hydrochloride Salt: Upon completion of the deprotection, the solvent is typically removed under reduced pressure. The resulting solid is the hydrochloride salt of (3-Fluoroazetidin-3-yl)methanol. It can be further purified by recrystallization if necessary.
Self-Validating System: Throughout the synthesis, it is crucial to monitor the progress of each reaction by an appropriate analytical technique such as TLC or LC-MS. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data should be acquired for each synthesized batch, the following are the expected characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the hydroxymethyl protons. The protons on the carbons adjacent to the fluorine atom will exhibit coupling (J-coupling), resulting in splitting of the signals. The chemical shifts of the azetidine protons will be influenced by the presence of the electron-withdrawing fluorine atom and the protonated nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a saturated carbon.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The calculated exact mass of the free base (C₄H₈FNO) is 105.05899.
Applications in Drug Discovery
This compound is a valuable building block for introducing the 3-fluoroazetidine-3-methanol moiety into drug candidates. This scaffold can serve several strategic purposes in drug design:
-
Conformational Restriction: The rigid azetidine ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein.
-
Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune properties such as lipophilicity (logP) and metabolic stability. The hydroxymethyl group provides a point of attachment for further diversification of the molecule.
-
Improving Drug-like Properties: The introduction of the polar azetidine ring can improve aqueous solubility and other drug-like properties.
-
Bioisosteric Replacement: The 3-fluoroazetidine scaffold can be used as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups, to improve the pharmacological profile of a lead compound.
Logical Framework for Application
Caption: The relationship between the core properties of the (3-Fluoroazetidin-3-yl)methanol scaffold and its impact on the properties of a drug candidate.
Conclusion
This compound is a strategically designed building block that offers a powerful tool for medicinal chemists. Its unique combination of a rigid azetidine core, a modulating fluorine atom, and a versatile hydroxymethyl handle provides a compelling platform for the design and synthesis of novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers in their quest for the next generation of innovative medicines.
References
-
Alachem Co., Ltd. This compound. Available at: [Link]
- Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Kanstrup, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845-23850. Available at: [Link]
-
Reagentia. This compound (CAS/ID No. 1803604-98-9). Available at: [Link]
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- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of (3-Fluoroazetidin-3-yl)methanol Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a novel fluorinated azetidine derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility for hydrochloride salts, present detailed protocols for both kinetic and thermodynamic solubility assays, and offer insights into the interpretation of the resulting data. This document is designed to be a practical resource for scientists engaged in the evaluation and optimization of this and similar chemical entities.
Introduction: The Significance of Solubility in Drug Discovery
The solubility of a compound is defined by its structure, which dictates properties like lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy[1]. For a compound to be considered for development, adequate solubility in aqueous media is paramount. Poor solubility can lead to a host of challenges, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor absorption from the gastrointestinal tract, which can curtail oral bioavailability[2].
This compound (MW: 141.57 g/mol , Formula: C4H9ClFNO) is a small molecule that, like many nitrogen-containing compounds, is formulated as a hydrochloride salt.[3] This strategy is often employed to enhance the aqueous solubility and overall developability of a basic parent compound.[4] The hydrochloride salt form generally exhibits increased water solubility, which in turn can improve the drug's ability to be absorbed by the body.[4]
This guide will provide the necessary protocols to experimentally determine the aqueous solubility of this compound, a crucial step in its preclinical evaluation.
Understanding the Solubility of Hydrochloride Salts
The solubility of a hydrochloride salt is intrinsically linked to the pH of the aqueous medium. As the hydrochloride salt of a weak base, this compound's solubility is governed by the equilibrium between its ionized and non-ionized forms. A saturated aqueous solution of the salt of a weak base will typically have an acidic pH.[5] The pH-solubility profile for such compounds is not linear. At lower pH values, the common ion effect can lead to a decrease in the solubility of the salt.[6] A thorough understanding of this pH-dependent solubility is critical for predicting a drug's behavior in the varying pH environments of the gastrointestinal tract.
Experimental Determination of Aqueous Solubility
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides a more accurate measure of a compound's true solubility at equilibrium, which is crucial for later-stage development and formulation.[7][8]
Kinetic Solubility Determination
Kinetic solubility measures the solubility of a compound under conditions where it is rapidly precipitated from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO), into an aqueous buffer.[8][9] This method is fast and well-suited for high-throughput screening formats.[9]
Nephelometry is a high-throughput technique that measures the light scattering caused by undissolved particles in a solution.[1][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[10]
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[10]
-
Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations for the assay.
-
Mixing and Incubation: Thoroughly mix the contents of the plate and incubate at a controlled temperature (e.g., 25°C) for a specified duration, typically 1-2 hours.[8][10]
-
Light Scattering Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is determined by identifying the concentration at which a significant increase in light scattering is observed compared to controls.
Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[7] This is typically determined using the shake-flask method, which is considered the gold standard.[5]
This method involves equilibrating an excess of the solid compound in the solvent of interest over an extended period.[7]
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials (e.g., 1.5 mL)
-
Thermomixer or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[7]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.[7]
-
Equilibration: Seal the vials and incubate them in a thermomixer or shaker at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[7][8]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve.[11]
-
Data Analysis: The measured concentration from the HPLC analysis represents the thermodynamic solubility of the compound under the tested conditions. The results are typically reported in µg/mL or µM.[11]
Diagram of the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Considerations
The obtained solubility data for this compound should be interpreted in the context of the intended therapeutic application. A general goal for drug discovery compounds is a solubility of greater than 60 µg/mL.[1] It is also crucial to consider the potential for the compound to exist in different polymorphic forms, as this can significantly impact solubility.[7]
The following table can be used to summarize the experimentally determined solubility data:
| Parameter | This compound | Reference Compound |
| Kinetic Solubility (µM) | Experimental Value | Value |
| Assay Conditions | e.g., PBS pH 7.4, 2h incubation | e.g., PBS pH 7.4, 2h incubation |
| Thermodynamic Solubility (µg/mL) | Experimental Value | Value |
| Assay Conditions | e.g., PBS pH 7.4, 24h incubation | e.g., PBS pH 7.4, 24h incubation |
Safety and Handling
This compound should be handled in accordance with good laboratory practices.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[13] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[12] In case of skin or eye contact, the affected area should be rinsed thoroughly with water.[12]
Conclusion
The determination of aqueous solubility is a foundational step in the characterization of any new chemical entity. For this compound, a comprehensive understanding of its solubility profile is essential for its progression through the drug discovery pipeline. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data, thereby enabling informed decision-making in the development of this promising compound.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
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Sirius Analytical. Measuring the solubility of salts of basic drugs without first creating the salts. [Link]
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Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]
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Chemical Label. (3-fluoroazetidin-3-yl)methanol. [Link]
-
National Center for Biotechnology Information. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Reagentia. This compound (CAS/ID No. 1803604-98-9). [Link]
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Methodological & Application
Application Note: Strategic Incorporation of (3-Fluoroazetidin-3-yl)methanol Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate incorporation of small, strained, and functionalized heterocycles is a cornerstone of modern medicinal chemistry. Azetidines, four-membered nitrogenous rings, have emerged as valuable scaffolds that confer advantageous physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] The strategic introduction of fluorine further allows for fine-tuning of a molecule's pKa, lipophilicity, and metabolic fate.[3][4] This guide details the utility of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a bifunctional building block that synergizes the benefits of the azetidine core with the unique electronic properties of a quaternary fluorine center and the synthetic versatility of a primary alcohol. We provide detailed, field-tested protocols for its incorporation into lead compounds via N-alkylation and amide coupling, explaining the rationale behind key experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Rise of Small, Fluorinated Scaffolds in Drug Design
Medicinal chemistry is continually moving away from flat, aromatic-rich structures towards more sp³-rich, three-dimensional molecules.[5] This shift is driven by the need to access novel chemical space and improve drug-like properties. Small, polar heterocycles like azetidines are at the forefront of this trend, serving as valuable bioisosteres for more common motifs.[5][6][7] Their strained ring system provides defined exit vectors for substituents, influencing the overall conformation of a molecule and its interaction with biological targets.[1]
When combined with fluorine, often called a "magical element" in drug design, the utility of these scaffolds is amplified.[3][8] Fluorine's high electronegativity can block sites of metabolism, modulate the basicity of nearby amines, and alter binding interactions, often leading to improved potency and pharmacokinetic profiles.[4][9]
This compound emerges as a particularly powerful building block. It offers:
-
A quaternary fluoro-substituted carbon , which provides a site of metabolic stability.
-
A secondary amine within the azetidine ring, serving as a key nucleophilic handle for diversification.
-
A primary hydroxymethyl group , providing an alternative and orthogonal site for covalent attachment.
This application note provides the foundational knowledge and actionable protocols for leveraging this reagent to accelerate drug discovery programs.
Physicochemical Properties and Design Rationale
The strategic value of this compound lies in the predictable ways it modulates molecular properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1803604-98-9 | [10][11] |
| Molecular Formula | C₄H₉ClFNO | [12] |
| Molecular Weight | 141.57 g/mol | [12] |
| Form | Hydrochloride Salt |[10] |
Key Design Considerations:
-
pKa Modulation: The electron-withdrawing effect of the fluorine atom lowers the basicity (pKa) of the azetidine nitrogen compared to its non-fluorinated analog. This can be critical for reducing interactions with off-targets like the hERG channel or improving cell permeability and oral absorption by decreasing the proportion of the protonated species at physiological pH.[3][13]
-
Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine at the 3-position effectively shields this position from oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for saturated heterocycles.[3][4] This can significantly enhance a compound's half-life.
-
Conformational Rigidity: The strained azetidine ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[1]
-
Solubility and Lipophilicity: As a small, polar motif, the azetidine ring generally improves aqueous solubility.[1] While fluorination can increase lipophilicity, the overall impact is context-dependent and often strikes a favorable balance for drug-like properties.[3][4]
Core Applications & Synthetic Protocols
This compound is primarily used as a secondary amine building block. Crucially, the hydrochloride salt must be neutralized in situ or in a prior step to unmask the nucleophilic free amine for reaction.
General Handling and Neutralization
The starting material is a stable salt. For reactions requiring the free base, a simple workup can be performed, or more commonly, a sufficient excess of a non-nucleophilic base is added directly to the reaction mixture.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and controlled method for forming C-N bonds, avoiding the potential for over-alkylation that can occur with alkyl halides.[14][15] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.) and the desired aldehyde or ketone (1.0–1.2 eq.).
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2–2.5 eq.). The excess base is required to neutralize the starting material's HCl salt and any acid generated during iminium formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reductant Addition: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise at room temperature. This reagent is favored for its mildness and tolerance of slightly acidic conditions.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–16 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
-
Choice of Reductant: NaBH(OAc)₃ is the reagent of choice as it is less reactive towards carbonyls than other hydrides (like NaBH₄), allowing the iminium ion to form before reduction occurs. It is also more tolerant of the slightly acidic conditions that favor iminium formation.
-
Solvent: Chlorinated solvents like DCM and DCE are ideal as they are inert and effectively solubilize the reactants and intermediates.
-
Base: A tertiary amine base is essential to liberate the free azetidine for reaction. At least two equivalents are necessary to ensure the reaction proceeds.
Diagram 1: Reductive Amination Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing oxetane and azetidine sulfonyl fluorides for opportunities in drug discovery [spiral.imperial.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 10. 1803604-98-9|this compound|BLD Pharm [bldpharm.com]
- 11. This compound (CAS/ID No. 1803604-98-9) | Reagentia [reagentia.eu]
- 12. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of (3-Fluoroazetidin-3-yl)methanol Hydrochloride in Modern Synthesis: A Guide for Medicinal Chemists
The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has positioned fluorinated building blocks as indispensable tools in the medicinal chemist's arsenal. Among these, small, strained heterocyclic systems bearing fluorine atoms offer a unique combination of properties, including metabolic stability, modulated basicity, and the ability to form key interactions with biological targets. This guide provides an in-depth exploration of (3-Fluoroazetidin-3-yl)methanol hydrochloride , a versatile building block poised to accelerate the discovery of next-generation therapeutics. We will delve into its strategic applications, provide detailed, field-proven protocols, and illuminate the causal factors behind key experimental choices, empowering researchers to confidently integrate this valuable synthon into their drug discovery programs.
The Azetidine Motif: A Privileged Scaffold in Drug Design
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in medicinal chemistry. Their rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, while their inherent polarity can improve aqueous solubility. The introduction of a fluorine atom at the 3-position further refines the molecule's properties. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the azetidine nitrogen, mitigating potential off-target effects associated with basic amines. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism.
The "(3-Fluoroazetidin-3-yl)methanol" scaffold offers two key points for diversification: the secondary amine and the primary alcohol. This dual functionality allows for the straightforward introduction of a wide range of substituents, making it an ideal building block for the construction of diverse chemical libraries.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1803604-98-9 | [1] |
| Molecular Formula | C₄H₉ClFNO | [1] |
| Molecular Weight | 141.57 g/mol | [1] |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| Solubility | Soluble in water, methanol, and DMSO | Inferred from structure and salt form |
| Storage | Store in a cool, dry place under an inert atmosphere. Hygroscopic. | General recommendation for amine hydrochlorides |
Safety and Handling: As with any chemical reagent, proper safety precautions should be observed. This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water.
Synthetic Applications and Protocols
The utility of this compound is best illustrated through its application in the synthesis of complex molecules. Below, we provide detailed protocols for key transformations, explaining the rationale behind the chosen conditions.
Application in the Synthesis of Nrf2 Activators
A recent patent highlights the use of this compound in the synthesis of potent Nrf2 (Nuclear factor erythroid 2-related factor 2) activators, which are of significant interest for the treatment of a range of diseases, including neurodegenerative and inflammatory conditions[2]. The protocol below is adapted from this patent literature and demonstrates a typical N-alkylation reaction.
Reaction Scheme:
Figure 1: General workflow for N-alkylation.
Protocol 1: N-Alkylation with an Aryl Halide
This protocol outlines the nucleophilic aromatic substitution reaction between the azetidine nitrogen and an activated aryl halide.
Materials:
-
Aryl Halide (e.g., 2,6-dichloro-4-substituted benzoyl derivative)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon source
-
Standard reaction glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq).
-
Addition of Azetidine: Add this compound (1.2 eq).
-
Solvent and Base: Add anhydrous DMSO to achieve a concentration of approximately 0.1 M. To this suspension, add DIPEA (3.0 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.
-
Monitoring: Monitor the reaction progress by an appropriate technique, such as LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the DMSO and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Choices:
-
Solvent (DMSO): A polar aprotic solvent like DMSO is chosen to dissolve the reactants and facilitate the SNAr reaction.
-
Base (DIPEA): A non-nucleophilic organic base is used to prevent competition with the azetidine nucleophile. An excess is used to ensure complete neutralization.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
General Protocol for N-Acylation
The secondary amine of the azetidine can be readily acylated to form amides, which are common functionalities in drug molecules.
Reaction Scheme:
Figure 2: General workflow for N-acylation.
Protocol 2: N-Acylation with an Acyl Chloride
Materials:
-
Acyl chloride (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add TEA or DIPEA.
-
Acyl Chloride Addition: Add the acyl chloride dropwise to the cooled solution. The dropwise addition helps to control the exotherm of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
O-Functionalization: Sulfonylation of the Primary Alcohol
The primary alcohol provides another handle for further derivatization, for example, through sulfonylation to introduce a sulfonate ester, a good leaving group for subsequent nucleophilic displacement.
Reaction Scheme:
Figure 3: Workflow for O-sulfonylation.
Protocol 3: O-Mesylation
Note: The azetidine nitrogen should be protected (e.g., as a Boc-carbamate) prior to this step to prevent competing N-sulfonylation.
Materials:
-
N-Boc-(3-fluoroazetidin-3-yl)methanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Reaction Setup: Dissolve N-Boc-(3-fluoroazetidin-3-yl)methanol in anhydrous DCM in a dry flask under an inert atmosphere and cool to 0 °C.
-
Base and Reagent Addition: Add pyridine, followed by the dropwise addition of methanesulfonyl chloride.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours.
-
Monitoring and Work-up: Monitor for the disappearance of the starting material by TLC. Upon completion, dilute with DCM and wash with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash chromatography to yield the desired mesylate.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, fluorinated azetidine core and two orthogonal functional handles allows for the efficient construction of novel and diverse molecular architectures. The protocols provided herein, grounded in established synthetic principles and exemplified by real-world applications, offer a solid foundation for researchers to leverage the full potential of this powerful synthon in their quest for new therapeutic agents.
References
-
European Patent Office. (2023). NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT - EP 4446312 A1. Available at: [Link]
Sources
Application Notes & Protocols for (3-Fluoroazetidin-3-yl)methanol Hydrochloride
Abstract
The incorporation of small, strained heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties to drug candidates. Azetidines, in particular, have emerged as valuable bioisosteres for larger rings and acyclic motifs. The strategic introduction of fluorine can further enhance metabolic stability, binding affinity, and membrane permeability. This document provides a comprehensive technical guide for the effective utilization of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a versatile bifunctional building block, in synthetic and drug discovery applications. We present detailed, field-proven protocols for its functionalization at both the secondary amine and the primary alcohol, underpinned by mechanistic rationale and troubleshooting insights to ensure experimental success.
Introduction: The Strategic Value of Fluorinated Azetidines
This compound is a key synthetic intermediate for researchers aiming to leverage the unique conformational constraints and electronic properties of the 3-fluoroazetidine scaffold. The presence of a fluorine atom at a quaternary center introduces significant steric and electronic perturbations, influencing the pKa of the azetidine nitrogen and affecting local molecular conformation. These features are highly sought after in drug design to modulate target engagement and improve pharmacokinetic profiles.[1]
This building block offers two orthogonal points for chemical diversification:
-
The Azetidine Nitrogen (Secondary Amine): Serves as a nucleophilic handle for N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
-
The Hydroxymethyl Group (Primary Alcohol): Can be readily functionalized via O-acylation, etherification, or oxidation, providing another vector for molecular elaboration or for use as a linkage point.
This guide is designed for researchers, scientists, and drug development professionals, providing robust protocols for the controlled and efficient derivatization of this high-value chemical scaffold.
Physicochemical & Safety Data
Prior to any experimental work, a thorough understanding of the compound's properties and the requisite safety measures is imperative. All operations should be conducted in a well-ventilated chemical fume hood.
Compound Properties
| Property | Value | Source |
| CAS Number | 1803604-98-9 | [2][3] |
| Molecular Formula | C₄H₉ClFNO | [2] |
| Molecular Weight | 141.57 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Appearance | Off-white to white solid | N/A |
| Storage | Store in a cool, dry place. Keep container tightly sealed. Recommended long-term storage at 2-8°C. | [4] |
Safety & Handling
Handling fluorinated organic compounds requires specific precautions due to their potential for enhanced reactivity and unique toxicological profiles.[5]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (consult manufacturer compatibility charts).[5][6]
-
Engineering Controls: All manipulations of the solid compound and its reactions must be performed within a certified chemical fume hood to prevent inhalation of dust or volatile reaction byproducts.[5]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases in storage. The hydrochloride salt will react with bases to liberate the free amine.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid environmental release.[6]
Core Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps and considerations for reaction monitoring and product characterization. As the starting material is a hydrochloride salt, a base is required in most protocols to deprotonate either the azetidine nitrogen for N-functionalization or to neutralize the HCl salt for subsequent reactions.
Protocol 1: Functionalization of the Azetidine Nitrogen
The secondary amine of the azetidine ring is a versatile nucleophile. Direct N-alkylation and reductive amination are two of the most robust methods for its derivatization.[7][8]
Sources
- 1. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]
- 3. This compound (CAS/ID No. 1803604-98-9) | Reagentia [reagentia.eu]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 7. benchchem.com [benchchem.com]
- 8. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of (3-Fluoroazetidin-3-yl)methanol hydrochloride into Novel Compounds
Abstract
This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a versatile and high-value building block for modern drug discovery. We delve into the unique physicochemical properties conferred by the fluorinated azetidine scaffold and offer field-proven methodologies for its functionalization. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes. This document covers N-functionalization and O-functionalization pathways, strategic considerations for its use as a bioisostere, and safe handling practices.
Introduction: The Strategic Value of a Fluorinated Azetidine Scaffold
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Saturated heterocycles are foundational scaffolds in this endeavor, and among them, the azetidine ring has emerged as a particularly valuable motif.[1][2] The four-membered ring imparts a favorable balance of conformational rigidity and chemical stability, which can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2][3] Azetidines are increasingly recognized as privileged structures that can enhance aqueous solubility and metabolic stability while providing unique three-dimensional exit vectors for further chemical exploration.[4][5][6]
The value of this scaffold is significantly amplified by the strategic introduction of fluorine. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—make it a powerful tool for fine-tuning molecular properties.[7][8][9] Its incorporation can:
-
Enhance Metabolic Stability: Replacing a metabolically labile C-H bond with a robust C-F bond can block oxidative metabolism by cytochrome P450 enzymes, extending a drug's half-life.[10][11]
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can improve cell permeability and oral bioavailability.[8][11]
-
Increase Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.[10]
-
Alter Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve a compound's ability to cross biological membranes.[12]
This compound combines these features into a single, bifunctional building block. It presents two distinct points for diversification: the secondary amine of the azetidine ring and the primary hydroxyl group of the methanol substituent. This dual reactivity allows for its seamless integration into a wide array of molecular architectures, making it an indispensable tool for lead optimization and the generation of novel intellectual property.
Physicochemical Properties & Safe Handling
Before proceeding with experimental work, it is crucial to understand the properties of the reagent and the necessary safety precautions.
Compound Data
| Property | Value | Source |
| Chemical Name | This compound | [13][14][15] |
| CAS Number | 1803604-98-9 | [13][14][15] |
| Molecular Formula | C₄H₉ClFNO | [13] |
| Molecular Weight | 141.57 g/mol | [13] |
| Appearance | White to off-white solid (typical) | N/A |
| Purity | ≥97% (typical) | [13] |
Safety & Handling
-
Hazard Identification: The free base form may cause skin irritation, serious eye irritation, and respiratory irritation.[16] Handle the hydrochloride salt with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Note on Reactivity: As a hydrochloride salt, the azetidine nitrogen is protonated. For reactions requiring a nucleophilic nitrogen (e.g., alkylation, acylation, reductive amination), the free base must be generated in situ or in a prior step. This is typically achieved by adding a suitable base, as detailed in the protocols below.
Core Application I: N-Functionalization of the Azetidine Ring
The secondary amine is often the primary site for derivatization, allowing for the direct attachment of the scaffold to a parent molecule. The following protocols are robust, scalable, and tolerant of a wide range of functional groups.
Caption: N-Functionalization pathways for (3-Fluoroazetidin-3-yl)methanol.
Protocol 1: Reductive Amination with Aldehydes/Ketones
This method is a cornerstone of amine functionalization due to its mild conditions and broad substrate scope. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced by a mild hydride source.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is less reactive than NaBH₄ and will not readily reduce the starting aldehyde or ketone, minimizing side reactions. It is also tolerant of mildly acidic conditions, which can catalyze imine formation.[19]
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: N-Acylation with Acyl Chlorides
This protocol provides a direct and efficient route to form a stable amide bond, a common functional group in pharmaceuticals.
-
Causality: The reaction requires at least two equivalents of a base. The first equivalent neutralizes the starting hydrochloride salt, and the second scavenges the HCl generated during the acylation reaction, driving the equilibrium towards product formation.[19]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add a suitable base, such as Et₃N or DIPEA (2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated azetidine.
Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling
This powerful palladium-catalyzed reaction enables the formation of C-N bonds with aryl or heteroaryl halides/triflates, providing access to compounds with significant structural complexity.
-
Causality: The choice of ligand is critical for reaction success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst and promote the key reductive elimination step. A strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) is required to facilitate the catalytic cycle.[20]
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable ligand (e.g., SPhos, 5 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 eq).
-
Add this compound (1.2 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1 M) via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting aryl halide is consumed (monitor by LC-MS, typically 8-24 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.
Core Application II: Reactions of the Hydroxymethyl Group
The primary alcohol provides a second, orthogonal site for modification. For most of these reactions, it is advisable to first protect the azetidine nitrogen to prevent it from interfering with the desired reaction. The Boc (tert-butyloxycarbonyl) group is a common and effective choice.
Caption: O-Functionalization pathways for the hydroxymethyl group.
Protocol 4: Williamson Ether Synthesis
This classic method forms an ether linkage by reacting an alkoxide with an alkyl halide.
-
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the primary alcohol, forming the sodium alkoxide. Anhydrous polar aprotic solvents like THF or DMF are used to solvate the cation without interfering with the highly reactive alkoxide nucleophile.
Step-by-Step Methodology:
-
Protect the azetidine nitrogen (e.g., with a Boc group) using standard literature procedures.
-
Dissolve the N-protected starting material (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere and cool to 0 °C.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Flammable hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (or other suitable electrophile, 1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. The N-protecting group can be removed in a subsequent step if desired.
Strategic Considerations in Drug Design
Bioisosteric Replacement
The strategic use of (3-Fluoroazetidin-3-yl)methanol allows for sophisticated bioisosteric replacements to overcome common drug development hurdles.[21] The entire motif can serve as a more polar, three-dimensional, and metabolically stable replacement for other groups.
-
Replacement for tert-butyl or Phenyl Groups: The rigid azetidine core can mimic the spatial arrangement of larger, more lipophilic groups while improving aqueous solubility and introducing novel interaction points (the nitrogen atom).
-
Replacement for Pyrrolidine/Piperidine: It serves as a smaller, more constrained analog of larger saturated heterocycles, which can improve selectivity by restricting conformational freedom.[6] The fluorine atom further differentiates it by altering local electronics and metabolic stability.[6]
Caption: Bioisosteric replacement strategies using the azetidine motif.
Physicochemical Property Modulation
The fluorine atom at the C3 position exerts a powerful inductive effect. This lowers the basicity (pKa) of the azetidine nitrogen compared to its non-fluorinated counterpart. This modulation is critical: a lower pKa can reduce off-target interactions (e.g., with the hERG channel) and increase the fraction of the neutral species at physiological pH, potentially enhancing membrane permeability and oral absorption.[8][11]
Conclusion
This compound is a powerful and versatile building block that provides medicinal chemists with a direct route to novel, three-dimensional chemical space. By leveraging the combined benefits of the conformationally constrained azetidine ring and the strategic placement of a fluorine atom, researchers can address key challenges in drug discovery, including metabolic stability, solubility, and target selectivity. The protocols and strategic insights provided in this guide serve as a robust foundation for the successful incorporation of this valuable scaffold into next-generation therapeutic agents.
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- Taylor & Francis Online. The role of fluorine in medicinal chemistry.
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- MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
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- Enamine. Azetidines.
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- ResearchGate. Examples of azetidine-based bioisosters.
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- RSC Publishing. Modular access to functionalized azetidines via electrophilic azetidinylation.
- Cambridge Open Engage. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
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- ACS Publications. Bioisosterism: A Rational Approach in Drug Design.
- BLD Pharmatech. Safety Data Sheet for (S)-Piperidin-3-ylmethanol hydrochloride.
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- Reagentia. This compound (CAS/ID No. 1803604-98-9).
- BLD Pharm. 1803604-98-9|this compound.
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The Strategic Deployment of (3-Fluoroazetidin-3-yl)methanol Hydrochloride in Modern Drug Design: Application Notes & Protocols
Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tactic for optimizing drug-like properties. Among these, the azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that provides a compelling alternative to more conventional piperidine and pyrrolidine rings.[1][2] The inherent ring strain and non-planar conformation of azetidines can significantly influence a molecule's metabolic stability, aqueous solubility, and lipophilicity.[2] The introduction of a fluorine atom onto this scaffold, specifically creating the (3-Fluoroazetidin-3-yl)methanol motif, further enhances its utility, offering medicinal chemists a sophisticated tool for fine-tuning molecular properties to achieve desired therapeutic profiles.
This guide provides an in-depth exploration of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a versatile building block for drug design. We will delve into the mechanistic rationale behind its use, present its impact on key physicochemical parameters, and provide detailed, actionable protocols for its incorporation into lead compounds.
Scientific Rationale: The Multifaceted Impact of the 3-Fluoroazetidin-3-yl Motif
The strategic value of the (3-Fluoroazetidin-3-yl)methanol moiety stems from the unique electronic properties of fluorine and the conformational constraints of the azetidine ring. This combination allows for the precise modulation of basicity (pKa), lipophilicity (logP), metabolic stability, and target engagement.
Fluorine as a Bioisostere and Metabolic Blocker
Fluorine is the most electronegative element, and its substitution for hydrogen can dramatically alter the electronic landscape of a molecule.[3] The C-F bond is highly polarized and exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This property is frequently exploited to block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.
Furthermore, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group.[2] While sterically similar to hydrogen (van der Waals radii of 1.35 Å for F vs. 1.2 Å for H), its electronic influence is profound, enabling it to modulate interactions with biological targets without introducing significant steric bulk.[3]
Modulation of Physicochemical Properties: pKa and LogP
The incorporation of an electron-withdrawing fluorine atom adjacent to the azetidine nitrogen has a predictable and highly valuable impact on the amine's basicity.
-
pKa Reduction: The strong inductive effect of the fluorine atom lowers the pKa of the azetidine nitrogen. A comprehensive study on fluorinated saturated heterocycles demonstrated that fluorination is a major factor defining a compound's basicity. This reduction in basicity can be critical for avoiding off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines. It also reduces the likelihood of lysosomal trapping, which can improve a compound's pharmacokinetic profile.
-
Lipophilicity (LogP) Tuning: The effect of fluorination on lipophilicity is context-dependent.[5][6] While replacing a hydrogen with a fluorine atom generally increases logP, the introduction of the polar C-F bond can also lead to more complex effects on the molecule's overall polarity and interactions with water.[5] This allows for nuanced adjustments to a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
The following table summarizes the general impact of fluorination on the physicochemical properties of small saturated nitrogen heterocycles, providing a basis for rational design choices.
| Property | Non-Fluorinated Azetidine (Parent) | 3-Fluoroazetidine Derivative | Rationale & Implication in Drug Design |
| pKa | Higher (~11.2) | Lower (~8.5 - 9.5) | The inductive effect of fluorine reduces the basicity of the nitrogen atom. This can mitigate hERG liability and reduce lysosomal trapping. |
| LogP | Lower | Generally Higher (Context Dependent) | Fluorine is more lipophilic than hydrogen. However, the overall change depends on the molecular context and intramolecular interactions.[5][6] |
| Metabolic Stability | Susceptible to C-H oxidation | Enhanced | The high strength of the C-F bond blocks potential sites of metabolism, often increasing the compound's half-life.[4] |
| Conformation | Flexible | More conformationally constrained | The gauche effect involving the C-F bond can influence the ring pucker, providing a more defined 3D structure for target binding. |
Experimental Protocols and Synthetic Applications
This compound (CAS: 1803604-98-9) is a secondary amine and a primary alcohol, offering two points for chemical modification.[7] The hydrochloride salt form enhances its stability and handling. Prior to use in most organic reactions, it must be neutralized with a suitable base (e.g., triethylamine, DIPEA) to liberate the free amine.
Protecting Group Strategies
For multi-step syntheses, selective protection of either the amine or the alcohol is often necessary.
-
Amine Protection: Standard amine protecting groups such as Boc (di-tert-butyl dicarbonate), Cbz (benzyl chloroformate), or Fmoc (9-fluorenylmethyloxycarbonyl chloride) can be employed. The choice depends on the desired orthogonality and deprotection conditions.
-
Alcohol Protection: Silyl ethers (e.g., TBDMS, TIPS) are commonly used for their ease of installation and removal under fluoride-mediated or acidic conditions. Benzyl ethers offer robust protection and are typically removed by hydrogenolysis.
Caption: Orthogonal protection of the azetidine motif.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the coupling of the azetidine nitrogen to a carbonyl compound.
Causality: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride, a reagent known for its high chemoselectivity and tolerance of a wide range of functional groups.
Step-by-Step Methodology:
-
Neutralization: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq). Stir at room temperature for 15-30 minutes.
-
Imine/Iminium Formation: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. If desired, a dehydrating agent like magnesium sulfate or molecular sieves can be added. Stir for 1-2 hours at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for N-alkylation via reductive amination.
Protocol 2: Amide Bond Formation
This protocol details the acylation of the azetidine nitrogen with a carboxylic acid.
Causality: Direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, the carboxylic acid must be activated. Peptide coupling reagents like HATU or EDC/HOBt convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester), which is then readily attacked by the nucleophilic azetidine nitrogen to form a stable amide bond with minimal risk of racemization for chiral acids.[8][9]
Step-by-Step Methodology:
-
Neutralization: In a flask, dissolve this compound (1.1 eq) in DMF or DCM (0.2 M) and add DIPEA (2.5 eq).
-
Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) in DMF or DCM. Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq). Stir the activation mixture for 10-15 minutes at room temperature.
-
Coupling: Add the activated carboxylic acid solution dropwise to the neutralized azetidine solution. Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography or preparative HPLC.
Protocol 3: O-Alkylation/Esterification via Mitsunobu Reaction
This protocol describes the functionalization of the primary alcohol.
Causality: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry (not applicable here, but a key feature of the reaction).[10][11] It proceeds through the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), forming an oxyphosphonium salt, which is an excellent leaving group for subsequent Sₙ2 displacement by a suitable nucleophile (e.g., a carboxylic acid or phenol).[10]
Step-by-Step Methodology (Requires N-Protected Azetidine):
-
Reactant Preparation: To a solution of N-Boc-(3-Fluoroazetidin-3-yl)methanol (1.0 eq), the nucleophile (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.1 M), cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. The characteristic color change (e.g., disappearance of the orange color of DEAD) and formation of a precipitate (triphenylphosphine oxide) often indicate reaction progress.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and by-products (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).
-
Purification: Purify the crude material directly by flash column chromatography. Elution with a hexane/ethyl acetate gradient is typically effective for separating the desired product from the by-products.
Conclusion
This compound is a high-value building block that provides a robust platform for addressing multiple challenges in drug discovery. Its strategic application allows for the simultaneous optimization of metabolic stability, aqueous solubility, lipophilicity, and target affinity through the combined effects of the strained azetidine ring and the powerful electronic influence of the fluorine atom. The protocols outlined herein provide a practical framework for researchers to leverage this unique scaffold, enabling the rational design and synthesis of next-generation therapeutics with improved pharmacological profiles.
References
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Grygorenko, O. A., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. Available from: [Link]
-
Grygorenko, O. A., et al. (2024). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and related compounds) as building blocks for drug discovery. ResearchGate. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Organic Synthesis. Mitsunobu Reaction. Available from: [Link]
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Aapptec. Coupling Reagents. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Gomez, J., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. Available from: [Link]
-
National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
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Grygorenko, O. A., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Available from: [Link]
-
Ma, Y., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(5), 758-764. Available from: [Link]
-
Grygorenko, O. A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available from: [Link]
-
University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Available from: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]
-
Grygorenko, O. A., et al. (2024). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. Available from: [Link]
-
Aapptec. Coupling Reagents. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Available from: [Link]
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Application Notes and Protocols for the Analytical Characterization of (3-Fluoroazetidin-3-yl)methanol Hydrochloride
Introduction
(3-Fluoroazetidin-3-yl)methanol hydrochloride is a key building block in modern medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The presence of the fluorine atom and the strained azetidine ring imparts unique conformational constraints and electronic properties. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and overall quality, thereby guaranteeing the reliability of downstream applications in drug discovery and development.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. The methodologies described herein are designed to be robust, reliable, and grounded in established scientific principles, ensuring the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
Structural Elucidation and Confirmation
The foundational step in characterizing this compound is the unambiguous confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive picture of the molecule's connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Experience: The hydrochloride salt form means the azetidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons. The fluorine atom will introduce characteristic splitting patterns in both the ¹H and ¹³C spectra due to J-coupling.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure dissolution and to exchange with the labile N-H and O-H protons.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals: Look for multiplets corresponding to the diastereotopic methylene protons of the azetidine ring and the methylene protons of the hydroxymethyl group. The fluorine atom will cause splitting of the adjacent proton signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Four distinct carbon signals are expected. The carbon atom bearing the fluorine will show a large one-bond C-F coupling constant.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Signals: A singlet is expected for the single fluorine atom. Computational methods can be used to predict the approximate chemical shift.[2]
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to confirm the proton count for each environment.
-
Analyze the coupling patterns (J-coupling) to confirm the connectivity between protons and between protons and the fluorine atom.
-
Correlate the ¹H, ¹³C, and ¹⁹F spectra to build a complete structural assignment.
-
| Technique | Parameter | Typical Value/Setting | Purpose |
| ¹H NMR | Spectrometer Frequency | 400 MHz or higher | Higher field provides better signal dispersion. |
| Solvent | D₂O or CD₃OD | Solubilizes the salt and exchanges labile protons. | |
| Temperature | 298 K | Standard operating temperature. | |
| ¹³C NMR | Acquisition Mode | Proton-decoupled | Simplifies the spectrum to single peaks for each carbon. |
| ¹⁹F NMR | Standard | External CFCl₃ (0 ppm) | Provides a reference for the fluorine chemical shift. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.
Expertise & Experience: Electrospray ionization (ESI) in positive ion mode is the preferred technique for this molecule, as the azetidine nitrogen is readily protonated. The observed mass will correspond to the free base form of the molecule, [(M+H)⁺].
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.[3]
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [(M+H)⁺]. For C₄H₈FNO, the expected monoisotopic mass of the free base is 105.05899. The protonated molecule should be observed at m/z 106.0668.
-
Compare the measured accurate mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.
-
Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
-
Purity Assessment and Impurity Profiling
Determining the purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Expertise & Experience: As a small, polar, and hydrophilic molecule, this compound has low retention on standard C18 columns. Therefore, a mobile phase with a low organic content or the use of a hydrophilic interaction liquid chromatography (HILIC) column is recommended. The lack of a strong UV chromophore necessitates the use of a universal detector like a Charged Aerosol Detector (CAD) or derivatization.[4]
Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). A low-wavelength UV detector (e.g., 200-210 nm) may be used but will likely have low sensitivity.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 0% B to 50% B over 10 minutes.
-
Flow Rate: 0.5 mL/min (for 2.1 mm i.d. column).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to (3-Fluoroazetidin-3-yl)methanol.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Analysis of Volatile Impurities
Residual solvents from the synthesis and purification process are common impurities that must be controlled. Gas Chromatography (GC) with headspace sampling is the standard method for this analysis.[5][6][7]
Headspace Gas Chromatography (HS-GC) for Residual Solvents
Expertise & Experience: The United States Pharmacopeia (USP) chapter <467> provides a comprehensive framework for the analysis of residual solvents.[8][9] A general-purpose method can be adapted for this compound. Dimethyl sulfoxide (DMSO) is a common diluent due to its high boiling point and ability to dissolve a wide range of compounds.
Protocol: Residual Solvent Analysis
-
Instrumentation:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Sampler: Headspace autosampler.
-
Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm i.d., 1.8 µm film thickness.[7]
-
-
HS-GC Conditions:
-
Diluent: DMSO.
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of relevant solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) in DMSO at concentrations specified by ICH guidelines.
-
Sample: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of DMSO.
-
-
Data Analysis:
-
Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those of the reference standards.
-
Solid-State Characterization
The solid-state properties of a pharmaceutical compound, such as its crystal form and crystallinity, can significantly impact its stability, solubility, and bioavailability.[10] X-Ray Powder Diffraction (XRPD) is the primary technique for this analysis.
X-Ray Powder Diffraction (XRPD)
Expertise & Experience: XRPD provides a unique "fingerprint" for a specific crystalline form. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), can be used to identify the polymorph, assess the degree of crystallinity, and detect the presence of other crystalline phases.[11]
Protocol: XRPD Analysis
-
Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source.
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the sample to ensure a random orientation of the crystallites. Mount the powder on a low-background sample holder.
-
Data Acquisition:
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis:
-
Crystallinity: The presence of sharp, well-defined peaks indicates a crystalline material, while a broad, diffuse halo suggests amorphous content.
-
Polymorph Identification: Compare the obtained XRPD pattern with reference patterns of known polymorphs. Each crystalline form will have a unique set of diffraction peaks at characteristic 2θ angles.
-
References
-
Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. [Link]
-
Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pak J Pharm Sci.[Link]
-
Klick, S., et al. (2005). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International.[Link]
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Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Application Notes #283029.[Link]
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Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]
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Verdier, L., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.[Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
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National Bureau of Standards. (1971). Standard X-ray Diffraction Powder Patterns. [Link]
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Solanko, K. A., & Bond, A. D. (n.d.). Influence of impurities on the crystallisation of 5-X-aspirin and 5-X-aspirin anhydride polymorphs (X = Cl, Br, Me). Electronic Supporting Information.[Link]
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Flis-Borsuk, A., et al. (2021). Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms. ResearchGate.[Link]
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Liu, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.[Link]
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Ntsendwana, B., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules.[Link]
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Reagentia. (n.d.). This compound (CAS/ID No. 1803604-98-9). [Link]
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Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. [Link]
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de Armas, H. N., et al. (2014). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: A brief, practical introduction, with fexofenadine hydrochloride as example. ResearchGate.[Link]
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S, A., & M, S. (2018). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate.[Link]
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AZoM. (2024). Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. [Link]
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Goral, A., et al. (2011). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Acta Poloniae Pharmaceutica.[Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]
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Application Note: High-Purity Isolation of (3-Fluoroazetidin-3-yl)methanol hydrochloride
Abstract
(3-Fluoroazetidin-3-yl)methanol hydrochloride is a pivotal building block in medicinal chemistry, valued for the unique conformational constraints and physicochemical properties imparted by the 3-fluoroazetidine scaffold. The purity of this intermediate is paramount, as trace impurities can lead to side reactions, complicate reaction kinetics, and introduce contaminants into final active pharmaceutical ingredients (APIs). This guide provides a detailed examination of robust purification strategies, including recrystallization, column chromatography, and acid-base extraction, designed to upgrade the purity of this compound from a typical crude state (~97%) to the high standard (>99.5%) required for drug development and other sensitive applications.
Introduction and Impurity Profile Analysis
This compound, with CAS number 1803604-98-9, is a polar, water-soluble crystalline solid.[1][2] Its structure combines a secondary amine (as a hydrochloride salt), a tertiary fluoride, and a primary alcohol, making it a highly functionalized and polar molecule.
Before selecting a purification method, it is critical to understand the potential impurity profile. The synthesis of azetidines often involves the intramolecular cyclization of γ-amino alcohols.[3] Impurities may arise from several sources:
-
Unreacted Starting Materials: Precursors such as protected 3-fluoro-3-(hydroxymethyl)azetidine or related linear amino alcohols.
-
Byproducts of Cyclization: Oligomeric species or products from incomplete or alternative cyclization pathways.
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., THF, Dichloromethane, Methanol) or reagents like deprotecting acids (e.g., HCl).
-
Degradation Products: The strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions.
A logical workflow for selecting the appropriate purification strategy is essential for achieving high purity efficiently.
Caption: Decision workflow for purification of (3-Fluoroazetidin-3-yl)methanol HCl.
Purification Methodologies
Recrystallization: The Preferred Method for Crystalline Solids
Recrystallization is the most effective technique for removing small amounts of impurities from a crystalline solid, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.
Causality of Solvent Choice: The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the supernatant. Given the polar, salt-like nature of the title compound, polar protic solvents are the primary candidates.
| Solvent System | Rationale & Observations | Suitability |
| Isopropanol (IPA) | Often the solvent of choice for amine hydrochlorides. It provides a good solubility differential and is less hygroscopic than methanol or ethanol.[4] | Excellent |
| Methanol (MeOH) | High dissolving power at reflux. May require an anti-solvent (e.g., MTBE, Ethyl Acetate) to induce precipitation due to high solubility even at low temperatures. | Good (with anti-solvent) |
| Ethanol (EtOH) / Water | The compound is highly soluble in water. A mixed system can be effective, but precise control of the solvent ratio is crucial to avoid oiling out. | Fair (requires optimization) |
| Acetonitrile (ACN) | Lower dissolving power than alcohols, but can be effective for removing more polar impurities. | Good |
Detailed Protocol for Recrystallization from Isopropanol:
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of isopropanol (start with ~5-10 mL per gram of crude material).
-
Heating: Heat the slurry to reflux with magnetic stirring. The solid should dissolve completely. If not, add more isopropanol dropwise until a clear solution is achieved at reflux. Expert Tip: Adding excess solvent will significantly reduce yield.
-
Cooling & Crystallization: Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Troubleshooting:
-
Oiling Out: If the compound separates as a liquid instead of a solid, too little solvent was used, or the cooling was too rapid. Re-heat the mixture to dissolve the oil, add slightly more solvent, and cool more slowly.
-
No Crystal Formation: The solution may be too dilute or supersaturated. Try evaporating some solvent to increase concentration or scratch the inside of the flask with a glass rod to induce nucleation.[4]
Silica Gel Column Chromatography
While the hydrochloride salt form can be challenging to chromatograph on standard silica gel due to its high polarity and potential for strong interaction (streaking), it is feasible with a properly modified mobile phase. This method is particularly useful for removing impurities with very similar polarity.
Principle of Separation: The separation occurs based on the differential partitioning of components between the polar stationary phase (silica gel) and the mobile phase. More polar compounds interact more strongly with the silica and elute later. For basic amines, the acidic nature of silica can cause irreversible binding or peak tailing. This is mitigated by adding a basic modifier to the eluent.
Experimental Protocol:
-
Stationary Phase: Standard flash silica gel (40-63 µm).
-
Mobile Phase Selection: A polar organic system is required. A common choice is a gradient of Dichloromethane (DCM) and Methanol (MeOH). Crucially, a small amount of a basic modifier must be added.
-
Recommended Eluent System: DCM : MeOH with 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH). The base neutralizes the acidic silanol groups, improving peak shape and recovery.
-
-
Slurry Loading: Pre-adsorb the crude compound onto a small amount of silica gel. Dissolve the compound in a minimal amount of methanol, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique typically results in better separation.
-
Elution: Start with a low concentration of methanol (e.g., 98:2 DCM:MeOH + 1% TEA) and gradually increase the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Fraction Analysis & Isolation: Combine the pure fractions as determined by TLC. Remove the solvent under reduced pressure. The triethylamine will also be removed during evaporation, leaving the desired hydrochloride salt.
Caption: Workflow for purification via silica gel column chromatography.
Acid-Base Extraction/Wash
This classic technique is highly effective for removing non-basic or weakly basic organic impurities. It leverages the ability of the amine to exist as a water-soluble salt in an acidic aqueous phase and an organic-soluble free base in a basic aqueous phase.
Protocol for an Acid-Base Wash:
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water (~10 mL/g).
-
Neutral Impurity Removal: Extract the aqueous solution with an immiscible organic solvent like Dichloromethane or Ethyl Acetate (2 x 20 mL). Any non-basic impurities will partition into the organic layer, which is discarded.
-
Free Base Formation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH solution) dropwise with stirring until the pH is >11. This converts the hydrochloride salt to the free amine.
-
Extraction of Free Base: Extract the now basic aqueous solution with Dichloromethane (3 x 25 mL). The free amine is now soluble in the organic layer.
-
Drying and Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution. To regenerate the hydrochloride salt, bubble dry HCl gas through the solution or add a stoichiometric amount of HCl in a solvent like 2-propanol or diethyl ether.
-
Isolation: The pure hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., DCM or ether), and dry under vacuum.
Purity Assessment
The purity of the final product must be rigorously confirmed. A combination of the following analytical techniques is recommended:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity percentage and confirm the molecular weight.
-
Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.
Conclusion
The purification of this compound is a critical step for its application in pharmaceutical development. For removing minor crystalline impurities, recrystallization from isopropanol is the most direct and scalable method. When dealing with a more complex mixture of polar impurities, modified-eluent silica gel chromatography provides a powerful separation tool. Finally, an acid-base wash is an excellent choice for removing non-basic contaminants. The selection of the optimal method should be guided by an initial analysis of the impurity profile of the crude material.
References
-
Reagentia. This compound (CAS/ID No. 1803604-98-9). [Link]
-
ResearchGate. (How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?). [Link]
- Google Patents. (CN104098478B - Aminoalcohol resolution method).
-
ACS Publications. (Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers). [Link]
-
Teledyne ISCO. (Strategies for the Flash Purification of Highly Polar Compounds). [Link]
Sources
Application Notes and Protocols for (3-Fluoroazetidin-3-yl)methanol hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-Fluoroazetidine Motif
The incorporation of fluorine and strained ring systems, such as azetidines, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluoroazetidine moiety, in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of drug candidates. The fluorine atom can modulate basicity (pKa), lipophilicity, and metabolic stability, while the rigid azetidine ring serves as a versatile, three-dimensional building block.[1] (3-Fluoroazetidin-3-yl)methanol hydrochloride is a key intermediate that provides a handle for introducing this valuable motif into a wide range of molecules.
This guide provides a comprehensive overview of the reaction conditions and protocols for the derivatization of this compound, focusing on N-acylation and O-alkylation/acylation reactions. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Safety and Handling Precautions
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.
Hazard Summary:
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust. |
| Causes skin and serious eye irritation. | Wear protective gloves and eye protection. |
| May cause respiratory irritation. | Use in a well-ventilated area. |
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Core Concepts: Reactivity and the Role of the Hydrochloride Salt
This compound possesses two primary reactive sites: the secondary amine of the azetidine ring and the primary hydroxyl group. The presence of the hydrochloride salt is a critical consideration in planning any synthetic transformation. The protonated azetidine nitrogen is not nucleophilic and requires neutralization with a suitable base to participate in reactions such as N-acylation or N-alkylation.
The choice of base is crucial to avoid unwanted side reactions. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are often preferred for neutralizing the hydrochloride salt in situ during N-acylation reactions. For reactions involving the hydroxyl group, it is often advantageous to first protect the azetidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, which also facilitates handling and purification.
N-Acylation of this compound
N-acylation is a common strategy to incorporate the (3-fluoroazetidin-3-yl)methanol motif into larger molecules, such as inhibitors of poly(ADP-ribose) polymerase (PARP) or various kinases.[2][3][4][5][6][7][8][9] Amide bond formation is typically achieved using standard peptide coupling reagents.
Protocol: N-Acylation using EDC and a Non-Nucleophilic Base
This protocol is adapted from procedures found in the synthesis of complex pharmaceutical intermediates.[10]
Reaction Scheme:
Figure 1: General workflow for N-Acylation.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 1803604-98-9 | 141.57 |
| Carboxylic acid (R-COOH) | Varies | Varies |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | 25952-53-8 | 191.70 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add EDC (1.2 eq) to the mixture.
-
Slowly add DIPEA (2.5 eq) dropwise at room temperature. The addition of the base is crucial to neutralize the hydrochloride and facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and reagents.
-
Coupling Reagent: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the azetidine nitrogen.
-
Base: DIPEA is a non-nucleophilic, sterically hindered base that effectively neutralizes the hydrochloride salt without competing in the acylation reaction. An excess is used to ensure complete neutralization and drive the reaction to completion.
O-Functionalization: A Two-Step Approach via N-Boc Protection
Direct O-alkylation or O-acylation of this compound can be challenging due to the competing nucleophilicity of the free amine after neutralization. A more robust and widely applicable strategy involves a two-step process:
-
N-protection: The azetidine nitrogen is protected with a Boc group.
-
O-functionalization: The hydroxyl group of the N-Boc protected intermediate is then subjected to alkylation or acylation.
-
(Optional) N-deprotection: The Boc group can be removed under acidic conditions if the free amine is desired in the final product.
Step 1: N-Boc Protection
Reaction Scheme:
Figure 2: Workflow for N-Boc protection.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 1803604-98-9 | 141.57 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA (2.2 eq) to the suspension and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-(3-fluoroazetidin-3-yl)methanol, which is often used in the next step without further purification.
Step 2a: O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[9]
Reaction Scheme:
Figure 3: General workflow for O-Alkylation.
Procedure:
-
To a solution of N-Boc-(3-fluoroazetidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify by flash column chromatography.
Causality and Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent SN2 reaction.
-
Solvent: Anhydrous THF is a suitable aprotic solvent for this reaction.
Step 2b: O-Acylation (Steglich Esterification)
The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, particularly for substrates that are sensitive to acidic conditions.[6][8][11]
Reaction Scheme:
Figure 4: General workflow for O-Acylation.
Procedure:
-
To a solution of N-Boc-(3-fluoroazetidin-3-yl)methanol (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU and wash the solid with cold DCM.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Causality and Experimental Choices:
-
Coupling Reagent: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.
-
Catalyst: DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.
Conclusion
This compound is a valuable building block for the introduction of the 3-fluoroazetidine motif in drug discovery programs. Understanding the reactivity of its functional groups and the necessity of managing the hydrochloride salt are key to its successful application. The protocols detailed in this guide for N-acylation and O-functionalization provide a solid foundation for the synthesis of novel and diverse molecular architectures. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates.
References
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Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ACS Med Chem Lett. 2025;16(11):2152-2153.
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. J Am Chem Soc. 2022;144(49):22495-22505.
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. J Med Chem. 2021;64(23):17186-17210.
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Med Chem. 2023;14(12):2471-2481.
-
The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
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Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate.
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. 2016;21(9):1225.
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. 2016;21(8):1042.
-
Case studies of fluorine in drug discovery. Fluorine in Life Sciences. 2019:181-211.
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
-
Williamson ether synthesis. Wikipedia.
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Steglich esterification. Wikipedia.
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Process for preparing a phthalazinone derivative and intermediates thereof. Google Patents.
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1-Boc-3-fluoroazetidine-3-methanol. PubChem.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2018;23(11):2898.
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. J Med Chem. 2021;64(1):535-555.
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A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof. Google Patents.
-
Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents.
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate.
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Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. 2023;28(18):6641.
-
Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University.
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Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex.
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. 2018;23(10):2458.
-
Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). J Med Chem. 2011;54(7):2127-42.
-
Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
United States Patent [191. Googleapis.com.
-
NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. Googleapis.com.
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tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. PubChem.
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Appl Biochem Biotechnol. 2017;182(1):216-228.
-
Novel synthesis path of trimetazidine hydrochloride. Google Patents.
-
Low-Temperature Synthesis of Methylphenidate Hydrochloride. Google Patents.
-
New fatty acid derivatives. Google Patents.
-
N-Boc-piperidine-3-methanol/ 116574-71-1. Hangzhou Longshine Bio-Tech.
-
N-Boc-piperidine-3-methanol CAS NO.116574-71-1. Regent.
-
(12) Patent Application Publication (10) Pub. No.: US 2011/0009433 A1. Googleapis.com. pdf)
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Fluoroazetidin-3-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (3-Fluoroazetidin-3-yl)methanol hydrochloride. This guide is designed to provide in-depth, experience-based troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable fluorinated building block.
Synthetic Overview & Key Challenges
The synthesis of this compound is a challenging yet crucial process for medicinal chemistry, as the 3-fluoroazetidine motif is increasingly incorporated into drug candidates to modulate properties like metabolic stability and basicity.[1][2] A common synthetic pathway begins with a protected 3-hydroxyazetidine derivative, proceeds through a key deoxofluorination step, followed by deprotection and final conversion to the hydrochloride salt.
Each stage presents unique challenges requiring careful optimization and control. This guide addresses the most common hurdles in a practical, question-and-answer format.
Common Synthetic Workflow
A typical, though not exclusive, route involves N-Boc protection, fluorination, and subsequent deprotection/salt formation.
Caption: A representative synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most frequently used starting material is a commercially available N-protected azetidin-3-ol, typically 1-Boc-azetidin-3-ol. This precursor requires functionalization at the 3-position before fluorination. An alternative is starting from 1-Boc-3-azetidinone, which can be reacted to introduce the required hydroxymethyl group.
Q2: Why is the N-Boc protecting group preferred?
A2: The tert-butyloxycarbonyl (Boc) group is widely used because it is stable under many reaction conditions, including reductions and some fluorination conditions, but can be readily removed under acidic conditions that are compatible with the final salt formation step.[3]
Q3: How is the final hydrochloride salt typically prepared?
A3: After deprotection, the free base, (3-Fluoroazetidin-3-yl)methanol, is often isolated as an oil or a low-melting solid. It is then dissolved in a suitable solvent like diethyl ether, methanol, or isopropanol, and a solution of HCl (e.g., HCl in dioxane or diethyl ether) is added. The hydrochloride salt typically precipitates and can be collected by filtration.
Troubleshooting Guide: In-Depth Problem Solving
Problem Area 1: The Deoxofluorination Step
This is often the most challenging step in the synthesis. The goal is to replace a tertiary hydroxyl group with a fluorine atom without inducing side reactions in the strained azetidine ring.
Q: My fluorination reaction with DAST or Deoxo-Fluor® is low-yielding or fails completely. What are the likely causes?
A: Low yields in deoxofluorination of this substrate are common and can be attributed to several factors:
-
Causality—Steric Hindrance & Ring Strain: The tertiary alcohol on the strained four-membered ring is sterically hindered. Furthermore, the formation of the likely intermediate, a bicyclic aziridinium ion, can be energetically demanding and may lead to alternative reaction pathways.[4]
-
Causality—Reagent Decomposition: Diethylaminosulfur trifluoride (DAST) and its analogues are thermally sensitive and can decompose if not handled correctly, especially in the presence of moisture.
-
Causality—Substrate Purity: The starting alcohol (e.g., 1-Boc-(3-hydroxyazetidin-3-yl)methanol) must be meticulously dried. Trace water will rapidly quench the fluorinating agent.
Troubleshooting Protocol:
-
Rigorous Drying: Ensure the starting alcohol is anhydrous. A common method is to co-evaporate with anhydrous toluene several times and then dry under high vacuum for an extended period.
-
Reagent Quality: Use a fresh bottle of DAST or Deoxo-Fluor®. If the reagent is old or has been improperly stored, its activity will be compromised.
-
Temperature Control: The reaction should be initiated at a low temperature (e.g., -78 °C) in an inert solvent like dichloromethane (DCM). The reaction is then allowed to warm slowly to room temperature. Overheating can promote elimination and decomposition side products.
-
Monitor by TLC/LC-MS: Track the reaction progress carefully. If the reaction stalls, a slight increase in temperature (e.g., to 0 °C or gently warming to RT) may be necessary, but proceed with caution.
-
Alternative Reagents: If DAST-type reagents consistently fail, consider other fluorination sources. For example, PyFluor or XtalFluor-E® can sometimes be more effective and handle better at ambient temperatures.
| Reagent | Typical Temperature | Key Advantages | Common Issues |
| DAST | -78 °C to RT | Widely used, effective for many alcohols. | Thermally unstable, moisture-sensitive. |
| Deoxo-Fluor® | -78 °C to RT | More thermally stable than DAST. | Can still lead to elimination byproducts. |
| PyFluor/XtalFluor® | 0 °C to RT | Often crystalline, stable solids. Can be more effective for hindered alcohols. | Higher cost, may require specific activators. |
Q: I am observing significant amounts of an elimination byproduct (an alkene). How can I suppress this?
A: Elimination is a major competitive pathway.
-
Causality—Reaction Mechanism: The reaction can proceed through an intermediate with carbocationic character. Deprotonation from an adjacent carbon leads to the formation of an exocyclic double bond, a common fate for strained-ring systems.
Suppression Strategy:
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for fluorination will favor the desired SN2-like substitution over elimination.
-
Less Hindered Base: Some protocols include a non-nucleophilic, hindered base to scavenge the HF byproduct, but this can sometimes promote elimination. If you are using a base, consider running the reaction without it first.
-
Solvent Choice: While DCM is common, less polar solvents like toluene can sometimes disfavor elimination pathways, although this may also slow the desired reaction.
Caption: Troubleshooting decision tree for a failed deoxofluorination step.
Problem Area 2: N-Boc Deprotection
While typically straightforward, the deprotection of the N-Boc group can present issues, especially in the context of the final product's stability and isolation.
Q: The deprotection with Trifluoroacetic Acid (TFA) works, but isolating the free base product is difficult. What are my options?
A: TFA forms a stable trifluoroacetate salt with the product amine, which can be difficult to break and can complicate the subsequent HCl salt formation.
-
Causality—Salt Formation: TFA is a strong acid and forms a non-volatile salt. Removing all traces of it before forming the HCl salt is critical to ensure the final product's purity.
Optimized Deprotection & Isolation Protocol:
-
Switch to HCl: The most direct method is to use a solution of HCl in a solvent from which the product can be precipitated. A 4M solution of HCl in 1,4-dioxane is a standard reagent for this.[3][5]
-
Procedure:
-
Dissolve the N-Boc protected starting material in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add an excess (3-4 equivalents) of 4M HCl in dioxane.
-
Stir at room temperature. The reaction is often complete within 1-2 hours (monitor by TLC/LC-MS). The product, this compound, may precipitate directly from the reaction mixture.
-
If it precipitates, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
-
If it remains in solution, the solvent can be removed under reduced pressure to yield the crude salt, which can then be recrystallized.
-
-
Alternative (TFA followed by workup): If you must use TFA, after removing the excess TFA in vacuo, the residue should be dissolved in water and basified carefully with a base like NaOH or K₂CO₃ to a pH > 10. The free amine can then be extracted with a solvent like DCM. After drying and concentrating the organic layers, the resulting free base can be used to form the HCl salt as described previously. This method introduces more steps and potential for material loss.
Problem Area 3: Purification and Final Salt Formation
Q: My final product, the hydrochloride salt, is an oil or a sticky solid that is difficult to handle. How can I induce crystallization?
A: The inability to crystallize is often due to impurities or residual solvent.
-
Causality—Impurities: Small amounts of impurities can act as "crystal poisons," disrupting the formation of a stable crystal lattice. Residual water or solvent can also prevent solidification.
Crystallization Troubleshooting:
-
Purity Check: First, confirm the purity of your material by ¹H NMR and LC-MS. If significant impurities are present, purification of the free base by column chromatography may be necessary before attempting salt formation.
-
Solvent Trituration: Try dissolving the oil in a small amount of a solvent in which it is soluble (e.g., methanol) and then slowly adding a larger volume of an anti-solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, or hexane) with vigorous stirring. This "crashing out" can often produce a solid.
-
Recrystallization: If a solid is obtained, attempt recrystallization from a suitable solvent system. Common systems for amine hydrochlorides include methanol/diethyl ether, isopropanol/hexane, or ethanol/ethyl acetate.
-
Seed Crystals: If you have ever had a successful crystalline batch, using a tiny seed crystal can induce crystallization in a supersaturated solution of the new batch.
References
-
ResearchGate. 3-Fluoroazetidine-3-carbonitrile | Research Chemical. Available at: [Link]
- Google Patents.CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available at: [Link]
-
Semantic Scholar. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]
-
Reddit. r/OrganicChemistry - How do I remove the N-Boc protection group to get the amino acid histidine? Available at: [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available at: [Link]
Sources
Technical Support Center: Synthesis of (3-Fluoroazetidin-3-yl)methanol Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (3-Fluoroazetidin-3-yl)methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
Synthetic Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to manage the strained azetidine ring and the reactive functional groups. A common and effective strategy begins with a protected azetidine-3-carboxylate, followed by fluorination, ester reduction, deprotection, and final salt formation.
Caption: A common synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My fluorination yield is low, and I'm seeing multiple byproducts. What's going wrong?
Answer: Low yield in the fluorination of the C-3 position of the azetidine ring is a common and multifaceted problem. The outcome is highly dependent on the substrate, the choice of fluorinating agent, and precise control of reaction conditions.
Potential Causes & Solutions:
-
Choice of Fluorinating Agent:
-
Issue: Using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) on a 3-hydroxyazetidine precursor can lead to elimination or rearrangement reactions due to the strained ring system.
-
Expert Recommendation: An electrophilic fluorination approach is often more successful for this substrate. The use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) to generate an enolate from the N-protected azetidine-3-carboxylate, followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI), is a robust method.[1] This strategy avoids the generation of carbocationic intermediates that can lead to undesired pathways.
-
-
Reaction Temperature:
-
Issue: The enolate intermediate is thermally unstable. If the temperature rises above -70 °C before the addition of NFSI, self-condensation or decomposition can occur, drastically reducing the yield.
-
Expert Recommendation: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath) throughout the deprotonation and fluorination steps.[1] Ensure the NFSI solution is also pre-cooled before addition.
-
-
Moisture Contamination:
-
Issue: LiHMDS is extremely sensitive to moisture. Any water in the solvent or glassware will quench the base, preventing enolate formation and leading to recovery of the starting material.
-
Expert Recommendation: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be conducted under an inert atmosphere (Argon or Nitrogen).
-
Caption: Troubleshooting workflow for the fluorination step.
Question 2: The reduction of my 3-fluoro-3-carboxylate ester is incomplete or causes ring opening. How can I improve this step?
Answer: Reducing the ester group in the presence of a strained, fluorinated azetidine ring requires a careful choice of reducing agent and conditions to ensure high conversion without cleaving the ring.
Potential Causes & Solutions:
-
Reducing Agent is Too Harsh:
-
Issue: Lithium aluminum hydride (LAH) is a very powerful reducing agent. While effective for ester reduction, its high reactivity and the Lewis acidity of the aluminum byproducts can promote the ring-opening of the azetidine.[2]
-
Expert Recommendation: Use a milder reducing agent. Sodium borohydride (NaBH₄) is often insufficient for reducing esters on its own, but its reactivity can be enhanced by additives. A combination of NaBH₄ with a Lewis acid like LiCl or CaCl₂ in a protic solvent (e.g., ethanol) can effectively reduce the ester under much gentler conditions than LAH. Alternatively, lithium borohydride (LiBH₄) in THF is an excellent choice, as it is more reactive than NaBH₄ but generally less aggressive than LAH.
-
-
Reaction Temperature:
-
Issue: Exothermic reactions with powerful hydrides can lead to localized heating, increasing the rate of side reactions, including ring opening.
-
Expert Recommendation: Perform the reduction at a controlled low temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This moderates the reaction rate and minimizes decomposition. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
Question 3: I'm having trouble removing the N-Boc protecting group. The reaction is either incomplete or my product is degrading.
Answer: Deprotection of the N-Boc group requires strong acidic conditions, which can be problematic for the acid-sensitive fluoro-alcohol azetidine product.
Potential Causes & Solutions:
-
Inappropriate Acidic Conditions:
-
Issue: Standard conditions like neat trifluoroacetic acid (TFA) or high concentrations of HCl in dioxane can be too harsh, leading to degradation or the formation of polymeric side products.
-
Expert Recommendation: Use a carefully controlled amount of acid. A solution of 4M HCl in dioxane is standard, but you can try lowering the concentration or the reaction temperature. A good starting point is to use 3-4 equivalents of HCl in a solvent like methanol or ethyl acetate at 0 °C to room temperature.[3] The formation of the hydrochloride salt in situ can help protect the liberated amine from further reactions.
-
-
Work-up Procedure:
-
Issue: Prolonged exposure to aqueous basic conditions during work-up can degrade the product. The free amine is a polar, water-soluble compound that can be difficult to extract.
-
Expert Recommendation: Avoid a traditional aqueous basic work-up if possible. After the reaction is complete (as monitored by TLC/LC-MS), the most direct method is to remove the solvent and excess acid under reduced pressure. The resulting crude hydrochloride salt can then be purified by recrystallization or trituration. If an extraction is necessary, use a minimal amount of a saturated NaHCO₃ solution and immediately extract the product into a suitable organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis?
The choice of the nitrogen protecting group is critical and depends on its stability during the fluorination and reduction steps, as well as the ease of its removal.[4]
| Protecting Group | Protection | Stability & Compatibility | Deprotection | Recommendation |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., NaHCO₃) | Stable to the basic conditions of electrophilic fluorination and borohydride reductions. | Strong acid (TFA, HCl in Dioxane).[5] | Highly Recommended. It is the most commonly used group for this type of synthesis due to its robustness and predictable cleavage.[1] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate, base | Stable under fluorination and reduction conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C). | Good Alternative. Useful if other parts of the molecule are acid-sensitive. However, the hydrogenation step adds complexity. |
| Tosyl (p-Toluenesulfonyl) | Tosyl chloride, base | Very stable, but this high stability makes it difficult to remove. | Harsh conditions (e.g., Sodium in liquid ammonia). | Not Recommended. The deprotection conditions are generally incompatible with the final product's functional groups. |
Q2: What are the critical process parameters (CPPs) to ensure high yield and purity?
-
Temperature Control during Fluorination: As discussed in the troubleshooting guide, maintaining -78 °C is the single most important parameter to prevent side reactions and ensure high yield of the fluorinated intermediate.[1]
-
Anhydrous Conditions: The use of strong bases (LiHMDS) and reactive intermediates mandates the strict exclusion of water to prevent reagent quenching.
-
Stoichiometry of Reagents: Precise control over the equivalents of base, fluorinating agent, and reducing agent is crucial. Excess reagents can lead to side reactions and purification difficulties.
-
Reaction Monitoring: Do not rely on prescribed reaction times. Use TLC or LC-MS to monitor the consumption of starting material and the formation of the product to avoid over-running the reaction, which can lead to byproduct formation.
Q3: How can I confirm the structure and purity of my final product?
A combination of analytical techniques is required for full characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of the hydroxymethyl group. ¹⁹F NMR is essential to confirm the successful introduction of the fluorine atom and will show a characteristic signal.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the correct mass for C₄H₈FNO.
-
HPLC/UPLC: Used to determine the purity of the final compound. An assay of >97% is typically required for research purposes.[6][7]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-(3-fluoroazetidin-3-yl)methanol
This protocol is a synthesized procedure based on established methods for analogous transformations.[1][2]
Step A: Electrophilic Fluorination of 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF (10 volumes) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) to the flask.
-
Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
In a separate dry flask, dissolve NFSI (1.2 eq) in anhydrous THF (3 volumes) and cool to -78 °C.
-
Transfer the NFSI solution to the reaction mixture via cannula, again maintaining the temperature at -78 °C.
-
Stir the reaction for 2-3 hours at -78 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoro-azetidine-3-carboxylate as an oil.
Step B: Reduction of the Ester to the Alcohol
-
Dissolve the purified ester from Step A (1.0 eq) in anhydrous THF (10 volumes) in a dry flask under nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Add Lithium borohydride (LiBH₄, 1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of 1M HCl until the gas evolution ceases.
-
Add solid Na₂SO₄, stir for 15 minutes, and filter.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield N-Boc-(3-fluoroazetidin-3-yl)methanol.
Protocol 2: Deprotection and Salt Formation
-
Dissolve the N-Boc protected alcohol (1.0 eq) in methanol (5 volumes) at 0 °C.
-
Slowly add 4M HCl in 1,4-dioxane (3.0 eq).
-
Stir the solution at room temperature for 3-5 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent under reduced pressure to obtain a solid or semi-solid crude product.
-
Triturate the crude solid with cold diethyl ether or methyl tert-butyl ether (MTBE).
-
Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield this compound.
References
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47665-47699. Retrieved from [Link]
-
Ye, Z., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(38), 15868-15877. Retrieved from [Link]
-
Bull, J. A., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139. Retrieved from [Link]
-
Isle, H. B., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
-
Jerie, J., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2643. Retrieved from [Link]
-
Gentry, E. C., & Williams, R. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(23), 15638-15655. Retrieved from [Link]
-
Isle, H. B., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Retrieved from [Link]
-
Chaume, G., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 58(41), 14545-14549. Retrieved from [Link]
-
Tao, X., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(46), e202209935. Retrieved from [Link]
-
Fritz, S. P., et al. (2012). An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Synfacts, 2012(07), 0717. Retrieved from [Link]
-
Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 543. Retrieved from [Link]
-
Li, C., et al. (2022). Emerging Strategies in N‐Fluoroalkylation: Recent Progress. Chemistry – An Asian Journal, 17(12), e202200259. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Nucleophilic Fluorination by F-. Retrieved from [Link]
- Google Patents. (2019). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Reagentia. (n.d.). This compound (CAS/ID No. 1803604-98-9). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
MDPI. (2020). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]
-
Manenti, F., et al. (2018). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. Processes, 6(3), 19. Retrieved from [Link]
- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Wang, Z., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7545. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic. Retrieved from [Link]
Sources
- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]
- 7. 3-Fluoroazetidine hydrochloride | 617718-46-4 [sigmaaldrich.com]
Technical Support Center: (3-Fluoroazetidin-3-yl)methanol hydrochloride
Welcome to the technical support center for (3-Fluoroazetidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use in experimental settings. The inherent strain of the azetidine ring, combined with the electronic effects of the fluorine and hydroxymethyl substituents, presents a unique reactivity profile that requires careful consideration of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a ring-opened byproduct in my reaction. What is the likely cause and how can I mitigate this?
A1: The most probable cause is a nucleophilic attack on the azetidinium ring. The hydrochloride salt protonates the azetidine nitrogen, forming a strained azetidinium ion. This significantly increases the ring's susceptibility to nucleophilic ring-opening.[1]
Troubleshooting Guide:
-
pH Control: The presence of the hydrochloride salt makes the reaction medium acidic, which can catalyze ring-opening. If your reaction conditions permit, neutralization with a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) can reduce the concentration of the reactive azetidinium ion.
-
Nucleophile Strength: Strong nucleophiles will readily open the azetidinium ring. If possible, consider using a less potent nucleophile or reducing its concentration.
-
Temperature: Higher temperatures can provide the activation energy needed for ring-opening. Running the reaction at a lower temperature may favor the desired reaction pathway.
-
Solvent Choice: Polar aprotic solvents can stabilize the azetidinium ion, potentially making it more susceptible to nucleophilic attack. Experimenting with less polar solvents might reduce the rate of this side reaction.
Troubleshooting Workflow: Ring-Opening Side Reaction
Caption: Troubleshooting workflow for addressing ring-opening side reactions.
Q2: My reaction is producing a polymeric material, and I am getting low yields of my desired product. What could be happening?
A2: Azetidinium ions can undergo cationic ring-opening polymerization.[2][3] This is particularly prevalent in the presence of acidic catalysts or initiators. The azetidinium ion can be attacked by another molecule of the azetidine, initiating a chain reaction that leads to the formation of a polymer.
Troubleshooting Guide:
-
Control of Acidity: Similar to mitigating ring-opening, controlling the acidity of the reaction medium is crucial. The presence of the hydrochloride salt provides the acidic conditions that can initiate polymerization.
-
Monomer Concentration: High concentrations of the azetidine starting material can favor intermolecular reactions, leading to polymerization. Running the reaction under more dilute conditions may suppress this side reaction.
-
Temperature Management: Polymerization is often an exothermic process and can be accelerated by heat. Maintaining a stable and low reaction temperature is advisable.
Reaction Pathway: Cationic Ring-Opening Polymerization
Caption: Simplified pathway of cationic ring-opening polymerization.
Q3: I am attempting a substitution reaction at the hydroxyl group, but I am observing products resulting from the elimination of fluorine. Why is this happening?
A3: The fluorine atom on the azetidine ring can be susceptible to elimination reactions, particularly under basic conditions.[4][5] The electron-withdrawing nature of the fluorine atom can increase the acidity of the adjacent protons, making them more susceptible to abstraction by a base. This can lead to the formation of an unsaturated azetidine derivative.
Troubleshooting Guide:
-
Base Selection: Avoid using strong, non-hindered bases that can readily abstract a proton. If a base is required, consider using a bulkier, non-nucleophilic base.
-
Reaction Temperature: Elimination reactions are often favored at higher temperatures. Performing the reaction at a lower temperature can help to minimize this side reaction.
-
Leaving Group Activation: When modifying the hydroxyl group, consider converting it to a better leaving group under neutral or mildly acidic conditions before introducing a nucleophile. This can help to avoid the need for strongly basic conditions that would promote elimination.
Data Summary: Conditions Favoring Side Reactions
| Side Reaction | Favorable Conditions | Mitigation Strategies |
| Ring-Opening | Acidic pH, strong nucleophiles, high temperature | pH control, weaker nucleophiles, lower temperature |
| Polymerization | Acidic pH, high concentration, high temperature | pH control, dilute conditions, lower temperature |
| Elimination | Strong bases, high temperature | Weaker/hindered bases, lower temperature |
References
-
The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Anionic polymerizations of activated aziridines and azetidines. American Chemical Society. Available at: [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available at: [Link]
-
Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed. Available at: [Link]
-
Multifunctional poly(Vinyl Amine)s bearing Azetidinium groups: one pot preparation in water and antimicrobial properties. PubMed. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
This compound (CAS/ID No. 1803604-98-9). Reagentia. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part. SIUE. Available at: [Link]
-
8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available at: [Link]
-
Synthesis of 2‐chloromethyl azetidines from 2‐hydroxymethyl azetidines. ResearchGate. Available at: [Link]
-
11.11: Biological Elimination Reactions. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. ResearchGate. Available at: [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Available at: [Link]
-
Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. ResearchGate. Available at: [Link]
-
(Organic CHEM) CH 8 Elimination Reactions part 3. YouTube. Available at: [Link]
-
This compound - CAS:1803604-98-9. Jilin Tely Imp & Exp Co.,Ltd. Available at: [Link]
-
This compound, 1803604-98-9, ≥97%. DXY. Available at: [Link]
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Technical Support Center: Optimizing Reaction Parameters for (3-Fluoroazetidin-3-yl)methanol Hydrochloride
Welcome to the technical support guide for (3-Fluoroazetidin-3-yl)methanol hydrochloride, a versatile building block crucial for the development of novel therapeutics and functional materials. This document provides in-depth guidance, troubleshooting, and frequently asked questions to help researchers and drug development professionals streamline their synthetic workflows and overcome common experimental hurdles.
Section 1: Understanding the Reagent - Core Principles
Before optimizing any reaction, a foundational understanding of the reagent's properties is paramount. This section addresses the most critical aspects of handling and utilizing this compound.
Q1: What is the reactive species for nucleophilic reactions, and how do I generate it?
A1: The commercially available compound is a hydrochloride salt. In this protonated form, the nitrogen lone pair is unavailable, rendering the molecule non-nucleophilic. The reactive species for N-alkylation, N-acylation, and other related reactions is the free secondary amine, (3-Fluoroazetidin-3-yl)methanol. To generate the free amine in situ, you must add a suitable base to neutralize the hydrochloride. The choice of base is a critical reaction parameter and is discussed in detail in Section 2.
Q2: How should I properly handle and store this reagent?
A2: this compound is a polar, crystalline solid.[1] Due to the hygroscopic nature of many amine salts, it is recommended to store the compound in a desiccator or under an inert atmosphere (Nitrogen or Argon). For long-term stability, storage at 2-8°C is advised, as indicated by most suppliers.[2]
Q3: What are the key structural features I should consider when planning my synthesis?
A3: This molecule possesses three key features that dictate its reactivity:
-
A Secondary Azetidine Nitrogen: This is the most nucleophilic and basic site on the molecule. Its reactivity is governed by the ring strain of the four-membered ring and the pKa of its conjugate acid. The pKa of azetidinium hydrochloride is approximately 11.3, making it a relatively strong base.[3][4] The fluorine atom on the adjacent carbon will slightly lower this basicity due to its electron-withdrawing inductive effect.[5]
-
A Primary Hydroxyl Group: The -CH₂OH group can undergo reactions typical of primary alcohols (e.g., esterification, etherification). However, it is significantly less nucleophilic than the amine. Therefore, reactions at the nitrogen can typically be performed selectively without protecting the alcohol.
-
A Strained Four-Membered Ring: The azetidine ring has significant ring strain (~25.4 kcal/mol).[6] While more stable than an aziridine, it can be susceptible to ring-opening reactions under harsh conditions, particularly with strong acids or certain electrophiles that can form a stable azetidinium ion intermediate.[7][8][9]
Section 2: Core Application - N-Alkylation Protocol & Optimization
N-alkylation is one of the most common and critical transformations for this building block. This section provides a general protocol and a detailed guide to optimizing the key parameters.
General Experimental Protocol for N-Alkylation
This protocol is a self-validating starting point for the reaction of this compound with an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., R-Br, R-I) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (2.2 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension vigorously at room temperature for 15-30 minutes to ensure formation of the free amine.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A new, more nonpolar spot (the product) should appear, and the starting material spot should diminish.
-
Upon completion, cool the reaction to room temperature. Quench by adding water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Parameter Optimization Table
The success of the N-alkylation hinges on the careful selection of reaction parameters. The following table provides guidance on optimizing your reaction for maximum yield and purity.
| Parameter | Options & Considerations | Causality and Expertise-Based Rationale |
| Base | Inorganic (K₂CO₃, Cs₂CO₃): Strong, heterogeneous bases. Cesium carbonate is softer and more soluble, often leading to better results with less reactive halides. Organic (Triethylamine, DIPEA): Soluble, weaker bases. Good for preventing side reactions with base-sensitive electrophiles. | The primary role of the base is to deprotonate the hydrochloride salt. At least two equivalents are needed: one to neutralize the HCl and one to scavenge the acid generated during the SN2 reaction. An excess (2.2-3.0 eq) is recommended to drive the reaction forward. Inorganic bases are often preferred for their strength and ease of removal during workup.[10] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile): Excellent for dissolving the polar starting material and promoting SN2 reactions. Ethers (THF, Dioxane): Less polar, suitable if the free base shows good solubility. | The choice of solvent is critical for ensuring all reagents are in solution. DMF and acetonitrile are excellent starting points due to their ability to dissolve both the amine salt and a wide range of electrophiles, and their high dielectric constants stabilize the charged transition state of the SN2 reaction.[11] |
| Temperature | Room Temp to 100 °C: Start at a moderate temperature (e.g., 60 °C). Increase if the reaction is slow. | N-alkylation of secondary amines can be sterically hindered.[12] Heating is often necessary to overcome the activation energy barrier. However, excessive heat can promote side reactions like elimination of the alkyl halide or decomposition.[13] |
| Electrophile | Alkyl Iodides > Bromides > Chlorides: Reactivity follows this trend. Triflates/Tosylates: Highly reactive, may not require high temperatures. | The rate of reaction is highly dependent on the leaving group ability of the electrophile. For sluggish reactions with alkyl chlorides, consider converting the electrophile to the corresponding iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction). |
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for optimizing the N-alkylation reaction based on the reactivity of the electrophile.
Caption: Decision workflow for selecting initial N-alkylation conditions.
Section 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses common problems in a systematic, question-and-answer format.
Q4: My reaction is not starting or is extremely slow. What should I check first?
A4: The most common cause is incomplete generation of the free amine.
-
Verify Deprotonation: Ensure you have used at least 2.2 equivalents of base. The first equivalent is consumed by the HCl salt.
-
Base Strength: If using a weak organic base like triethylamine with an unreactive alkyl halide, it may not be sufficient. Switch to a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solubility: Check that your starting material and base are adequately suspended or dissolved. Vigorous stirring is essential for heterogeneous bases. If solubility is poor, consider switching to a more polar solvent like DMF or DMSO.
-
Increase Temperature: Many N-alkylations require thermal energy. Gradually increase the temperature to 80 °C or higher, while monitoring for potential decomposition.
Q5: I'm observing a low yield and multiple side products by LC-MS. What are the likely causes?
A5: This often points to competing reaction pathways.
-
Over-alkylation (for primary amines): This is not an issue for this secondary amine starting material.
-
Elimination: Your alkyl halide may be undergoing elimination to form an alkene, especially with hindered halides or strongly basic, non-nucleophilic conditions at high temperatures.[13] If you suspect elimination, try using a less hindered base (e.g., K₂CO₃ instead of DBU) or a lower reaction temperature.
-
Ring Opening: While azetidines are more stable than aziridines, the azetidinium ion formed during the reaction can be attacked by nucleophiles.[14] This is more likely under acidic conditions but can occur if the reaction generates excess acid that is not scavenged. Ensure you have sufficient excess base.
-
Electrophile Decomposition: The alkyl halide itself may be unstable to the reaction conditions (heat, base). Check its stability under the reaction conditions in a separate control experiment if suspected.
Q6: My product is difficult to purify. It streaks badly on silica gel. What strategies can I use?
A6: This is a very common issue for polar amines. The basic nitrogen interacts strongly with the acidic silica gel surface.
-
Basic Silica Gel Chromatography: Deactivate the silica gel before use. You can either use a mobile phase containing a small amount of base (e.g., 0.5-1% triethylamine or ammonium hydroxide in your eluent) or pre-treat the silica by flushing the column with this basic eluent before loading your sample.[15]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients (often with a formic acid or TFA modifier) can provide excellent separation.
-
Purification via Salt Formation: After a crude workup, dissolve the product in a solvent like ether or ethyl acetate and precipitate it as a hydrochloride salt by adding a solution of HCl in ether or dioxane. The crystalline salt can often be filtered off in high purity.
-
Boc-Protection Strategy: If all else fails, protect the crude product's azetidine nitrogen with a Boc group (using Boc₂O). The resulting N-Boc protected compound will be much less polar and significantly easier to purify on standard silica gel. The Boc group can then be cleanly removed with an acid like TFA or HCl.[16][17]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common reaction issues.
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I perform reactions on the hydroxyl group? How should I approach this?
A7: Yes, but the much higher nucleophilicity of the secondary amine means it must be protected first. A standard approach is to protect the nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). Once the N-Boc protected intermediate is formed and purified, the hydroxyl group can be functionalized (e.g., esterified, oxidized, or converted to an ether) under standard conditions. The Boc group can be subsequently removed using acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to reveal the N-functionalized azetidine.[17]
Q8: What are the most common side reactions specific to the azetidine ring itself?
A8: The primary concern is nucleophilic ring-opening. This happens when a nucleophile attacks one of the ring carbons adjacent to the nitrogen, especially when the nitrogen is protonated or quaternized, forming an azetidinium ion.[8][14] While generally stable, this pathway can become competitive under strongly acidic conditions or with highly reactive electrophiles and a suitable nucleophile present in the reaction mixture. To minimize this risk, avoid excess strong acid in workups and ensure that any acid generated during the reaction is effectively neutralized by a base.[7]
Q9: Which analytical techniques are best for monitoring the reaction and characterizing the product?
A9: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative reaction monitoring. Use a mobile phase that gives good separation (Rf ~0.3-0.5 for the product). Staining with ninhydrin can be effective for visualizing the secondary amine starting material and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for reaction monitoring. It provides confirmation of the product mass, identifies side products, and gives a more accurate assessment of starting material consumption than TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H, ¹³C, and ¹⁹F NMR will be highly informative for this specific molecule. A crude ¹H NMR can also be used as an in-process check to assess the conversion to product before purification.
References
-
Rock, N., et al. (2009). Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement. Angewandte Chemie International Edition, 48(7), 1328-30. [Link]
- BenchChem (n.d.). Technical Support Center: Azetidine Compound Stability. BenchChem. [URL not available]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]
-
Lambert, J. B., & Farid, P. (1981). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. Journal of the Chemical Society, Chemical Communications, (10), 456-457. [Link]
-
Johansson, M., et al. (2018). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. [Link]
- BenchChem (n.d.). Azetidinium Salts in Catalysis: A Comparative Guide to Counter-Ion Effects. BenchChem. [URL not available]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10422, Azetidine. PubChem. [Link]
- BenchChem (n.d.). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. BenchChem. [URL not available]
-
Organic Chemistry Portal (n.d.). Azetidine synthesis. [Link]
-
Troisi, L., et al. (2005). Introduction of hydroxyl- or keto- functionalities in azetidin-2-ones side chain via allylic bromide rearrangement, followed by supported reagent substitution. Heterocycles, 65(12), 2951. [Link]
-
Jana, M., & Studer, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Wikipedia (n.d.). Azetidine. [Link]
-
Gicquel, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Perrault, W. R., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 67(35), 6772–6777. [Link]
-
Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. [Link]
-
Grygorenko, O., et al. (2019). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Protective Groups. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Organic Chemistry Explained (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47687-47715. [Link]
-
Li, Z., et al. (2017). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Powers, D. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Smith, A. B., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(11), 1079–1090. [Link]
-
Petzer, J. P., & Petzer, A. (2015). N-Dealkylation of Amines. Molecules, 20(1), 1435–1461. [Link]
-
Reddy, P. G., & Baskaran, S. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 241-244. [Link]
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ChemBK (2024). azetidine hydrochloride. [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Wang, C., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1256059. [Link]
-
Kliachyna, M. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6296. [Link]
-
Reagentia (n.d.). This compound (CAS/ID No. 1803604-98-9). [Link]
-
Checketts, M. H., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 9. [Link]
-
Sortais, J.-B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701554. [Link]
-
Checketts, M. H., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
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- 17. Protective Groups [organic-chemistry.org]
Technical Support Center: (3-Fluoroazetidin-3-yl)methanol hydrochloride
Welcome to the technical support center for (3-Fluoroazetidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered during experimentation. By understanding the chemical nature of this compound, you can ensure the integrity of your results and the stability of your materials.
Introduction to the Stability of this compound
This compound is a unique building block in medicinal chemistry, incorporating a strained four-membered azetidine ring. This structural feature, while offering novel conformational rigidity, also presents inherent stability challenges.[1][2][3] The primary stability concerns stem from the high ring strain of the azetidine core, making it susceptible to nucleophilic attack and subsequent ring-opening, particularly under acidic conditions.[4][5]
The molecule's stability is further influenced by its substituents and its formulation as a hydrochloride salt. The 3-fluoro and 3-methanol groups can modulate the electronic properties and reactivity of the azetidine ring. The hydrochloride salt form, while generally improving handling and solubility of the amine, introduces considerations of hygroscopicity and pH sensitivity.[6][7]
This guide will address the most common stability-related questions and provide practical, field-proven solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway is the acid-catalyzed ring-opening of the azetidine ring.[1][5] This proceeds through the protonation of the azetidine nitrogen, forming a reactive azetidinium ion. This intermediate is then susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to the formation of acyclic impurities. A secondary concern is the potential for degradation initiated by moisture absorption, a common issue with hydrochloride salts which can impact both physical and chemical stability.[8]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability in its solid form, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of any potential solid-state degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | As a hydrochloride salt, the compound can be hygroscopic.[6] An inert atmosphere prevents moisture absorption. |
| Container | Tightly Sealed, Amber Glass Vial | Protects from moisture and light, which can be a factor in the degradation of some organic molecules. |
Q3: My compound shows signs of degradation in solution. What could be the cause?
A3: Degradation in solution is most commonly due to pH-related instability. If your solvent is acidic, it can catalyze the ring-opening of the azetidine. Even neutral solvents, if not properly dried, can contain enough water to facilitate hydrolysis, especially over time. The presence of any nucleophilic reagents in your solution could also lead to ring-opening.
Q4: How does the fluorine substituent affect the stability of the azetidine ring?
A4: The electron-withdrawing nature of the fluorine atom at the 3-position is expected to decrease the basicity of the azetidine nitrogen. This can have a stabilizing effect by making the nitrogen less prone to protonation, which is the initial step in acid-catalyzed degradation.[5] However, the overall stability will still be highly dependent on the specific experimental conditions, particularly the pH.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues.
Issue 1: Loss of Purity of Solid Compound During Storage
-
Symptoms:
-
Appearance changes (e.g., discoloration, clumping).
-
Broadening of peaks or appearance of new peaks in analytical chromatograms (HPLC, LC-MS).
-
Inconsistent results in experiments using the same batch over time.
-
-
Root Cause Analysis: The most likely cause is the absorption of atmospheric moisture due to the hygroscopic nature of the hydrochloride salt.[8] This moisture can lead to localized areas of high concentration where chemical degradation, such as hydrolysis, can occur.
-
Solutions:
-
Strict Environmental Control: Handle the solid compound in a glove box or under a stream of inert gas.
-
Proper Storage: Always store the compound in a desiccator, even inside a refrigerator. Use vials with tight-fitting caps.
-
Aliquoting: For frequently used batches, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Issue 2: Degradation During Aqueous Workup or in Solution
-
Symptoms:
-
Low yield of the desired product after a reaction and workup.
-
Presence of unexpected byproducts, often with a higher polarity in chromatographic analysis.
-
Mass spectrometry data indicating the presence of ring-opened species.
-
-
Root Cause Analysis: The azetidine ring is susceptible to opening under acidic conditions.[1][5] Aqueous acidic washes during workup, or dissolving the compound in acidic media (e.g., for biological assays), can lead to rapid degradation.
-
Solutions:
-
Avoid Strong Acids: If an acidic wash is necessary, use a milder option like a saturated ammonium chloride solution or perform the wash quickly at low temperatures.
-
pH Control: When preparing solutions, use buffers to maintain a neutral or slightly basic pH.
-
Solvent Choice: Use anhydrous solvents whenever possible. If an aqueous solution is required, prepare it fresh before use and minimize the storage time.
-
Diagram of Acid-Catalyzed Azetidine Ring Opening
Caption: Acid-catalyzed degradation of the azetidine ring.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Biological Assays
This protocol is designed to minimize degradation when preparing solutions for in-vitro or in-vivo studies.
-
Pre-analysis: Determine the optimal buffer system that maintains the compound's stability while being compatible with the assay. A good starting point is a phosphate-buffered saline (PBS) at pH 7.4.
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Use a freshly prepared, sterile-filtered buffer.
-
-
Dissolution:
-
Weigh the required amount of the compound in a sterile container.
-
Add a small amount of a suitable organic co-solvent (e.g., DMSO) if necessary to aid initial dissolution, not exceeding a final concentration that would affect the assay.
-
Add the buffer to the desired final concentration and vortex gently until fully dissolved.
-
-
Final Steps:
-
Use the solution immediately.
-
If short-term storage is unavoidable, store at 2-8°C and use within 24 hours. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C, but be aware that freeze-thaw cycles can also promote degradation.
-
Protocol 2: A General Approach to Forced Degradation Studies
A forced degradation study can help you understand the stability profile of your specific batch of this compound.[9][10][11][12][13]
-
Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to a range of stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at room temperature.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate a solution at 60°C.
-
Photostability: Expose a solution to UV light.
-
-
Time Points: Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by a stability-indicating method, such as HPLC or LC-MS, to quantify the remaining parent compound and detect the formation of degradation products.
Workflow for a Forced Degradation Study
Caption: A systematic workflow for assessing compound stability.
References
-
Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]
-
Journal of the American Chemical Society. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
The Journal of Organic Chemistry. Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. [Link]
-
ResearchGate. Nucleophilic ring-opening of α-ethyl azetidinium salt 12 with Bu4NF. [Link]
-
Journal of the Chemical Society, Chemical Communications. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. [Link]
-
National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1...). [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ChemistryViews. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. [Link]
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Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
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National Institutes of Health. Enzymatic synthesis of fluorinated compounds. [Link]
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RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]
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ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]
-
BYU ScholarsArchive. Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. [Link]
-
National Institutes of Health. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
-
ResearchGate. Hygroscropicity and Its' Effect on Tablet Production. [Link]
-
Journal of the American Chemical Society. Hydrolysis and nuclear magnetic resonance studies of fluorine exchange. [Link]
-
Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
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National Institutes of Health. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
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Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
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Stobec. Material Safety Data Sheet. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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IJCRT. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
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PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]
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Quora. Why do amines dissolve in hydrochloric acid?. [Link]
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IJRPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]
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National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]
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ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]
-
National Institutes of Health. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
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Reddit. What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. [Link]
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PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
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ResearchGate. How can I neutralize aminehydrochlorides?. [Link]
-
PubMed. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. [Link]
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ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]
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Rutgers University. Anaerobic degradation of fluorinated aromatic compounds. [Link]
-
ResearchGate. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. [Link]
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PubMed. Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100. [Link]
-
MIT EHS. Chemicals. [Link]
-
University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
National Institutes of Health. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. [Link]
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Technical Support Center: (3-Fluoroazetidin-3-yl)methanol hydrochloride
Welcome to the technical support guide for (3-Fluoroazetidin-3-yl)methanol hydrochloride (CAS: 1803604-98-9). This document is designed for researchers, chemists, and quality control professionals who utilize this key building block in pharmaceutical and medicinal chemistry. Purity is paramount, and understanding potential impurities is critical for reproducible results and regulatory compliance.
This guide provides a structured approach to identifying, understanding, and troubleshooting common impurities associated with this compound. We will delve into the likely synthetic origins of these impurities and provide practical, field-tested protocols for their detection and mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purity and handling of this compound.
Q1: What is this compound, and why is its purity profile critical?
A1: this compound is a valuable building block in drug discovery. The azetidine ring is a bioisostere for various functional groups, and the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. As with any Active Pharmaceutical Ingredient (API) intermediate, its purity is non-negotiable. Impurities, even at trace levels, can lead to the formation of unwanted side products in subsequent synthetic steps, introduce toxicological risks, and complicate regulatory filings.[1]
Q2: What are the primary classes of impurities I should anticipate in a typical batch?
A2: Impurities in this compound generally fall into four categories derived from its most common synthetic pathway:
-
Starting Material & Intermediates: Unreacted precursors from the synthesis.
-
Process-Related Impurities: By-products from the specific chemical transformations.
-
Residual Solvents: Solvents used during the reaction and purification.
-
Degradation Products: Impurities formed during storage or handling.
Q3: My commercially sourced material is listed as 97% pure. What constitutes the other 3%?
A3: A purity of 97% is common for specialized building blocks.[2][3] The remaining percentage typically consists of a mixture of the impurity classes mentioned above. The most common are often the immediate N-protected precursor (e.g., N-Boc-(3-fluoroazetidin-3-yl)methanol) and residual solvents from purification, such as ethyl acetate or methanol.
Q4: How should I store this compound to minimize degradation?
A4: The compound should be stored in a cool, dry place, preferably in a freezer, and under an inert atmosphere (e.g., argon or nitrogen).[4] The hydrochloride salt is hygroscopic and susceptible to degradation in the presence of strong bases or acids.[5] The strained azetidine ring can be prone to ring-opening under harsh conditions.
Part 2: Troubleshooting Guide: "I see an unexpected peak in my analysis."
This section is structured as a diagnostic workflow to help you identify the source of an unknown impurity observed during analysis (e.g., by HPLC, LC-MS, or NMR).
Step 1: Characterize the Impurity
Q: What is the first step when I detect an unknown peak? A: The priority is to gather as much structural information as possible.
-
LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity. This is the most powerful initial step. Does the mass correspond to a plausible precursor, by-product, or solvent adduct?
-
¹H NMR Analysis: If the impurity is present at >1%, it may be visible in the ¹H NMR spectrum. Look for characteristic signals. For example, a peak around 1.4 ppm (singlet, 9H) strongly suggests a residual tert-Butoxycarbonyl (Boc) protecting group.
-
HPLC Analysis: Note the relative retention time (RRT) of the impurity compared to the main peak. More polar impurities (like the starting carboxylic acid) will typically elute earlier in reverse-phase HPLC, while less polar impurities (like the N-Boc intermediate) will elute later.
Step 2: The Synthetic Pathway as a Roadmap for Impurities
The most common synthesis of (3-Fluoroazetidin-3-yl)methanol involves the reduction of an N-protected 3-fluoroazetidine-3-carboxylic acid or its ester, followed by deprotection and salt formation. This pathway is a primary source of potential impurities.
Caption: Synthetic pathway and common impurity injection points.
Step 3: Pinpointing the Specific Impurity
Use the following table and diagnostic questions to correlate your analytical data with likely impurities from the synthesis.
Q: My LC-MS shows a peak with a mass of 233.25 (M+H). What is it? A: This mass corresponds to N-Boc-3-fluoroazetidine-3-carboxylic acid. This indicates an Impurity A scenario: unreacted starting material.
Q: My ¹H NMR has a singlet at 1.45 ppm and my LC-MS shows a peak at 206.25 (M+H). What am I seeing? A: These signals are characteristic of the N-Boc protected intermediate, N-Boc-(3-fluoroazetidin-3-yl)methanol (Impurity C ). This points to incomplete deprotection during the final synthetic step.
Q: I see small, unidentified peaks in my GC-Headspace analysis. What could they be? A: This is likely due to residual solvents (Impurity F ). Common solvents in this synthesis include ethers (from LiAlH4 reduction), methanol (from quenching or recrystallization), and ethyl acetate (from extraction or chromatography).
Table 1: Common Impurity Profile and Diagnostics
| Impurity ID | Impurity Name | Likely Source | Typical Analytical Signature |
| A | N-Boc-3-fluoroazetidine-3-carboxylic acid | Unreacted Starting Material | LC-MS (M+H): ~234.1HPLC: Elutes earlier than the product (more polar) |
| B | Borane-amine complexes | Reducing agent by-product (e.g., from NaBH₄) | NMR: Broad signals.General: Difficult to detect by UV-HPLC. |
| C | N-Boc-(3-fluoroazetidin-3-yl)methanol | Incomplete Deprotection | ¹H NMR: Singlet ~1.4 ppm (9H).LC-MS (M+H): ~206.1HPLC: Elutes later |
| D | Excess HCl / Inorganic Salts | Salt formation / Work-up | Assay: Titration may show >100% purity.Analysis: Ion chromatography. |
| E | tert-Butanol / Isobutylene | By-product of Boc deprotection | GC-HS: Volatile peaks. |
| F | THF, Methanol, Ethyl Acetate | Residual Solvents | GC-HS: Peaks corresponding to solvent standards. |
| G | Dimer or Ring-Opened Species | Degradation (instability of azetidine ring) | LC-MS: Peaks with higher M.W. (e.g., Dimer M+H ~227.1). Often broad peaks. |
Part 3: Experimental Protocols for Analysis and Purification
This section provides validated starting points for key analytical and purification workflows.
Protocol 1: HPLC-UV/MS Method for Purity Assessment
This reverse-phase HPLC method is designed to separate the final product from its common non-volatile precursors and by-products.
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).[3][6]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 205 nm (as there is no strong chromophore). MS scan in positive ESI mode.
-
Expected Elution Order: Impurity A (acid) -> Final Product -> Impurity C (Boc-protected).
Protocol 2: Troubleshooting - Purification via Recrystallization
If your material contains significant levels of the N-Boc protected intermediate (Impurity C) or starting material (Impurity A), a simple recrystallization can often improve purity.
-
Solvent Selection: The goal is to find a solvent system where the desired hydrochloride salt has low solubility at cool temperatures but is soluble when hot, while the impurities remain soluble at cool temperatures. A common starting point is a mixture of a polar protic solvent and a less polar solvent (e.g., Methanol/Ethyl Acetate or Isopropanol/MTBE).
-
Procedure: a. Dissolve the crude material in a minimal amount of the hot polar solvent (e.g., Methanol). b. Slowly add the less polar co-solvent (e.g., Ethyl Acetate) dropwise at an elevated temperature until the solution becomes slightly cloudy. c. Add a few more drops of the hot polar solvent to redissolve the solid and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then transfer to a freezer (4 °C) for several hours to maximize crystal formation. e. Isolate the crystals by vacuum filtration, washing with a small amount of the cold co-solvent. f. Dry the purified solid under high vacuum.
-
Validation: Re-analyze the purified material using the HPLC method in Protocol 1 to confirm the removal of the targeted impurities.
Troubleshooting and Logic Flowchart
Caption: A logical workflow for troubleshooting unknown impurities.
References
-
U.S. Environmental Protection Agency. III Analytical Methods. [Link] (General reference for analytical techniques).
-
Reagentia. This compound Product Page. [Link]
-
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
- Google Patents. (2016).
-
Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
International Conference on Harmonisation. (2003). Q3A Impurities in New Drug Substances. [Link]
- Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science B.V., Amsterdam.
-
Prusov, E. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry, Q3A Impurities in New Drug Substances. [Link]
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- 3. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]
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- 5. This compound - C4H9ClFNO | CSCS00000728648 [chem-space.com]
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troubleshooting failed reactions with (3-Fluoroazetidin-3-yl)methanol hydrochloride
Welcome to the technical support center for (3-Fluoroazetidin-3-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you overcome common challenges in your synthetic endeavors.
Troubleshooting Guide: Failed Reactions
This section addresses specific issues that may arise during the use of this compound in various chemical transformations. We delve into the causality behind these experimental challenges and provide actionable solutions.
Question 1: Why is my N-alkylation of this compound failing or resulting in low yields?
Answer:
Low yields or failure in the N-alkylation of this compound can be attributed to several factors, primarily related to the unique structure of the azetidine ring and the presence of the fluorine atom. The four-membered ring is highly strained, which can influence its reactivity.[1][2]
Potential Causes and Solutions:
-
Inadequate Basicity: The hydrochloride salt needs to be neutralized to the free amine for the N-alkylation to proceed. An insufficient amount or an inappropriate choice of base can lead to a stalled reaction.
-
Solution: Use at least two equivalents of a suitable base. For standard alkyl halides, common bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are often sufficient. For less reactive alkylating agents, a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) is recommended.
-
-
Steric Hindrance: The substituent at the 3-position of the azetidine ring can sterically hinder the approach of the alkylating agent to the nitrogen atom. This is particularly true for bulky alkylating agents.
-
Solution: If you suspect steric hindrance, consider using a less bulky alkylating agent if your synthetic route allows. Alternatively, you can try increasing the reaction temperature to overcome the activation energy barrier. However, be cautious as higher temperatures can lead to side reactions.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the base and leave the anion more reactive.
-
Solution: Acetonitrile (ACN) and dimethylformamide (DMF) are excellent solvent choices for N-alkylation reactions.[3]
-
-
Side Reactions: The strained azetidine ring is susceptible to ring-opening reactions, especially under harsh conditions (e.g., high temperatures, strong nucleophiles).[1][4]
-
Solution: Monitor your reaction closely and try to use the mildest conditions possible. It is advisable to perform a small-scale trial reaction to optimize the conditions before scaling up.
-
Experimental Protocol: N-alkylation of this compound
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the alkylating agent (1.1 eq).
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing unexpected side products in my reaction. What could they be and how can I avoid them?
Answer:
The formation of side products is a common issue when working with strained ring systems like azetidines.[1][5] The nature of these side products can provide valuable clues about what is going wrong in your reaction.
Common Side Reactions and Their Prevention:
-
Ring-Opening: As mentioned earlier, the azetidine ring can undergo nucleophilic ring-opening. This can be initiated by nucleophiles present in the reaction mixture, including the solvent or even another molecule of the starting material.
-
Prevention: Avoid using strongly nucleophilic reagents or solvents if possible. Keep the reaction temperature as low as feasible.
-
-
Dimerization/Polymerization: Intermolecular reactions between molecules of the azetidine can lead to the formation of dimers and higher-order polymers.[1]
-
Prevention: Use dilute reaction conditions to favor intramolecular reactions over intermolecular ones.
-
-
Elimination Reactions: If your alkylating agent has a leaving group on a carbon adjacent to a proton, elimination reactions can compete with the desired substitution.
-
Prevention: Choose an alkylating agent that is less prone to elimination. Using a non-hindered base can also help to minimize elimination.
-
Troubleshooting Workflow for Unexpected Side Products
Below is a visual guide to help you troubleshoot the formation of unexpected side products in your reaction.
Caption: Troubleshooting workflow for identifying and addressing side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of this compound.
Q1: How should I store this compound?
A1: It is recommended to store the compound in a cool, dry, and well-ventilated area.[6][7] Keep the container tightly sealed to prevent moisture absorption. For long-term storage, keeping it in a freezer is advisable.
Q2: What are the main safety precautions I should take when handling this compound?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
Q3: Is the hydrochloride salt reactive, or do I need to free-base it first?
A3: The hydrochloride salt is the stable form of the amine. For most reactions involving the azetidine nitrogen, such as N-alkylation or acylation, you will need to neutralize the hydrochloride salt with a suitable base to generate the free amine in situ.
Q4: What solvents are compatible with this compound?
A4: The hydrochloride salt is generally soluble in polar protic solvents like methanol and water. The free amine is more soluble in a wider range of organic solvents, including dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF).
Q5: Can I perform a Boc-protection on the azetidine nitrogen?
A5: Yes, Boc-protection of the azetidine nitrogen is a common transformation. The reaction typically proceeds smoothly using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or tetrahydrofuran (THF).
Q6: How can I remove the Boc group after my reaction sequence?
A6: The Boc group can be removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent like dioxane or methanol.[9][10]
Data Summary Table: Common Bases for N-alkylation
| Base | pKa of Conjugate Acid | Strength | Nucleophilicity | Common Applications |
| Triethylamine (TEA) | 10.75 | Moderate | Moderate | General purpose, good for reactive alkylating agents. |
| Diisopropylethylamine (DIPEA) | 11.0 | Moderate | Low (sterically hindered) | Useful when the nucleophilicity of the base is a concern. |
| Potassium Carbonate (K₂CO₃) | 10.33 | Moderate | Low | Heterogeneous base, easy to remove by filtration. |
| Cesium Carbonate (Cs₂CO₃) | 10.33 | Moderate | Low | More soluble than K₂CO₃, can accelerate some reactions. |
References
- Benchchem. Technical Support Center: Synthesis of Substituted Azetidines.
- Benchchem. Common side reactions in the synthesis of 3-substituted azetidines.
- BLD Pharmatech. Safety Data Sheet for (S)-Piperidin-3-ylmethanol hydrochloride.
- Fisher Scientific. Safety Data Sheet for 3-Fluoroazetidine hydrochloride.
- ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
- CymitQuimica. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL.
- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Google Patents.
- Chemical Label. (3-fluoroazetidin-3-yl)methanol.
- BLD Pharm. 1803604-98-9|this compound.
- Reagentia. This compound (CAS/ID No. 1803604-98-9).
- Wiley Online Library. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- MedchemExpress.com. 3-Fluoroazetidine hydrochloride 617718-46-4.
- BTCpharm. 1803604-98-9 / this compound.
- Sigma-Aldrich. Boc deprotection.
- Dingxiangtong. This compound, 1803604-98-9, ≥97%, Aladdin.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
- PubChem. 3-Fluoroazetidine.
- Sigma-Aldrich. 3-Fluoroazetidine hydrochloride.
- ChemicalBook. (3-METHYLPIPERIDIN-3-YL)
- Carl ROTH.
- BLDpharm. 2891599-54-3|(3-(Difluoromethyl)azetidin-3-yl)methanol hydrochloride.
- ResearchGate. FeCl3-Mediated Boc Deprotection: Mild Facile Boc- Chemistry in Solution and on Resin.
- Pharmaffiliates. CAS No : 102074-19-1 | Chemical Name : (5-Methylpyridin-3-yl)methanol Hydrochloride.
- BLD Pharm. 1797816-03-5|(3-Ethylpiperidin-3-yl)methanol hydrochloride.
- BLD Pharm. 928038-44-2|Azetidin-3-ylmethanol hydrochloride.
- Benchchem. Application Notes and Protocols for N-Alkylation of 3-(piperidin-3-yl)
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- 2. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of (3-Fluoroazetidin-3-yl)methanol Hydrochloride
Welcome to the technical support center for the scale-up synthesis of (3-Fluoroazetidin-3-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. The content is structured to provide practical, in-depth solutions to common challenges, grounded in established scientific principles and safety protocols.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis, offering potential causes and actionable solutions.
Issue 1: Incomplete Fluorination or Low Yield
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a significant amount of the starting material, 1-N-protected-3-(hydroxymethyl)azetidine.
-
The isolated yield of the fluorinated product is consistently below expectations.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Actions |
| Insufficient Fluorinating Agent | On a larger scale, mass transfer limitations can lead to localized areas of low reagent concentration. It is crucial to ensure efficient mixing. Action: Increase the stoichiometry of the fluorinating agent (e.g., DAST or a safer alternative) incrementally, by 0.1 equivalents at a time, while carefully monitoring the reaction progress. Ensure the reactor's agitation is sufficient for the increased volume. |
| Moisture Contamination | Fluorinating agents like DAST react violently with water, which not only consumes the reagent but also generates hazardous hydrogen fluoride (HF).[1] Action: Rigorously dry all glassware and solvents. Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Consider using a drying agent in the reaction setup if moisture ingress is suspected. |
| Suboptimal Reaction Temperature | Deoxyfluorination reactions are highly temperature-sensitive. Temperatures that are too low can result in a sluggish reaction, while excessively high temperatures can lead to decomposition and side product formation.[2] Action: Precisely control the internal reaction temperature using a thermocouple. For DAST, reactions are typically initiated at low temperatures (e.g., -78 °C) and allowed to slowly warm.[2] Establish a precise temperature profile during small-scale runs and adhere to it strictly during scale-up. |
| Degradation of Fluorinating Agent | DAST can decompose upon heating, reducing its efficacy.[2] Action: Use freshly opened or properly stored DAST. Avoid exposing the reagent to temperatures above 50°C.[2] |
Issue 2: Formation of Significant Impurities
Symptoms:
-
Chromatographic analysis (HPLC, GC) reveals the presence of unexpected peaks in the product.
-
Difficulty in purifying the final product to the required specifications.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Actions |
| Rearrangement Side Products | DAST can promote cationic rearrangements in certain substrates.[3] Action: Maintain a low reaction temperature to minimize the likelihood of carbocation formation and subsequent rearrangements. The use of less acidic fluorinating agents can also mitigate this issue. |
| Elimination Byproducts | Dehydration of the starting alcohol can lead to the formation of unsaturated impurities. Action: Slower addition of the fluorinating agent at a controlled low temperature can favor the desired substitution reaction over elimination. Some modern fluorinating agents are known to produce fewer elimination byproducts compared to DAST.[4] |
| Over-fluorination | While less common for primary alcohols, aggressive reaction conditions could potentially lead to further reactions. Action: Carefully control the stoichiometry of the fluorinating agent and the reaction time. Monitor the reaction progress closely and quench it promptly upon completion. |
Issue 3: Exothermic Runaway and Safety Concerns
Symptoms:
-
A rapid, uncontrolled increase in the internal reaction temperature.
-
Vigorous off-gassing or a sudden increase in reactor pressure.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Actions |
| Poor Heat Dissipation | As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5][6] Action: Ensure the reactor is equipped with an adequate cooling system. Use a jacketed reactor with a circulating coolant. For highly exothermic steps, consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.[5][6] |
| Rapid Addition of Reagents | Adding the fluorinating agent too quickly can lead to a rapid release of heat. Action: Add the fluorinating agent dropwise or via a syringe pump over an extended period. Continuously monitor the internal temperature and adjust the addition rate accordingly. |
| DAST Decomposition | DAST can decompose explosively when heated.[2] Action: Never allow the reaction temperature to exceed 50°C.[2] Have an emergency cooling plan in place, such as a bath of dry ice/acetone. Consider using more thermally stable alternatives to DAST, such as Deoxo-Fluor or XtalFluor-M.[2][4] |
Issue 4: Challenges in Product Isolation and Purification
Symptoms:
-
Difficulty in crystallizing the hydrochloride salt.
-
The isolated product is an oil or a sticky solid.
-
Low purity of the final product even after crystallization.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Actions |
| Residual Impurities | Even small amounts of impurities can inhibit crystallization. Action: Purify the free base by column chromatography before salt formation. Ensure the solvent used for crystallization is of high purity and suitable for inducing crystallization. |
| Incorrect Stoichiometry of HCl | An excess or deficit of hydrochloric acid can affect the salt's physical properties. Action: Carefully add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane) to a solution of the purified free base. Monitor the pH if necessary. |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for obtaining a crystalline solid. Action: Perform a solvent screen on a small scale to identify the optimal solvent or solvent mixture for crystallization. Common choices include isopropanol, ethanol, or mixtures with ethers like MTBE. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling DAST on a large scale?
A1: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that requires strict safety protocols.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.[7]
-
Handling: DAST is moisture-sensitive and reacts violently with water to produce HF gas.[1] It can also decompose explosively if heated above 50°C.[2]
-
Quenching: Quench any residual DAST slowly and carefully with a suitable reagent, such as isopropanol, at low temperatures before workup.
-
Waste Disposal: Dispose of all DAST-contaminated materials according to your institution's hazardous waste guidelines.
Q2: Are there safer alternatives to DAST for this fluorination?
A2: Yes, several safer alternatives to DAST have been developed. These include:
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST.[4]
-
XtalFluor-M and XtalFluor-E: Crystalline solids that are less prone to explosive decomposition.[2]
-
Fluolead: A thermally stable reagent that can be handled in the air.[8] While these reagents are generally safer, they still require careful handling and a thorough risk assessment before use.
Q3: How can I effectively monitor the reaction progress on a large scale?
A3: On a large scale, it is crucial to have a reliable method for monitoring the reaction.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provide quantitative data on the conversion and the formation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small aliquot of the reaction mixture can be analyzed by ¹H or ¹⁹F NMR to determine the conversion.
Q4: What is the recommended workup procedure for this reaction at scale?
A4: A typical workup procedure involves:
-
Quenching: Slowly and carefully add the reaction mixture to a cooled, stirred solution of a quenching agent (e.g., saturated sodium bicarbonate solution) to neutralize any remaining fluorinating agent and acidic byproducts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Q5: What are the best practices for the final crystallization of the hydrochloride salt?
A5:
-
Purity of the Free Base: Start with a highly pure free base of (3-Fluoroazetidin-3-yl)methanol.
-
Solvent Selection: Use a solvent in which the hydrochloride salt has low solubility at room temperature but is soluble at elevated temperatures. Isopropanol is often a good starting point.
-
Controlled Cooling: Cool the solution slowly to promote the formation of large, well-defined crystals.
-
Seeding: If crystallization is sluggish, adding a small seed crystal of the product can initiate the process.
-
Drying: Dry the isolated crystals under vacuum to remove any residual solvent.
III. Experimental Protocols & Data
Synthetic Pathway
The synthesis typically involves the protection of the azetidine nitrogen, followed by deoxofluorination of the primary alcohol, and finally deprotection and salt formation.
Caption: Synthetic route for this compound.
Detailed Protocol: Deoxofluorination (Illustrative Example with DAST)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for your specific equipment and scale. A thorough risk assessment is mandatory before proceeding.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Reagent Preparation: A solution of 1-N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) is prepared.
-
Reaction Initiation: The reactor is charged with the substrate solution and cooled to an internal temperature of -78 °C using a suitable cooling bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Quenching: The reaction mixture is slowly and carefully transferred to a separate vessel containing a vigorously stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate.
-
Workup and Isolation: The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-N-Boc-(3-fluoroazetidin-3-yl)methanol.
Quantitative Data Summary
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Substrate | 1.0 g | 1.0 kg | Ensure consistent purity of starting material. |
| Solvent Volume | 20 mL | 20 L | Maintain appropriate concentration; consider solvent recovery. |
| DAST Equivalents | 1.2 eq | 1.3 - 1.5 eq | May need slight excess to drive reaction to completion at scale. |
| Addition Time | 15 min | 2 - 4 hours | Crucial for temperature control and safety. |
| Typical Yield | 75-85% | 70-80% | Yields may slightly decrease due to handling losses at scale. |
| Purity (Crude) | >90% | >85% | Impurity profile may change with scale. |
Troubleshooting Workflow
Caption: Decision-making flowchart for troubleshooting low reaction yields.
IV. References
-
Vertex AI Search. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
-
Chemistry World. (2021). Safer fluorination process developed using flow electrochemistry.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
-
SCI. (n.d.). Simpler fluorine chemistry.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.
-
Pharmaceutical Technology. (n.d.). Fluorination Remains Key Challenge in API Synthesis.
-
Enamine. (n.d.). DAST.
-
BLD Pharm. (n.d.). 1803604-98-9|this compound.
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
-
Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
-
Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis.
-
NIH. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC.
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
-
Organic Syntheses Procedure. (n.d.). azetidine.
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
-
NIH. (n.d.). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC.
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
-
CymitQuimica. (n.d.). (3-FLUOROAZETIDIN-3-YL)METHANOL HCL.
-
ResearchGate. (n.d.). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process | Request PDF.
-
(n.d.). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors.
-
Reagentia. (n.d.). This compound (CAS/ID No. 1803604-98-9).
-
Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.
-
NIH. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
-
ACS Publications. (n.d.). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development.
-
BTCpharm华祥医药. (n.d.). 1803604-98-9 / this compound.
-
NIH. (2024). Recent Advances on Fluorine Chemistry - PMC.
-
ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF.
-
ResearchGate. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
-
(n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. DAST - Enamine [enamine.net]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. pharmtech.com [pharmtech.com]
characterization difficulties of (3-Fluoroazetidin-3-yl)methanol hydrochloride
Technical Support Center: (3-Fluoroazetidin-3-yl)methanol hydrochloride
Document ID: TSC-2026-01-C4H9ClFNO Version: 1.0 Last Updated: January 7, 2026
Introduction: Navigating the Characterization of a Unique Fluorinated Azetidine
Welcome to the technical support guide for this compound (CAS 1803604-98-9). This molecule, while seemingly simple, presents a unique constellation of analytical challenges that can frequently lead to ambiguous or misleading data if not approached with a clear strategy. Its structure combines a strained four-membered azetidine ring, a fluorine-bearing quaternary carbon, and a hydrochloride salt form.[1][2][3] Each of these features introduces specific difficulties in routine characterization by NMR, Mass Spectrometry, and HPLC.
The construction of carbon-fluorine quaternary stereogenic centers is recognized as a significant synthetic challenge, and by extension, presents analytical hurdles.[4][5][6][7][8] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a deeper mechanistic understanding of why these issues arise and how to design robust, self-validating analytical protocols.
Part 1: General Handling and Sample Preparation
This initial section addresses the most common source of error: the sample itself. The hydrochloride salt form of this amine dictates its physical properties, which directly impact analytical accuracy.
Q1: My weighed sample mass is inconsistent, especially when preparing solutions for quantitative analysis. Is the material unstable?
A: The issue is likely not chemical instability but rather the physical property of hygroscopicity . Hydrochloride salts of amines are known to absorb moisture from the atmosphere.[9][10][11] This phenomenon can lead to significant errors in weighing, affecting the accuracy of concentration calculations for assays, NMR, and other analyses.
-
Causality: The chloride ion and the protonated amine can form hydrogen bonds with atmospheric water, causing the material to gain weight.[12] The rate and extent of water uptake depend on ambient humidity.[11][13]
-
Troubleshooting Protocol:
-
Storage: Always store the compound in a tightly sealed container inside a desiccator containing a drying agent (e.g., Drierite, anhydrous calcium sulfate). For long-term storage, consider a freezer (-20°C) to minimize moisture uptake and potential degradation.
-
Handling: When weighing, perform the operation as quickly as possible. For highly accurate quantitative work, weighing should be done in a controlled environment like a glovebox with low humidity.
-
Drying: If moisture uptake is suspected, the sample can be dried under a high vacuum for several hours before use. Note that this should be done with care, as excessively high temperatures can cause degradation.
-
Q2: The compound is a hydrochloride salt. How does this affect my choice of solvent for analysis?
A: Excellent question. The salt form significantly impacts solubility. The compound will be most soluble in polar, protic solvents like water, methanol, or DMSO. It will have poor solubility in nonpolar aprotic solvents like chloroform, dichloromethane, or diethyl ether.
-
For NMR Spectroscopy: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices. DMSO-d₆ is also suitable, and has the advantage of not exchanging with the N-H⁺ and O-H protons, allowing for their observation. Chloroform-d (CDCl₃) is generally a poor choice due to low solubility, though it may work if the concentration required is very low.
-
For HPLC Analysis: The mobile phase should be aqueous-based and typically buffered at an acidic pH (e.g., using 0.1% formic acid or trifluoroacetic acid) to keep the azetidine nitrogen protonated and ensure good peak shape.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation, but the fluorine atom introduces layers of complexity that require a multi-spectrum approach. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high sensitivity, and wide chemical shift range, make ¹⁹F NMR a powerful tool.[14][15][16]
Troubleshooting Workflow: NMR Analysis
Caption: Troubleshooting workflow for NMR characterization.
Frequently Asked Questions: NMR
Q3: In the ¹H NMR, the signals for the azetidine ring protons (CH₂) are unexpectedly complex and not first-order. Why?
A: This is due to a combination of factors stemming from the molecule's unique structure:
-
Magnetic Inequivalence: The two protons on C2 (and C4) are diastereotopic. The fluorine atom at C3 is a stereocenter, making the faces of the ring different. Therefore, these geminal protons are chemically and magnetically inequivalent, will have different chemical shifts, and will couple to each other (²JHH, geminal coupling).
-
Long-Range H-F Coupling: Each of these protons will also couple to the fluorine atom. The coupling through two bonds (²JHF) is typically large, while the coupling through three bonds (³JHF) is also significant.[14][16]
-
Resulting Pattern: Each proton on the azetidine ring is split by its geminal partner and by the fluorine, resulting in complex multiplets (often appearing as overlapping doublets of doublets). A proton-decoupled ¹⁹F NMR or fluorine-decoupled ¹H NMR can help simplify these signals and confirm the couplings.
Q4: I can't find the signal for the quaternary carbon (C3, the one bonded to fluorine) in my ¹³C NMR spectrum. Is my sample impure?
A: It is very unlikely that the signal is missing due to impurity. The quaternary C-F carbon signal is notoriously difficult to observe for two main reasons:
-
Large ¹JCF Coupling: The carbon signal is split into a large doublet by the fluorine it's directly attached to. This ¹JCF coupling constant can be very large (typically 180-250 Hz), potentially placing the two halves of the doublet far apart in the spectrum, where they can be mistaken for noise.
-
Lack of Nuclear Overhauser Effect (NOE): Quaternary carbons lack attached protons, so they do not benefit from the NOE enhancement that protonated carbons do. This results in an intrinsically weaker signal.
-
Troubleshooting Protocol:
-
Increase Scans: Acquire the spectrum with a significantly larger number of scans (e.g., overnight acquisition).
-
Adjust Relaxation Delay: Use a longer relaxation delay (d1) in your acquisition parameters (e.g., 5-10 seconds) to allow the quaternary carbon to fully relax between pulses.
-
Predict the Shift: Use computational tools or literature data for similar structures to predict the approximate chemical shift range for the C-F carbon. Remember to look for a wide doublet, not a singlet.
-
Q5: What should the ¹⁹F NMR spectrum look like?
A: Since there is only one fluorine atom in the molecule, you should observe a single resonance. However, this resonance will be split by the neighboring protons. The primary couplings will be to the four protons on the azetidine ring (²JHF). This will result in a complex multiplet, often appearing as a quintet or a triplet of triplets, depending on the relative magnitudes of the coupling constants. A proton-decoupled ¹⁹F experiment will collapse this multiplet into a sharp singlet, confirming the presence of a single fluorine environment.[17][18]
Key J-Coupling Interactions
Caption: Key NMR J-coupling interactions in the molecule.
Data Summary Table
| Nucleus | Atom Position(s) | Expected Chemical Shift (ppm, relative to TMS or CFCl₃) | Expected Multiplicity (Coupled) | Key Couplings |
| ¹H | CH₂ (Azetidine) | 3.5 - 4.5 | Multiplet (e.g., ddd) | ²JHH, ²JHF, ³JHH |
| ¹H | CH₂OH | ~3.8 | Multiplet (e.g., dd) | ²JHH, ³JHF |
| ¹H | OH | Variable (2-5) | Broad Singlet | Exchangeable |
| ¹H | NH₂⁺ | Variable (7-9) | Broad Singlet | Exchangeable |
| ¹³C | C-F (Quaternary) | 85 - 100 | Doublet | ¹JCF (180-250 Hz) |
| ¹³C | CH₂ (Azetidine) | 50 - 65 | Doublet | ²JCF |
| ¹³C | CH₂OH | ~60 | Doublet | ²JCF |
| ¹⁹F | C-F | -140 to -180 | Multiplet (e.g., quintet) | ²JHF |
Note: Chemical shifts are estimates and can vary significantly based on solvent and pH.
Part 3: Mass Spectrometry (MS)
Q6: I am using Electrospray Ionization (ESI) MS, but I don't see a peak at the expected molecular weight of 141.57 Da. What am I doing wrong?
A: You are not doing anything wrong, but there is a misunderstanding of how ESI-MS analyzes salts. The molecular weight of 141.57 g/mol corresponds to the entire hydrochloride salt (C₄H₉ClFNO).[1][19] Mass spectrometry, especially ESI, is a gas-phase technique that measures mass-to-charge ratios (m/z) of ions.
-
Causality: In the ESI source, the salt dissociates. The molecule you will detect is the protonated free base, [(3-Fluoroazetidin-3-yl)methanol + H]⁺.
-
Calculation:
-
Formula of free base: C₄H₈FNO
-
Monoisotopic mass of free base: 105.059 Da
-
Mass of protonating agent (H⁺): ~1.008 Da
-
Expected [M+H]⁺: You should be looking for an ion at m/z ≈ 106.067 .
-
Part 4: High-Performance Liquid Chromatography (HPLC)
Q7: My HPLC peak for the compound shows significant tailing on a standard C18 column. How can I improve the peak shape?
A: This is a classic problem when analyzing basic compounds like amines on silica-based columns.
-
Causality: Residual, acidic silanol groups (-Si-OH) on the surface of the silica packing material can interact ionically with the protonated amine of your analyte. This secondary interaction causes some molecules to be retained longer than others, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Use an Acidic Modifier: The most effective solution is to add a small amount of acid to your mobile phase. This protonates your analyte (ensuring a single ionic form) and "shields" it from the silanol groups by protonating them as well.
-
Recommended: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in both the aqueous (A) and organic (B) mobile phases. TFA often gives sharper peaks but can cause ion suppression in MS. FA is more MS-friendly.
-
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped column.
-
Adjust Buffer Concentration: If using a buffer (e.g., phosphate), ensure its concentration is sufficient (typically >10 mM) to effectively control the pH and ionic interactions.
-
Recommended Starting HPLC-UV/MS Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, < 3 µm | Standard reverse-phase column suitable for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Ensures analyte is protonated; MS-compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase. |
| Gradient | 5% to 95% B over 5-10 minutes | A standard screening gradient to determine retention time. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 1 - 5 µL | Avoids column overload. |
| UV Detection | 200-220 nm | The molecule lacks a strong chromophore; detection will be in the low UV range. |
References
-
Purdue University. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Alachem Co., Ltd. (n.d.). 1803604-98-9 | this compound. [Link]
-
Royal Society of Chemistry. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]
-
Slideshare. (2014). Nmr spectroscopy of fluorine 19. [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
National Institutes of Health. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. [Link]
-
University of Washington. (n.d.). Fluorine NMR. [Link]
-
National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Quora. (n.d.). How to interpret the 19F NMR spectra. [Link]
-
Reagentia. (n.d.). This compound (CAS/ID No. 1803604-98-9). [Link]
-
National Institutes of Health. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. [Link]
-
ACS Publications. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. [Link]
-
Royal Society of Chemistry. (2020). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production. [Link]
-
ResearchGate. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
PubMed. (2018). Modern Approaches for Asymmetric Construction of Carbon-Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. [Link]
-
Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. [Link]
-
ResearchGate. (n.d.). Schematic protocol of the present HPLC-based FL assay (HFA) for the differentiation of HIV-PR mutants. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
ScholarBank@NUS. (2009). Synthesis of a chiral quaternary carbon center bearing a fluorine atom: Enantio- and diastereoselective guanidine-catalyzed addition of fluorocarbon nucleophiles. [Link]
-
Wiley Online Library. (n.d.). (3-Fluorophenyl) methanol, 1-methylpropyl ether - Optional[13C NMR] - Chemical Shifts. [Link]
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- 19. (3-FLUOROAZETIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Senior Application Scientist's Guide to (3-Fluoroazetidin-3-yl)methanol Hydrochloride: A Comparative Analysis for Modern Drug Discovery
Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Researchers and drug development professionals are increasingly turning to three-dimensional (3D) scaffolds to escape the "flatland" of traditional aromatic structures. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique reactivity profile, while remaining significantly more stable and easier to handle than its three-membered aziridine cousin.[3][4]
The value of the azetidine scaffold lies in its ability to act as a versatile bioisostere, replacing more common motifs like piperidine, pyrrolidine, or even phenyl rings.[5][6][7] This substitution can impart a favorable combination of structural rigidity, enhanced metabolic stability, and improved aqueous solubility—key attributes for successful drug candidates.[5] Despite these advantages, the synthetic challenges associated with constructing and functionalizing this strained ring have historically limited its widespread use.[2][5] However, recent synthetic advancements have opened the door to a diverse array of functionalized azetidines, enabling chemists to precisely tune molecular properties.
This guide provides an in-depth comparison of a particularly valuable building block, (3-Fluoroazetidin-3-yl)methanol hydrochloride , with other key azetidine derivatives. We will explore how its unique substitution pattern offers distinct advantages and provide the experimental context necessary for its effective application in drug development programs.
Caption: Bioisosteric replacement of common flat or flexible scaffolds with rigid 3D azetidine analogues.
The Spotlight on this compound
This compound (CAS: 1803604-98-9) is a C3-disubstituted azetidine that offers a powerful combination of functionalities.[8][9] The strategic placement of both a fluorine atom and a hydroxymethyl group at the same carbon atom creates a unique stereoelectronic environment with significant implications for drug design.
Chemical Properties:
The Influence of C3-Fluorination
The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's properties. When placed on the azetidine ring at the C3 position, it can:
-
Block Metabolic Oxidation: The C-F bond is exceptionally strong, making the C3 position resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate by increasing its half-life.
-
Modulate Basicity: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa of the azetidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability.
-
Enhance Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.
The Role of the C3-Hydroxymethyl Group
The hydroxymethyl moiety provides a versatile functional handle, contributing to the molecule's utility in several ways:
-
Improved Solubility: This polar group can engage in hydrogen bonding with water, often leading to improved aqueous solubility, a critical parameter for oral bioavailability.
-
Vector for Further Functionalization: The primary alcohol serves as a key attachment point for subsequent chemical modifications. It can be readily oxidized, etherified, or esterified, allowing for the modular synthesis of diverse compound libraries.[11] This is particularly valuable for structure-activity relationship (SAR) studies.
-
Directed Target Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a vector to form specific, affinity-enhancing interactions within a biological target's binding pocket.
Comparative Analysis: Performance vs. Alternative Azetidine Derivatives
The choice of an azetidine building block depends entirely on the specific goals of the drug design project. Below is a comparison of this compound with other commonly used derivatives.
| Feature | (3-Fluoroazetidin-3-yl)methanol | Azetidine-3-carboxylic acid | 3-Aminoazetidine | 3-Bromoazetidine |
| Primary Function | Metabolic blocking, pKa modulation, functional handle | Carboxylic acid isostere, H-bond acceptor/donor | Basic handle for salt formation, amide coupling | Versatile precursor for nucleophilic substitution |
| pKa (Estimated) | ~7.0 - 8.0 | ~3.5 (acid), ~9.0 (amine) | ~9.0 - 10.0 | ~7.5 - 8.5 |
| Lipophilicity (cLogP) | Moderate | Low | Low | Moderate-High |
| Metabolic Stability | High (at C3) | Moderate | Moderate | Moderate |
| Synthetic Accessibility | Specialized synthesis required | Commercially available | Commercially available | Reactive intermediate[12] |
| Key Advantage | Combines metabolic stability with a functionalization point. | Mimics natural amino acids; zwitterionic character. | Introduces basicity; ideal for peptide mimics.[13][14] | Excellent electrophile for late-stage diversification.[12] |
| Key Limitation | More complex synthesis. | Potential for poor permeability due to charge. | High basicity can be a liability (e.g., toxicity). | Limited stability; requires careful handling. |
Causality Behind the Comparison:
-
Azetidine-3-carboxylic acid is chosen as it represents a zwitterionic alternative, often used to mimic amino acids or replace other carboxylic acid groups.[12] Its physicochemical properties are dominated by its acidic and basic centers.
-
3-Aminoazetidine provides a strongly basic center, which can be desirable for forming salt bridges with acidic residues in a target protein or for improving solubility through salt formation.[13] However, this high basicity can also be a significant liability.
-
3-Bromoazetidine serves as a highly reactive intermediate.[12] It is not typically incorporated directly but is used as a precursor to introduce a wide variety of nucleophiles at the C3 position, offering maximum synthetic flexibility. The choice between it and our lead compound depends on whether a pre-installed functionality or a handle for later diversification is desired.
Experimental Protocols & Methodologies
Trustworthy and reproducible synthetic protocols are the bedrock of drug development. Here, we outline a representative method for the functionalization of an azetidine scaffold, a critical step in leveraging these building blocks.
Protocol: N-Arylation of a 3-Substituted Azetidine Derivative
This protocol describes a typical Buchwald-Hartwig amination, a powerful and widely used method for forming C-N bonds, to attach an aryl group to the azetidine nitrogen. This is a common late-stage functionalization step.
Objective: To couple a 3-substituted azetidine with an aryl bromide to synthesize an N-aryl azetidine derivative.
Materials:
-
3-Substituted Azetidine Hydrochloride (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-substituted azetidine hydrochloride, aryl bromide, XPhos, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst to the mixture.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl azetidine product.
Rationale for Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is a robust and highly active catalyst combination for C-N cross-coupling, showing broad functional group tolerance.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the azetidine hydrochloride in situ and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.
Caption: A streamlined workflow for the Buchwald-Hartwig N-arylation of an azetidine derivative.
Conclusion and Future Directions
This compound is more than just another building block; it is a strategically designed tool for the modern medicinal chemist. The geminal fluoro and hydroxymethyl groups provide a pre-packaged solution to several common drug design challenges, simultaneously offering a site for metabolic blocking, pKa modulation, and a versatile handle for further derivatization.
While alternatives like 3-aminoazetidine or 3-halosubstituted azetidines have their place for introducing basicity or enabling broad nucleophilic substitution, this compound provides a unique combination of stability and functionality. Its thoughtful application can accelerate the optimization of lead compounds by embedding favorable properties deep within the molecular core. As synthetic methodologies continue to advance, the accessibility and application of such intricately functionalized scaffolds will undoubtedly expand, paving the way for the next generation of therapeutics with superior efficacy and safety profiles.
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Examples of azetidine-based bioisosters. ResearchGate. [Link]
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Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
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- The synthetic method of 3 fluoro azetidine derivatives.
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A Comparative Analysis of the Biological Activity of (3-Fluoroazetidin-3-yl)methanol Hydrochloride and Its Analogs in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, offering a powerful tool to modulate physicochemical properties and enhance biological activity. The azetidine scaffold, a strained four-membered heterocycle, is a privileged structure that imparts conformational rigidity and favorable pharmacokinetic profiles.[1][2] This guide provides a comprehensive comparative analysis of the biological activity of (3-Fluoroazetidin-3-yl)methanol hydrochloride and its key structural analogs: the non-fluorinated parent compound, (azetidin-3-yl)methanol, and the more extensively fluorinated (3-(difluoromethyl)azetidin-3-yl)methanol hydrochloride.
While direct comparative studies on this specific series of compounds are not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and detailed experimental protocols to present a robust framework for their evaluation. We will explore a hypothetical screening cascade designed to elucidate their potential as kinase inhibitors, a common target for azetidine-containing compounds, and as cytotoxic agents against cancer cell lines. The experimental data presented herein is illustrative and based on well-understood structure-activity relationships (SAR) for fluorinated compounds.[3]
The Chemical Landscape: Structures Under Investigation
The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3] This comparative guide focuses on the following three compounds to explore the impact of fluorination at the C3 position of the azetidine ring.
| Compound Name | Structure | Key Features |
| (Azetidin-3-yl)methanol | Structure of (Azetidin-3-yl)methanol | The non-fluorinated parent scaffold.[4] |
| This compound | Structure of (3-Fluoroazetidin-3-yl)methanol | A single fluorine atom at the C3 position.[5] |
| (3-(Difluoromethyl)azetidin-3-yl)methanol hydrochloride | Structure of (3-(Difluoromethyl)azetidin-3-yl)methanol | A difluoromethyl group at the C3 position, offering increased fluorination. |
Hypothetical Biological Evaluation: A Kinase Inhibition and Cytotoxicity Screening Cascade
To objectively compare the biological activity of these analogs, a multi-tiered screening approach is proposed. This cascade is designed to first assess their potential as inhibitors of a representative protein kinase and subsequently evaluate their cytotoxic effects on a cancer cell line.
Experimental Workflow
Figure 1: A proposed experimental workflow for the comparative biological evaluation of the azetidine analogs, starting with an in vitro kinase inhibition assay followed by a cell-based cytotoxicity assay.
In Vitro Kinase Inhibition Assay
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This makes them a prime target for therapeutic intervention. A luminescence-based kinase assay, which measures the production of ADP, provides a robust and high-throughput method for assessing inhibitory activity.[1]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each analog in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve, starting from a high concentration (e.g., 1 mM).
-
Include a "no inhibitor" control with DMSO only.
-
-
Kinase Reaction:
-
In a 384-well white, opaque plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Prepare a kinase reaction mixture containing a representative kinase (e.g., a tyrosine kinase such as EGFR or a serine/threonine kinase such as Akt), its corresponding substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal concentrations should be empirically determined.
-
Add 2 µL of the kinase to each well and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value for each analog by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Comparative Data: Kinase Inhibition
The introduction of fluorine is expected to influence the binding affinity of the compounds to the kinase active site. The electron-withdrawing nature of fluorine can alter the basicity of the azetidine nitrogen and potentially form favorable interactions with the protein.
| Compound | Hypothetical IC₅₀ (nM) vs. Target Kinase | Rationale for Predicted Activity |
| (Azetidin-3-yl)methanol | 1500 | The non-fluorinated analog is expected to have the lowest potency, serving as a baseline for the series. |
| This compound | 250 | The single fluorine atom can lower the pKa of the azetidine nitrogen, potentially leading to more favorable interactions within the kinase active site and improved potency.[3] |
| (3-(Difluoromethyl)azetidin-3-yl)methanol hydrochloride | 80 | The difluoromethyl group provides a greater electron-withdrawing effect, further modulating the electronics of the azetidine ring and potentially enhancing binding affinity and metabolic stability, leading to the highest predicted potency in this series. |
Cell-Based Cytotoxicity Assay
To assess the therapeutic potential of these compounds, it is crucial to determine their effect on cell viability.[6] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., A549 lung carcinoma) in a complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azetidine analogs in the complete growth medium from the 10 mM DMSO stock solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal effective concentration (EC₅₀) value for each analog using non-linear regression analysis.
-
Hypothetical Comparative Data: Cytotoxicity
The cytotoxicity of the compounds is expected to correlate with their kinase inhibitory activity, assuming the target kinase is a key driver of cell survival in the chosen cell line.
| Compound | Hypothetical EC₅₀ (µM) in A549 Cells | Rationale for Predicted Activity |
| (Azetidin-3-yl)methanol | > 50 | Consistent with its lower kinase inhibitory activity, the non-fluorinated analog is predicted to have minimal cytotoxic effects at the tested concentrations. |
| This compound | 15.2 | The improved kinase inhibition is expected to translate to moderate cytotoxicity. The increased cell permeability often associated with fluorination may also contribute to its cellular activity. |
| (3-(Difluoromethyl)azetidin-3-yl)methanol hydrochloride | 4.8 | As the most potent kinase inhibitor in the series, this analog is predicted to exhibit the most significant cytotoxic effects. The difluoromethyl group can enhance membrane permeability and metabolic stability, leading to higher intracellular concentrations and greater target engagement.[7] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The hypothetical data presented suggests a clear SAR for this series of azetidine analogs.
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A Senior Application Scientist's Guide to In Vitro Characterization of (3-Fluoroazetidin-3-yl)methanol hydrochloride
Introduction: The Azetidine Scaffold and the Imperative for Rigorous In Vitro Profiling
In the landscape of modern drug discovery, the azetidine ring stands out as a "privileged scaffold."[1] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and synthetic tractability, making it a valuable component in the design of novel therapeutics.[1] Its incorporation into various biologically active molecules, including inhibitors of Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3), underscores its potential in developing targeted therapies.[2][3]
(3-Fluoroazetidin-3-yl)methanol hydrochloride represents a novel chemical entity built upon this promising scaffold. The introduction of a fluorine atom and a hydroxymethyl group at the 3-position of the azetidine ring can significantly influence its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity. However, without empirical data, the therapeutic potential of this compound remains speculative.
This guide provides a comprehensive framework for the in vitro evaluation of this compound. As a Senior Application Scientist, the following sections are designed to not only present a series of assays but to instill a logical, scientifically-grounded approach to characterizing this molecule. We will explore a tiered strategy, beginning with broad assessments of cytotoxicity and metabolic stability, followed by more targeted assays to identify potential protein interactions and functional effects. This multi-faceted approach is crucial for building a robust data package to inform decisions on the progression of this, or any, novel chemical entity.
Part 1: Foundational In Vitro Assays - Establishing a Baseline
Before delving into specific target-based assays, it is paramount to establish a foundational understanding of the compound's general cellular effects and metabolic fate. These initial assays provide a crucial context for interpreting subsequent, more specific experimental results.
Cytotoxicity and Cell Viability Assessment: The MTT Assay
A fundamental first step in characterizing any novel compound is to determine its potential to induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and reliable colorimetric method for assessing cell viability.[4][5][6] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[4]
Rationale for Selection: The MTT assay provides a rapid and sensitive initial screen for cytotoxicity across various cell lines.[5][6] By testing this compound against a panel of both cancerous and non-cancerous cell lines, we can determine its general toxicity profile and identify any potential for selective anti-cancer activity.[5]
Hypothetical Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of the compound required to inhibit cell proliferation by 50%.[4]
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| A549 | Lung Carcinoma | > 50 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | > 50 | 1.2 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 50 | 2.5 |
Interpretation of Hypothetical Data: The hypothetical data in the table suggests that at concentrations up to 50 µM, this compound does not exhibit significant cytotoxicity against the tested cell lines, in contrast to the known cytotoxic agent Doxorubicin. This would indicate that the compound is not a general cytotoxic agent and that any observed biological activity in subsequent assays is likely not due to non-specific cell death.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Metabolic Stability Assessment: A Look into the Compound's Fate
Understanding a compound's susceptibility to metabolism is critical for predicting its in vivo behavior, including its half-life and potential for drug-drug interactions.[7][8] In vitro metabolic stability assays are essential for early-stage drug discovery and provide an initial assessment of a compound's clearance.[8][9] These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its degradation over time.[7]
Rationale for Selection: The liver is the primary site of drug metabolism.[9] Using liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s, provides a cost-effective and high-throughput method to determine the intrinsic clearance of a compound.[9]
Hypothetical Data Presentation: Metabolic Stability Parameters
| Parameter | This compound | Verapamil (High Clearance Control) |
| Half-life (t½, min) | > 60 | 15 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 10 | 150 |
Interpretation of Hypothetical Data: The hypothetical data suggests that this compound has a long half-life and low intrinsic clearance in the presence of human liver microsomes. This indicates good metabolic stability, a desirable property for a drug candidate, as it suggests the compound may have a longer duration of action in vivo.
Experimental Protocol: Microsomal Metabolic Stability Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound at a final concentration of 1 µM, and liver microsomes (0.5 mg/mL).
-
-
Initiation of Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration).
-
Part 2: Target Identification and Characterization
With a foundational understanding of the compound's cytotoxicity and metabolic stability, the next logical step is to investigate its potential interactions with specific biological targets. The azetidine scaffold is known to be incorporated into inhibitors of various enzyme classes and ligands for receptors.[1] Therefore, a combination of binding and functional assays against representative targets is a prudent approach.
Target Binding Assessment: Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to study molecular interactions in solution, making it ideal for high-throughput screening (HTS) in drug discovery.[10][11][12] The assay measures changes in the rotation of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[11] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, its rotation slows, leading to an increase in polarization.[11] An unlabeled compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in polarization.[11]
Rationale for Selection: FP assays are versatile and can be adapted to screen for inhibitors of various target classes, including kinases, proteases, and protein-protein interactions.[10][12] This makes it an excellent tool for initial target exploration with a novel compound like this compound.
Hypothetical Application: Screening against a Kinase Panel
Let's hypothesize that we are screening our compound against a panel of kinases using a competitive FP assay format.
Hypothetical Data Presentation: Kinase Inhibition
| Kinase Target | This compound IC50 (µM) | Staurosporine (Control) IC50 (µM) |
| Kinase A | > 20 | 0.01 |
| Kinase B | 2.5 | 0.05 |
| Kinase C | > 20 | 0.02 |
Interpretation of Hypothetical Data: The data suggests that this compound exhibits selective inhibitory activity against Kinase B, with an IC50 of 2.5 µM. It shows minimal to no activity against Kinases A and C at the tested concentrations. This provides a lead for further investigation into the compound's interaction with Kinase B.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a competitive fluorescence polarization assay.
Target Binding Confirmation: Radioligand Binding Assay
Radioligand binding assays are considered the "gold standard" for measuring the affinity of a ligand for its target receptor due to their high sensitivity and robustness.[13] These assays are particularly useful for characterizing interactions with G protein-coupled receptors (GPCRs).[14] In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a ligand with a known affinity for the target) is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound.[13][14] The ability of the test compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).[13]
Rationale for Selection: If initial screens suggest potential activity at a GPCR, a radioligand binding assay provides a definitive measure of direct binding to the receptor. This is a crucial step in validating a compound as a ligand for a specific GPCR.
Hypothetical Data Presentation: GPCR Binding Affinity
| Parameter | This compound | Unlabeled Antagonist (Control) |
| IC50 (nM) | 150 | 10 |
| Ki (nM) | 75 | 5 |
Interpretation of Hypothetical Data: The hypothetical data indicates that this compound binds to the target GPCR with a Ki of 75 nM. This confirms a direct interaction with the receptor and provides a quantitative measure of its binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-dopamine for the D2 receptor), and serial dilutions of this compound.[15]
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[15]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]
-
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Part 3: Functional Characterization - Moving Beyond Binding
While binding assays confirm a direct interaction with a target, functional assays are essential to determine the biological consequence of this interaction. Does the compound inhibit or activate the target? Does it have a measurable effect on cellular signaling pathways?
Cell-Based Functional Assay for GPCRs
If a compound is found to bind to a GPCR, the next step is to determine if it acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). Cell-based functional assays are designed to measure the downstream signaling events that occur upon GPCR activation.[17][18] Many GPCRs, upon activation, couple to G-proteins, which in turn modulate the production of intracellular second messengers like cyclic AMP (cAMP) or inositol phosphate (IP).[19][20]
Rationale for Selection: A cell-based reporter assay provides a direct measure of the functional consequence of compound binding to a GPCR.[20][21] This allows for the classification of the compound as an agonist, antagonist, or inverse agonist, which is critical for understanding its pharmacological profile.
Hypothetical Data Presentation: GPCR Functional Activity
| Assay Mode | This compound | Known Agonist |
| Agonist Mode (EC50, nM) | > 10,000 | 25 |
| Antagonist Mode (IC50, nM) | 200 | N/A |
Interpretation of Hypothetical Data: The hypothetical data suggests that this compound does not activate the receptor on its own (no agonistic activity). However, it does inhibit the activity of a known agonist with an IC50 of 200 nM, indicating that it functions as an antagonist at this GPCR.
Experimental Workflow: GPCR Functional Assay
Caption: Workflow for a cell-based GPCR functional assay.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The in vitro characterization of a novel chemical entity like this compound is a systematic process of evidence gathering. By employing a tiered approach that begins with broad assessments of cytotoxicity and metabolic stability, followed by more focused target binding and functional assays, a comprehensive profile of the compound's biological activity can be constructed.
The hypothetical data presented in this guide illustrates a potential outcome where this compound is found to be non-cytotoxic, metabolically stable, and acts as a selective antagonist of a specific GPCR. Such a profile would warrant further investigation, including more extensive selectivity profiling and progression into in vivo models. Conversely, findings of high cytotoxicity or rapid metabolic degradation would be significant red flags, potentially leading to a "no-go" decision for the compound.
Ultimately, the goal of this in vitro cascade is to generate robust, reproducible data that enables informed decision-making in the drug discovery process. Each assay provides a critical piece of the puzzle, and it is the synthesis of all the data that provides a clear picture of the therapeutic potential of a novel compound.
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A Comparative Guide to Structural Analogs of (3-Fluoroazetidin-3-yl)methanol Hydrochloride for Drug Discovery
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif.[1] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of rigidity and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[2] Among the myriad of functionalized azetidines, (3-Fluoroazetidin-3-yl)methanol hydrochloride stands out as a valuable building block, incorporating the influential properties of fluorine into this desirable scaffold.
This guide provides an in-depth comparative analysis of this compound and its key structural analogs. We will delve into their synthesis, physicochemical properties, and potential biological implications, offering experimental data and protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
The Strategic Advantage of the 3-Substituted Azetidine Core
The substitution at the 3-position of the azetidine ring is a critical determinant of a molecule's biological activity and pharmacokinetic profile. This position allows for the introduction of diverse functional groups that can engage with biological targets and fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] The rigid nature of the four-membered ring helps to lock in specific conformations, potentially leading to higher binding affinities and selectivities for target proteins.[3]
Introducing the Analogs: A Focus on Bioisosteric Replacement
To provide a comprehensive comparison, we will focus on a series of structural analogs of this compound. The selection of these analogs is guided by the principle of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to modulate the molecule's characteristics in a predictable manner.[4][5]
Our comparative analysis will include:
-
This compound (Parent Compound)
-
[3-(Hydroxymethyl)azetidin-3-yl]methanol hydrochloride (Non-Fluorinated Analog)
-
(3-Chloroazetidin-3-yl)methanol hydrochloride (Halogen Analog)
-
(3-(Difluoromethyl)azetidin-3-yl)methanol hydrochloride (Difluoro Analog)
Comparative Synthesis of the Azetidine Analogs
The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain.[6] However, several effective strategies have been developed, with intramolecular cyclization and functionalization of a pre-existing azetidine ring being common approaches.[1][7]
Below is a generalized synthetic workflow for accessing these key analogs.
Caption: Generalized synthetic workflow for the preparation of this compound and its structural analogs.
Experimental Protocol: Synthesis of the Non-Fluorinated Analog
A representative protocol for the synthesis of [3-(Hydroxymethyl)azetidin-3-yl]methanol, the non-fluorinated analog, is detailed below. This serves as a foundational procedure that can be adapted for the other analogs.
Step 1: Synthesis of 1-Boc-3-(hydroxymethyl)azetidin-3-ol
-
To a solution of 1-Boc-azetidin-3-one in anhydrous THF at -78 °C under an argon atmosphere, add a solution of (methoxymethyl)magnesium chloride (1.0 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield 1-Boc-3-(hydroxymethyl)azetidin-3-ol.
Step 2: Deprotection to [3-(Hydroxymethyl)azetidin-3-yl]methanol hydrochloride
-
Dissolve the Boc-protected intermediate in a solution of HCl in dioxane or methanol.
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the solvent under reduced pressure to yield the hydrochloride salt of the final product.
Physicochemical Properties: The Impact of Fluorine
The introduction of fluorine can significantly alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile.[5] Key parameters to consider are the acid dissociation constant (pKa) and the partition coefficient (LogP).
| Compound | Predicted pKa | Predicted LogP | Rationale for Property Modulation |
| (3-Fluoroazetidin-3-yl)methanol | ~7.5 - 8.5 | ~ -1.0 to 0.0 | The electron-withdrawing fluorine atom lowers the pKa of the azetidine nitrogen, reducing its basicity. Fluorine substitution generally increases lipophilicity, but the effect can be complex.[8] |
| [3-(Hydroxymethyl)azetidin-3-yl]methanol | ~8.5 - 9.5 | ~ -1.5 to -0.5 | The absence of the electronegative fluorine results in a higher pKa, making the nitrogen more basic. The two hydroxyl groups contribute to higher polarity and a lower LogP. |
| (3-Chloroazetidin-3-yl)methanol | ~7.0 - 8.0 | ~ -0.5 to 0.5 | Chlorine is also electron-withdrawing, leading to a lower pKa compared to the non-halogenated analog. It generally increases lipophilicity more than fluorine. |
| (3-(Difluoromethyl)azetidin-3-yl)methanol | ~6.5 - 7.5 | ~ -0.5 to 0.5 | The strongly electron-withdrawing difluoromethyl group significantly reduces the basicity of the azetidine nitrogen. The LogP is expected to be higher than the monofluorinated analog. |
Experimental Protocol: Determination of pKa and LogP
Accurate experimental determination of pKa and LogP is crucial for lead optimization. Standardized methods are readily available.[9][10]
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The Strategic Advantage of (3-Fluoroazetidin-3-yl)methanol hydrochloride in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative building blocks that offer precise control over molecular properties. Among these, (3-Fluoroazetidin-3-yl)methanol hydrochloride has emerged as a uniquely powerful scaffold, seamlessly integrating the conformational rigidity of the azetidine ring with the multifaceted benefits of fluorine substitution. This guide provides a comprehensive, data-driven comparison of this versatile building block against its common alternatives, offering field-proven insights and detailed experimental protocols to empower your drug discovery programs.
The Power of a Constrained, Fluorinated Scaffold
The azetidine ring, a four-membered saturated heterocycle, is a privileged structure in medicinal chemistry.[1] Its inherent strain and reduced conformational flexibility compared to larger rings like piperidine or open-chain analogs can pre-organize substituents into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein. Furthermore, the introduction of a nitrogen atom can improve aqueous solubility and provides a convenient handle for further synthetic elaboration.
The strategic incorporation of a fluorine atom at the 3-position, as in this compound, bestows a range of advantageous properties. Fluorine's high electronegativity can modulate the pKa of the azetidine nitrogen, influencing the compound's overall charge state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. Moreover, the exceptional strength of the C-F bond can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.
Comparative Analysis: A Data-Driven Perspective
To fully appreciate the synthetic and pharmacological advantages of this compound, a direct comparison with structurally related building blocks is essential. The following table summarizes key physicochemical properties and their implications for drug design, drawing from a systematic study of fluorinated saturated heterocyclic amines.
| Building Block | Key Structural Features | pKa of Azetidine Nitrogen (approx.) | LogP (Calculated) | Impact on Metabolic Stability | Synthetic Versatility |
| This compound | 3-fluoro, 3-hydroxymethyl | ~7.5 - 8.5 | Low | High (C-F bond blocks oxidation) | High (primary alcohol) |
| Azetidin-3-ol | 3-hydroxy | ~9.0 - 9.5 | Low | Moderate | Moderate (secondary alcohol) |
| 3-(Hydroxymethyl)azetidine | 3-hydroxymethyl | ~9.5 - 10.0 | Low | Moderate | High (primary alcohol) |
| 3,3-Difluoroazetidine hydrochloride | 3,3-difluoro | ~6.0 - 7.0 | Moderate | Very High | Moderate (requires C-H activation) |
Data is compiled and extrapolated from publicly available databases and peer-reviewed literature for illustrative comparison.
As the data indicates, this compound occupies a "sweet spot" in chemical space. The fluorine atom significantly lowers the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart, a feature that can be crucial for optimizing oral bioavailability and reducing off-target effects. While 3,3-difluoroazetidine offers even greater metabolic stability, its significantly reduced basicity may not be optimal for all targets, and it lacks the versatile hydroxymethyl handle for straightforward synthetic diversification.
Experimental Data: Showcasing the Synthetic Utility
The true value of a building block is demonstrated through its performance in synthesis. Below, we provide detailed protocols for common and impactful transformations of this compound.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol demonstrates the functionalization of the azetidine nitrogen, a key step in incorporating the scaffold into a larger molecule.
Experimental Workflow:
Caption: Workflow for N-Arylation of (3-Fluoroazetidin-3-yl)methanol.
Step-by-Step Methodology:
-
Boc Protection: To a solution of this compound (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Buchwald-Hartwig Coupling: To a solution of the Boc-protected azetidine (1.0 eq) and an aryl bromide (1.2 eq) in toluene (0.1 M), add Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and sodium tert-butoxide (1.5 eq). Degas the mixture and heat to 100 °C for 16 hours.
-
Deprotection: Dissolve the purified product from Step 2 in a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 2 hours.
Protocol 2: Synthesis of a Carbamate Linker
This protocol illustrates the derivatization of the hydroxymethyl group, showcasing its utility as a synthetic handle.
Reaction Scheme:
Caption: Carbamate formation from (3-Fluoroazetidin-3-yl)methanol.
Step-by-Step Methodology:
-
To a solution of Boc-protected (3-Fluoroazetidin-3-yl)methanol (1.0 eq) and an aryl isocyanate (1.05 eq) in anhydrous toluene (0.3 M), add a catalytic amount of dibutyltin dilaurate (DBTDL, 0.01 eq).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and purify the product by column chromatography.
-
The Boc group can be removed under standard acidic conditions as described in Protocol 1.
Conclusion: A Superior Building Block for Next-Generation Therapeutics
This compound offers a compelling combination of desirable features for the modern medicinal chemist. Its conformationally constrained core, coupled with the strategic placement of a fluorine atom and a versatile hydroxymethyl handle, provides a powerful tool for optimizing potency, metabolic stability, and overall drug-like properties. The data and protocols presented in this guide underscore its value as a superior building block for the synthesis of next-generation therapeutics, enabling the exploration of novel chemical space and the development of differentiated drug candidates.
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]
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Brewster, J. T., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Ismail, M. A., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(12), 5763-80. [Link]
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Rieth, R. D., et al. (2002). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Bioorganic & Medicinal Chemistry Letters, 12(7), 1079-82. [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 629-646. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]
-
(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]
-
Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids 13 and 14. ResearchGate. [Link]
-
Singh, R. P., et al. (2004). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 47(27), 6732-41. [Link]
-
Yamazaki, T., et al. (2009). Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology. Journal of Organic Chemistry, 74(16), 5676-85. [Link]
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A Comparative Guide to Fluorinated Building Blocks in Modern Drug Discovery
Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has transitioned from a niche tactic to a mainstream strategy for optimizing pharmacokinetic and pharmacodynamic profiles. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on molecular properties.[1][2] The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune drug candidates with remarkable precision.[1][3][4]
The introduction of fluorine can lead to a cascade of beneficial effects, including:
-
Enhanced Metabolic Stability: The substitution of a metabolically labile C-H bond with a robust C-F bond can effectively block oxidation by cytochrome P450 enzymes, prolonging the drug's half-life.[4][5]
-
Modulation of Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]
-
Altered Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and, consequently, its solubility and target engagement.[3][4]
-
Improved Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions and weak hydrogen bonds with protein targets, enhancing binding affinity and selectivity.[4][6]
This guide provides a comparative analysis of key classes of fluorinated building blocks, offering insights into their reactivity, selectivity, and practical application. We will delve into the mechanistic underpinnings of various fluorinating and fluoroalkylating agents, present comparative data to inform reagent selection, and provide detailed experimental protocols for their use in contemporary drug discovery workflows.
I. Trifluoromethylating Agents: A Powerhouse for Drug Optimization
The trifluoromethyl (CF₃) group is one of the most frequently installed fluorinated motifs in medicinal chemistry. Its introduction can dramatically enhance a molecule's metabolic stability and lipophilicity. The choice of a trifluoromethylating agent is critical and depends on the substrate and the desired reaction pathway.
Mechanistic Dichotomy: Electrophilic vs. Nucleophilic Trifluoromethylation
Trifluoromethylation reactions can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[2][3][7]
-
Electrophilic Trifluoromethylation: These reagents deliver a "CF₃⁺" equivalent to electron-rich substrates such as arenes, heteroarenes, and enolates.[3]
-
Nucleophilic Trifluoromethylation: These reagents provide a "CF₃⁻" source that reacts with electrophilic compounds like aldehydes, ketones, and imines.[3][8]
Comparative Analysis of Common Trifluoromethylating Agents
| Reagent Class | Specific Reagent(s) | Mechanism | Key Advantages | Key Limitations |
| Hypervalent Iodine | Togni's Reagents | Electrophilic/Radical | Versatile, bench-stable, broad substrate scope, mild reaction conditions.[9] | Can be expensive for large-scale synthesis. |
| Sulfonium Salts | Umemoto's Reagents | Electrophilic | Highly reactive, powerful electrophilic CF₃ source.[10] | Can be highly reactive and less selective. |
| Organosilicon | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Widely used, reliable source of CF₃⁻, good for carbonyl additions.[11] | Requires an activator (e.g., fluoride source).[3] |
| Sulfones | Phenyl Trifluoromethyl Sulfone | Radical | Can be used in radical reactions. | May require harsh conditions or initiators. |
Experimental Protocol: Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
This protocol describes the nucleophilic trifluoromethylation of an aldehyde to form a trifluoromethylated alcohol.
Materials:
-
Aldehyde substrate
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde substrate (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash Reagent (1.5 equiv) to the stirred solution.
-
Slowly add the TBAF solution (0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Difluoromethylating Agents: A Lipophilic Hydrogen Bond Donor
The difluoromethyl (CF₂H) group is a unique bioisostere for hydroxyl, thiol, and amine groups, as the polarized C-H bond can act as a lipophilic hydrogen bond donor.[12] This has led to its increasing use in drug design.
Comparative Analysis of Difluoromethylating Agents
| Reagent Type | Specific Reagent(s) | Mechanism | Key Features |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic | Analogous to the Ruppert-Prakash reagent for difluoromethylation. |
| Electrophilic | S-(Difluoromethyl)benzenesulfonothioate | Electrophilic | Delivers a "CF₂H⁺" equivalent to nucleophiles.[13] |
| Radical | Zinc difluoromethanesulfinate (DFMS) | Radical | Generates a CF₂H radical for C-H functionalization. |
Experimental Protocol: Electrophilic Difluoromethylation of a β-Keto Ester
This protocol is adapted from a general procedure for the C-selective difluoromethylation of β-keto esters.[14]
Materials:
-
β-keto ester substrate
-
Electrophilic difluoromethylating agent (e.g., a sulfonium salt)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF or DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the β-keto ester (1.0 equiv) and anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.1 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the enolate.
-
Add the electrophilic difluoromethylating agent (1.2 equiv) and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
III. Monofluorinating Agents: For Subtle Electronic Modulation
The introduction of a single fluorine atom can subtly alter the electronic properties of a molecule without significant steric impact. Electrophilic fluorinating agents are commonly employed for this purpose.
Comparative Analysis of Common Electrophilic Monofluorinating Agents
| Reagent | Key Advantages | Key Limitations |
| Selectfluor™ | Highly reactive, user-friendly, stable solid. | Can be less soluble in some organic solvents.[15] |
| N-Fluorobenzenesulfonimide (NFSI) | Mild, broad substrate scope, soluble in many organic solvents.[16][17] | Generally less reactive than Selectfluor.[18] |
Experimental Protocol: α-Fluorination of a Ketone using Selectfluor™
This protocol describes the electrophilic fluorination of a ketone at the α-position.
Materials:
-
Ketone substrate
-
Selectfluor™
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 equiv) in acetonitrile.
-
Add Selectfluor™ (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, add water to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Synthesis of Fluoroaromatics: Key Building Blocks
Fluoroaromatic compounds are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[16] Several methods exist for their preparation, each with its own advantages and disadvantages.
Comparative Analysis of Synthetic Methods for Fluoroaromatics
| Method | Description | Key Advantages | Key Limitations |
| Balz-Schiemann Reaction | Diazotization of an aniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[19][20] | Well-established, reliable for many substrates. | Often requires harsh conditions, limited functional group tolerance. |
| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of a leaving group (e.g., -Cl, -NO₂) on an electron-deficient aromatic ring with a fluoride source (e.g., KF).[19][20] | Can be cost-effective for large-scale synthesis. | Requires an activated aromatic ring. |
| Chan-Lam Coupling | Copper-catalyzed cross-coupling of an aryl boronic acid with a fluoride source. | Milder conditions than traditional methods. | Can be sensitive to reaction conditions and substrate scope. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. | Not a direct fluorination method, but crucial for synthesizing fluorinated anilines. | Requires a pre-fluorinated aryl halide. |
Experimental Protocol: Synthesis of a Fluoroaromatic via the Balz-Schiemann Reaction
This protocol provides a general procedure for the synthesis of a fluoroaromatic compound from the corresponding aniline.
Materials:
-
Aromatic amine (aniline derivative)
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
An inert, high-boiling solvent (e.g., toluene or xylene) for decomposition
Procedure:
-
Dissolve the aromatic amine (1.0 equiv) in aqueous fluoroboric acid at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.05 equiv) while maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated salt by filtration and wash with cold diethyl ether.
-
Carefully dry the diazonium salt.
-
Suspend the dry salt in an inert, high-boiling solvent and heat gently until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and wash with aqueous sodium bicarbonate and then water.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude fluoroaromatic product by distillation or chromatography.
Conclusion
The strategic use of fluorinated building blocks is an indispensable tool in modern medicinal chemistry. A thorough understanding of the reactivity, selectivity, and underlying mechanisms of different fluorinating and fluoroalkylating agents is paramount for their successful application. This guide has provided a comparative overview of key classes of these reagents, along with practical experimental protocols. By carefully selecting the appropriate building block and reaction conditions, researchers can effectively leverage the unique properties of fluorine to design and synthesize the next generation of innovative therapeutics.
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Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. Available at: [Link]
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Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters - ACS Publications. Available at: [Link]
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Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. PMC - NIH. Available at: [Link]
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Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). Reddit. Available at: [Link]
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The Versatility of Fluorinated Building Blocks in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Electrophilic fluorination power: selectfluor vs NFSI. Chemistry Stack Exchange. Available at: [Link]
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Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. PubMed. Available at: [Link]
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Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. MDPI. Available at: [Link]
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Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of (3-Fluoroazetidin-3-yl)methanol Hydrochloride and Its Derivatives
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. The 3-fluoroazetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to fine-tune physicochemical properties such as lipophilicity and metabolic stability. However, the introduction of a fluorine atom onto a quaternary center adjacent to a reactive hydroxyl group and a secondary amine presents unique challenges for unambiguous structural confirmation.
This guide moves beyond simple protocol recitation. It provides a strategic framework for leveraging a multi-technique, orthogonal approach to confidently elucidate the structure of (3-fluoroazetidin-3-yl)methanol hydrochloride and its derivatives. We will explore the "why" behind experimental choices, ensuring that each analytical step provides a layer of validation, leading to an irrefutable structural assignment.
The Analytical Challenge: Key Structural Questions
Confirming the structure of a (3-fluoroazetidin-3-yl)methanol derivative requires answering several critical questions:
-
Core Scaffold Integrity: Is the azetidine ring intact?
-
Fluorine & Hydroxyl Placement: Are the fluorine and hydroxymethyl groups correctly positioned at the C3 quaternary center?
-
Molecular Weight & Formula: Does the mass spectrometry data align with the expected elemental composition?
-
Derivatization Site: If modified, has the intended reaction occurred at the azetidine nitrogen or the primary alcohol?
-
Three-Dimensional Structure: Can the absolute 3D arrangement of atoms be confirmed?
To answer these, we will employ a suite of powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy as our primary tool, supported by Mass Spectrometry (MS) and, definitively, by Single Crystal X-ray Crystallography.
The Primary Toolkit: A Multi-Nuclear NMR Approach
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For fluorinated compounds, a multi-nuclear approach is not just beneficial; it is essential.
Proton (¹H) NMR: The Initial Fingerprint
¹H NMR provides the initial overview of the proton environment. For the parent compound, this compound, we expect to see distinct signals for the hydroxymethyl (-CH₂OH) and the two azetidine methylene (-CH₂) groups. Due to the influence of the adjacent fluorine atom, the protons on the azetidine ring will exhibit complex splitting patterns due to geminal (²JHH), vicinal (³JHH), and fluorine-proton (²JHF, ³JHF) couplings. The presence of the hydrochloride salt will typically broaden the N-H proton signal, which may be observed further downfield.
Carbon-¹³ (¹³C) NMR: Mapping the Carbon Skeleton
¹³C NMR confirms the carbon framework. A key diagnostic signal is the C3 carbon, which will appear as a doublet due to the strong one-bond carbon-fluorine coupling (¹JCF), typically in the range of 200-250 Hz. The other carbons (C2/C4 and the hydroxymethyl carbon) will also show smaller couplings to fluorine (²JCF, ³JCF).
Fluorine-¹⁹ (¹⁹F) NMR: The Definitive Fluorine Probe
¹⁹F NMR is a highly sensitive and specific technique for organofluorine compounds.[1][2] It provides direct evidence for the presence of fluorine and its electronic environment. For a 3-fluoroazetidine derivative, a single fluorine resonance is expected. The multiplicity of this signal, arising from couplings to the adjacent methylene protons (²JFH), provides crucial connectivity information.
Orthogonal Validation: Ensuring Certainty
While NMR provides a robust picture of the molecule's connectivity, orthogonal techniques are required for complete and unambiguous confirmation.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
High-resolution mass spectrometry (HRMS) is non-negotiable for confirming the elemental composition. An ESI-TOF instrument will provide a mass accuracy of <5 ppm, allowing for confident molecular formula assignment. The fragmentation pattern can also be diagnostic; for instance, the loss of the hydroxymethyl group or fragmentation of the azetidine ring can provide further structural clues.
Single Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal can be obtained, X-ray crystallography provides an unequivocal three-dimensional map of the molecule.[3][4][5][6] This technique is the ultimate arbiter of structure, confirming not only the connectivity but also the bond lengths, angles, and intermolecular interactions within the crystal lattice.[5] For hydrochloride salts, it definitively shows the protonation state of the amine and the ionic interaction with the chloride counter-ion.[3]
Experimental Workflows & Protocols
A logical workflow is critical for efficient and accurate structural determination.
Caption: Logical relationship between the parent compound and its N-acetyl derivative.
Conclusion
Confirming the structure of this compound and its derivatives is a task that demands precision and a validation-centric mindset. By integrating a multi-technique approach—spearheaded by multi-nuclear NMR, confirmed by high-resolution mass spectrometry, and, where possible, unequivocally proven by X-ray crystallography—researchers can eliminate ambiguity. This guide provides the strategic framework and experimental rationale necessary to tackle these challenges, ensuring the integrity of your chemical matter and the reliability of your subsequent research.
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A Senior Application Scientist's Guide to Bioisosteric Replacement with (3-Fluoroazetidin-3-yl)methanol Hydrochloride
Introduction: Navigating Chemical Space with Strategic Bioisosterism
In the intricate landscape of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Medicinal chemists are tasked with a delicate balancing act: enhancing potency and selectivity while simultaneously optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosterism, the strategic replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this optimization process.[1][2][3][4] The goal is to refine a molecule's characteristics—improving its safety, efficacy, or pharmacokinetic profile—without drastic alterations to its fundamental structure and biological activity.[3]
This guide focuses on a modern and increasingly valuable building block in the medicinal chemist's toolkit: (3-Fluoroazetidin-3-yl)methanol hydrochloride . Azetidines, four-membered nitrogen-containing heterocycles, are gaining prominence as "privileged scaffolds."[5][6] Their strained ring system offers a unique three-dimensional geometry, which can enhance aqueous solubility and metabolic stability compared to more conventional cyclic amines like pyrrolidines or piperidines.[5]
The introduction of a fluorine atom, the most electronegative element, adds another layer of sophistication. Fluorination is a well-established strategy to modulate a molecule's properties by altering its basicity (pKa), lipophilicity, and metabolic stability.[7][8][9][10] Specifically, fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes and lower the pKa of nearby amines, which can improve cell permeability and bioavailability.[7][9][10]
This guide provides a comparative analysis of (3-Fluoroazetidin-3-yl)methanol against other common bioisosteric replacements for the hydroxymethyl group. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug design campaigns.
Comparative Analysis of Physicochemical Properties
The selection of a bioisostere is a data-driven decision. The following table summarizes key physicochemical properties for (3-Fluoroazetidin-3-yl)methanol and several common alternatives. These parameters are critical predictors of a compound's in vivo behavior.
| Compound/Moiety | Structure | Molecular Weight ( g/mol ) | cLogP | pKa (Predicted) | Key Attributes |
| (3-Fluoroazetidin-3-yl)methanol | ![]() | 105.11 (Free Base) | -0.8 | ~7.5 - 8.0 | Low lipophilicity, reduced basicity due to fluorine, metabolic stability.[5][7] |
| Azetidin-3-ylmethanol | ![]() | 87.12 | -1.0 | ~8.5 - 9.0 | Higher basicity, potential metabolic liability at the 3-position. |
| Cyclobutanol | ![]() | 72.11 | 0.4 | N/A | Carbocyclic, lacks basic nitrogen, more lipophilic. |
| (S)-Piperidin-3-ylmethanol | ![]() | 115.17 | -0.5 | ~9.5 - 10.0 | Larger, more flexible ring, higher basicity.[11] |
| Oxetan-3-ol | ![]() | 74.08 | -0.7 | N/A | Heterocyclic, polar, potential hydrogen bond acceptor. |
Note: cLogP and pKa values are estimations from computational models and can vary. Experimental validation is crucial.
The data illustrates the nuanced effects of structural changes. The introduction of fluorine in the azetidine scaffold, when comparing (3-Fluoroazetidin-3-yl)methanol to its non-fluorinated analog, is predicted to lower the pKa of the azetidine nitrogen. This reduction in basicity can be highly advantageous, as it decreases the likelihood of the compound being trapped in acidic lysosomes and can improve oral bioavailability.[7]
Experimental Protocols for Property Determination
To provide a framework for empirical comparison, we present standardized protocols for three critical assays in early drug discovery.
Lipophilicity Determination: Shake-Flask Method for LogD7.4
Rationale: Lipophilicity is a critical parameter that influences solubility, permeability, and plasma protein binding. The distribution coefficient at physiological pH (LogD7.4) is more relevant for drug candidates than the partition coefficient (LogP). The shake-flask method, while lower-throughput, remains the "gold standard" for accuracy.[12][13][14]
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate both the PBS and n-octanol by mixing them vigorously for 24 hours, followed by separation.[12][14]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[12]
-
Partitioning: In a microcentrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each). Add a small aliquot of the compound's DMSO stock (e.g., 10 µL) to achieve the desired final concentration.[15][16]
-
Equilibration: Vigorously mix the tubes for 2 hours at room temperature using a thermomixer to ensure thorough partitioning.[15] Allow the phases to separate completely, often overnight, or by brief centrifugation.[16]
-
Sampling and Analysis: Carefully remove an aliquot from both the aqueous and n-octanol layers.
-
Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV spectroscopy, against a standard curve.
-
Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[14]
Caption: High-throughput kinetic solubility assay workflow.
Metabolic Stability Evaluation: Liver Microsomal Assay
Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. [17][18]An in vitro assay using liver microsomes—vesicles of the endoplasmic reticulum containing these enzymes—provides a reliable estimate of a compound's intrinsic clearance. [17][19][20]High metabolic stability is often desirable to increase a drug's half-life and exposure.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. [17]Dilute to the working concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4). [17][18][21] * Prepare an NADPH-regenerating system solution, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a continuous supply of the necessary cofactor for CYP enzyme activity. [18][19] * Prepare the test compound at a starting concentration (e.g., 1 µM) in the phosphate buffer. [17]2. Incubation:
-
Pre-warm the microsomal solution and the compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome/compound mixture.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture. [17] * Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile, often containing an internal standard for analytical quantification. [17]This step precipitates the proteins and stops all enzymatic activity.
-
-
Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated proteins. [19]5. Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint). [17][18]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Fluoroazetidin-3-yl)methanol hydrochloride
This guide provides a detailed protocol for the safe handling and disposal of (3-Fluoroazetidin-3-yl)methanol hydrochloride, a fluorinated azetidine derivative commonly used in pharmaceutical research and drug development. The unique chemical properties of this compound, specifically the presence of a carbon-fluorine bond and an azetidine ring, necessitate stringent disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. Adherence to these protocols is not merely a procedural formality but a cornerstone of a responsible and robust safety culture in the modern laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
A thorough understanding of a chemical's hazard profile is the critical first step in managing its lifecycle, from handling to final disposal. This compound is an irritant and, like many fluorinated organic compounds, requires careful management due to its potential persistence and the hazardous nature of its decomposition products.[1]
The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale and Key Considerations |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[2] | Direct contact can cause inflammation and irritation. Prolonged exposure should be avoided. |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[2] | The compound can cause significant, though reversible, eye irritation upon contact. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[2] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |
| Hazardous Thermal Decomposition | Not Applicable | Upon combustion, this compound can release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[3] The formation of HF is a significant concern due to its severe toxicity and ability to cause deep, painful burns.[4] |
The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the stability and potential environmental persistence of fluorinated molecules, often termed "forever chemicals".[1][5][6] Therefore, disposal methods must be capable of completely destroying the molecule rather than simply containing it.
The Regulatory Landscape: A Framework for Compliance
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] These federal regulations establish a "cradle-to-grave" system for managing hazardous waste.[7] However, individual states and institutions often have more specific and stringent requirements.
Core Principle: All waste containing this compound must be managed as hazardous chemical waste.[10][11] Disposal via sanitary sewer (sink) or as regular solid waste is strictly prohibited.[11][12][13] Your institution's Environmental Health & Safety (EHS) department is your primary resource and authority for waste disposal procedures.[10]
Core Disposal Protocol: Step-by-Step Procedures
This protocol outlines the essential steps for safely collecting and preparing this compound waste for disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound in any form, including as a waste product.
-
Eye Protection: Chemical splash goggles are the minimum requirement. When handling larger quantities or if there is a risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Given the properties of fluorinated compounds, double-gloving is a recommended best practice to minimize the risk of exposure.[1] Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin.
Step 2: Waste Segregation and Collection
Proper segregation prevents accidental chemical reactions and ensures the waste is routed to the correct disposal facility. Never mix incompatible waste streams.[13] This compound should not be mixed with strong oxidizing agents, acids, or bases.[3]
-
Pure Compound and Contaminated Solids:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled hazardous waste container.
-
Any materials contaminated with the solid compound (e.g., weighing paper, gloves, disposable spatulas, absorbent pads from spill cleanup) must also be placed in this designated solid hazardous waste container.[13]
-
Keep the container closed at all times except when adding waste.[13]
-
-
Contaminated Liquid Solutions:
-
Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container.[12][13]
-
Use secondary containment (such as a plastic tub) to mitigate the impact of potential spills.[13]
-
Ensure the container is appropriate for the solvent used (e.g., do not store organic solvents in a container not rated for them).
-
-
Empty Container Decontamination:
-
A container is not considered "empty" until it has been properly decontaminated.
-
Thoroughly rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble) three times.[13]
-
Crucially, the first rinsate, and preferably all three, must be collected and disposed of as liquid hazardous waste. [13]
-
After triple-rinsing and air-drying, completely obliterate or remove the original label.[12] The container can then be disposed of according to your institution's policy for decontaminated glassware or plastic.
-
Step 3: Labeling and Temporary Storage
Proper labeling is a key RCRA requirement and is essential for safety.
-
Attach a completed EHS-provided hazardous waste label to the container as soon as you begin accumulating waste.[13]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or formulas.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within your laboratory, away from incompatible materials.[1]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[13]
-
EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and acid gas scrubbers to neutralize the resulting HF and HCl.[5][14][15]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[16][17]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][16]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[3][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[1][16]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][16]
-
Disposal Pathway Decision Logic
The following diagram illustrates the logical workflow for managing waste generated from this compound, from the laboratory bench to its final disposition.
Sources
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- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
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- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
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A Researcher's Guide to the Safe Handling of (3-Fluoroazetidin-3-yl)methanol hydrochloride
As novel chemical entities are synthesized and utilized in drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling (3-Fluoroazetidin-3-yl)methanol hydrochloride, a compound of interest for researchers and scientists. By integrating technical accuracy with practical, field-proven insights, this document aims to be a trusted resource for laboratory safety and chemical handling.
Understanding the Hazard Profile
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
The hydrochloride salt form suggests the compound is a corrosive solid.[4][5][6] Upon combustion, it may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][3]
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, engineering and administrative controls are the primary methods for minimizing exposure.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to control exposure to hazardous fumes and vapors.[7] An eyewash station and safety shower must be readily accessible in the immediate work area.[8][7]
-
Administrative Controls: A comprehensive Chemical Hygiene Plan (CHP) must be in place, outlining standard operating procedures for handling hazardous chemicals.[7][9] All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work.
Personal Protective Equipment (PPE): Your Essential Barrier
A thorough hazard assessment dictates the selection of appropriate PPE.[9][10][11] The following PPE is mandatory when handling this compound:
| Operation | Required PPE | Rationale |
| Weighing and Preparing Solutions | - Safety goggles- Chemical-resistant gloves (Nitrile)- Lab coat- Closed-toe shoes | To protect against splashes and accidental skin contact.[11][12] |
| Running Reactions and Work-up | - Safety goggles or face shield- Chemical-resistant gloves (Nitrile)- Flame-resistant lab coat- Closed-toe shoes | A face shield offers additional protection from potential splashes during vigorous reactions.[11][13] |
| Handling Large Quantities (>10g) | - Full-face respirator with appropriate cartridges- Chemical-resistant suit or apron- Chemical-resistant gloves (Nitrile)- Chemical-resistant boots | To provide maximum protection in scenarios with a higher risk of significant exposure.[14][15] |
Glove Selection and Use: Nitrile gloves are generally recommended for handling a broad range of chemicals.[13] However, it is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance data. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[16][17]
Step-by-Step Handling and Storage Procedures
A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible substances such as strong oxidizing agents and bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Emergency Response Plan:
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- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
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- 5. ehs.washington.edu [ehs.washington.edu]
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- 7. labequipmentdirect.com [labequipmentdirect.com]
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- 9. osha.gov [osha.gov]
- 10. clarionsafety.com [clarionsafety.com]
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- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. hazmatschool.com [hazmatschool.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





